Product packaging for Mandestrobin(Cat. No.:CAS No. 173662-97-0)

Mandestrobin

Cat. No.: B1253266
CAS No.: 173662-97-0
M. Wt: 313.4 g/mol
InChI Key: PDPWCKVFIFAQIQ-UHFFFAOYSA-N
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Description

Mandestrobina can be used in biological study and agricultural use of plant disease control composition and plant disease control method.>2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of {2-[(2,5-dimethylphenoxy)methyl]phenyl}(methoxy)acetic acid with the amino group of methylamine. It is a monocarboxylic acid amide and an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B1253266 Mandestrobin CAS No. 173662-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPWCKVFIFAQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894968
Record name Mandestrobin
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Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

173662-97-0
Record name Mandestrobin
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Record name Mandestrobin
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Record name Mandestrobin
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Record name (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin
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Record name 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDESTROBIN
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Foundational & Exploratory

Mandestrobin: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum fungicide from the methoxyacetamide structural class, developed by Sumitomo Chemical Co., Ltd.[1]. As a strobilurin, or Quinone outside Inhibitor (QoI), it is classified under Group 11 by the Fungicide Resistance Action Committee (FRAC)[2]. This compound exhibits both preventive and curative efficacy against a wide array of plant-pathogenic fungi, including those from the Sclerotiniaceae and Venturiaceae families[3]. Its utility extends beyond simple fungicidal activity; it also imparts beneficial physiological effects on host plants, such as delayed senescence and increased yield, even in the absence of disease pressure[3][4]. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of Fungal Respiration

The primary fungicidal activity of this compound is achieved through the potent inhibition of mitochondrial respiration in fungal cells[3]. Specifically, it targets Complex III (the cytochrome bc₁ complex) of the electron transport chain[3].

This compound binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of Complex III[3]. This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c₁, thereby halting the electron transport chain[3]. The disruption of this critical process has two major consequences for the fungal cell:

  • Cessation of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the primary mechanism for ATP production. By inhibiting electron flow, this compound effectively shuts down the cell's main energy supply, leading to metabolic collapse and cell death.

  • Inhibition of Fungal Life Cycle Stages: This energy deprivation prevents crucial fungal development processes. This compound has been shown to strongly inhibit ascospore germination and mycelial growth in pathogenic fungi like Sclerotinia sclerotiorum[1].

The diagram below illustrates the site of action for this compound within the fungal mitochondrial electron transport chain.

Complex_I Complex I (NADH Dehydrogenase) Complex_II Complex II (Succinate Dehydrogenase) UQ Coenzyme Q (Ubiquinone) Complex_I->UQ Complex_III Complex III (Cytochrome bc₁ Complex) Complex_II->UQ Complex_IV Complex IV (Cytochrome c Oxidase) CytC Cytochrome c Complex_III->CytC ATP_Synthase ATP Synthase O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I NAD NAD⁺ NADH->NAD Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate UQ->Complex_III CytC->Complex_IV H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase ADP->ATP This compound This compound This compound->Complex_III

Caption: Inhibition of the fungal mitochondrial electron transport chain by this compound at the Qo site of Complex III.
Quantitative Data: Fungicidal Efficacy

The potency of this compound has been quantified against a range of fungal pathogens. The half-maximal effective concentration (EC₅₀) is a key metric for fungicidal activity.

Fungal SpeciesClassEC₅₀ (ppm)Reference
Sclerotinia sclerotiorumAscomycetes0.022[1]
Monilinia fructicolaAscomycetes0.034[1]
Venturia nashicolaAscomycetes0.016[1]
Botrytis cinereaFungi Imperfecti0.075[1]
Cercospora beticolaFungi Imperfecti0.0082[1]
Alternaria alternataFungi Imperfecti0.065[1]

Additionally, the minimum inhibitory concentration (MIC) for Sclerotinia sclerotiorum has been determined to be 0.13 ppm for ascospore germination and 0.31 ppm for mycelial growth[1].

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol outlines the determination of EC₅₀ values for a fungicide against fungal mycelial growth on an agar (B569324) medium.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • This compound analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Preparation of Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent like DMSO.

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath. Add the required volumes of the this compound stock solution to the molten PDA to create a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 ppm). A control medium should be prepared by adding only the solvent at the same final concentration used in the treated plates.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the margin of an actively growing culture of the target fungus. Place one plug, mycelial side down, in the center of each prepared plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

  • Data Collection: When the fungal colony in the control plates has grown to approximately 70-80% of the plate diameter, measure the colony diameter of all plates. Two perpendicular measurements should be taken for each colony and averaged.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.

  • EC₅₀ Determination: The EC₅₀ value is determined by performing a probit analysis or logarithmic regression of the inhibition percentages against the corresponding this compound concentrations.

Secondary Mechanism: Physiological Effects on Host Plants

Beyond its direct fungicidal action, this compound elicits beneficial physiological responses in treated plants[3]. These effects, which include delayed senescence (the "stay-green" effect) and increased crop yield, are particularly valuable as they can occur even under disease-free conditions[3][4]. Field trials on Brassica napus (rapeseed) showed an average yield increase of 6.3% in the absence of disease pressure[3].

Transcriptome analysis of Arabidopsis thaliana treated with this compound revealed a potential mechanism for these effects. The treatment leads to:

  • Upregulation of Salicylic Acid (SA)-related genes: SA is a plant hormone critical for signaling defense responses, particularly against biotrophic pathogens. Genes related to systemic acquired resistance were found to be overrepresented[3].

  • Downregulation of Jasmonic Acid (JA)-related genes: JA is another key defense hormone, often associated with responses to necrotrophic pathogens and insects. The downregulation of JA-related genes may occur via SA-JA antagonistic crosstalk[3][5].

  • Suppression of Chlorophyll (B73375) Degradation Genes: The downregulation of the JA pathway appears to lead to the subsequent downregulation of key chlorophyll catabolism genes, such as NONYELLOWING 1 (NYE1) and PHEOPHORBIDE A OXYGENASE (PAO)[3]. This suppression of chlorophyll breakdown is the molecular basis for the observed delay in leaf senescence.

This proposed signaling cascade is visualized in the following diagram.

This compound This compound Treatment SA_Genes Salicylic Acid (SA) Related Genes (e.g., GRX480, PR1) This compound->SA_Genes Upregulates JA_Genes Jasmonic Acid (JA) Related Genes (e.g., MYC4) This compound->JA_Genes Downregulates SA_Genes->JA_Genes Antagonistic Crosstalk Chl_Genes Chlorophyll Degradation Genes (e.g., NYE1, PAO) JA_Genes->Chl_Genes Downregulates Senescence Delayed Senescence (Stay-Green Effect) Chl_Genes->Senescence Leads to Yield Increased Yield Senescence->Yield Contributes to start Plant Growth (e.g., Arabidopsis thaliana) treatment Chemical Treatment (this compound vs. Control) start->treatment sampling Tissue Sampling (e.g., Rosette Leaves) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 library_prep cDNA Library Preparation (Poly-A Selection, Fragmentation) qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Raw Read Quality Control (e.g., FastQC, Trimming) sequencing->qc2 mapping Read Alignment to Reference Genome qc2->mapping quantification Gene Expression Quantification mapping->quantification dea Differential Expression Analysis (DEGs) quantification->dea analysis Functional Analysis (GO & KEGG Enrichment) dea->analysis end Biological Interpretation analysis->end

References

Mandestrobin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mandestrobin: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Discovered by Shionogi & Co., Ltd. and commercially developed by Sumitomo Chemical, it is a methoxyacetamide-based compound characterized by a mandelic acid structure.[2][3] this compound is utilized in agriculture to control a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables.[2][4][5] It functions by inhibiting mitochondrial respiration in fungi, effectively halting their energy supply and preventing growth.[5][6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its analysis and evaluation.

Chemical Identity and Structure

This compound is commercially marketed as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.[1][8] The presence of a chiral carbon atom in the acetamide (B32628) side chain gives rise to this stereoisomerism.[9]

Chemical Structure:

(A simplified representation of the core methoxy-N-methylacetamide group)

The IUPAC name for this compound is 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide.[10][11]

IdentifierValue
IUPAC Name 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide
CAS Number 173662-97-0 (Racemate)[10]
Molecular Formula C₁₉H₂₃NO₃[8]
Molecular Weight 313.39 g/mol [8][12][13]
SMILES CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC[8][10]
InChI Key PDPWCKVFIFAQIQ-UHFFFAOYSA-N[8][10][14]
Synonyms S-2200, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamid[10][14][15]

Physicochemical Properties

This compound is a white to pale yellow solid.[1] It is characterized as a non-volatile and persistent fungicide that is moderately mobile in soil.[16]

PropertyValueConditions
Melting Point 102 °C[1]
Boiling Point 296 °C[1]
Vapor Pressure 2.26 x 10⁻⁸ Pa (or 6.88 x 10⁻⁸ torr)[1][16]20 °C[1]
Water Solubility 15.8 mg/L[1]20 °C[1]
Solubility in Organic Solvents Acetone: 310 g/LDichloromethane: 480 g/L[1]20 °C[1]
Hydrolysis Half-life Stable[16]pH 4 to 9[17]
Aqueous Photolysis Half-life 4.4 to 4.6 days[16]
Soil Aerobic Half-life 46 to >365 days (up to 635 days)[16]

Mode of Action and Fungicidal Spectrum

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides, designated under FRAC (Fungicide Resistance Action Committee) Group 11.[9][16] Its mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[4][5][6] This binding blocks the electron transport chain, which disrupts the production of ATP (adenosine triphosphate), the primary energy source for the fungal cell, ultimately leading to the cessation of growth and spore germination.[1][5]

This mechanism provides this compound with a broad spectrum of activity against many filamentous fungi that are significant plant pathogens.[2] It demonstrates high efficacy against species in the Sclerotiniaceae family (e.g., Sclerotinia sclerotiorum, Monilinia fructicola) and the Venturiaceae family (e.g., Venturia nashicola).[2][6] It is effective in controlling diseases such as Botrytis gray mold, dollar spot, white stem rot, and fruit rot.[1][16]

Mandestrobin_Mode_of_Action cluster_ETC Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H⁺ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ATP_Synthase H⁺ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->ATP_Synthase H⁺ O2 O₂ ComplexIV->O2 e- ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H2O H₂O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Inhibition Inhibition->ComplexIII Inhibition at Qo site

Caption: this compound inhibits fungal respiration at the Qo site of Complex III.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process.[7] A generalized pathway begins with the alkylation of 2,5-dimethylphenol (B165462) with 2-(chloromethyl)benzal chloride.[7] The resulting intermediate is hydrolyzed to an aldehyde, which is then converted to a cyanohydrin.[7] The final this compound molecule is generated through hydrolysis of the nitrile group and a bis-alkylation with methyl sulfate.[7] A key intermediate in this process is the hydroxylated precursor, this compound 2-Demethyl (2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide).[18][19]

In Vitro Fungicidal Efficacy Assay

This protocol outlines a general method for assessing the fungicidal activity of this compound against a target pathogen like Sclerotinia sclerotiorum.[2][4]

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC₅₀).[2][4]

Methodology for Mycelial Growth Inhibition:

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium.[2][4] For QoI fungicides, it is common to add an inhibitor of the alternative oxidase pathway, such as salicylhydroxamic acid (SHAM), to the medium.[2]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[4]

  • Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final test concentrations in the PDA.[2][4]

  • Plate Preparation: Incorporate the different concentrations of this compound into molten PDA before pouring into petri dishes.[2][4] A control plate containing only the solvent (DMSO) must be included.[4]

  • Inoculation: Place a mycelial plug, cut from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[2]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 18-22°C) in darkness.[2][6]

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.[2][4]

  • Analysis: Calculate the percentage of growth inhibition relative to the control.[4] Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.[4]

Residue Analysis in Plant Matrix using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a standard procedure for extracting pesticide residues from food and agricultural samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

QuEChERS_Workflow start_end start_end process_step process_step cleanup_step cleanup_step analysis_step analysis_step start Start: Homogenized Sample extraction 1. Extraction - Add Acetonitrile & Water - Add QuEChERS salts (MgSO₄, NaCl) - Shake vigorously (1 min) start->extraction centrifuge1 2. Centrifugation (≥3000 rpm, 5-10 min) extraction->centrifuge1 supernatant 3. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 4. Dispersive SPE (d-SPE) Cleanup - Add aliquot to tube with sorbents (PSA, C18, etc.) - Vortex (1 min) supernatant->dspe centrifuge2 5. Centrifugation dspe->centrifuge2 filter 6. Filtration - Collect final extract - Filter through 0.22 µm syringe filter centrifuge2->filter analysis 7. LC-MS/MS Analysis - Inject into HPLC-MS/MS - Quantify using MRM filter->analysis end End: Data Analysis analysis->end

Caption: General workflow for this compound residue analysis using QuEChERS.

Instrumentation:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[20][21] A C18 reversed-phase column is commonly used.[20]

  • Detection: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operated in positive ion mode.[19][21]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring at least two transitions (quantifier and qualifier) for each analyte.[21]

Toxicological and Environmental Profile

This compound exhibits low acute oral and dermal toxicity in animal studies.[1] It is not considered a skin or eye irritant.[1] The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) of 0.19 mg/kg of body weight.[1] While risks to birds, insects, and other wildlife are considered low, this compound is classified as very toxic to aquatic life with long-lasting effects.[1][10] Due to its persistence and moderate mobility, it may slowly leach to groundwater or enter surface water bodies via runoff or spray drift.[16]

References

Spectroscopic Profile of Mandestrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungicide Mandestrobin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is compiled to assist in the identification, characterization, and quantification of this compound in various matrices.

Introduction

This compound is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.[1] Its chemical structure, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide, gives rise to a characteristic spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for residue analysis, metabolism studies, and quality control.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the sensitive and selective quantification of this compound residues.[3]

Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[4]
Precursor Ion (m/z)314[4]
Product Ion (Quantifier) (m/z)192[4]
Product Ion (Qualifier) (m/z)160[4]
Experimental Protocols

Sample Preparation: QuEChERS Method

A common and effective method for extracting this compound from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Homogenization : A representative sample (e.g., 10-15 g of a plant commodity) is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). For dry samples, rehydration with water may be necessary.

  • Salting Out : QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously for 1 minute.

  • Centrifugation : The sample is centrifuged at ≥3000 rpm for 5-10 minutes to separate the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be filtered before LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both typically containing 0.1% formic acid or ammonium (B1175870) formate.

  • Ionization : Positive Electrospray Ionization (ESI+).

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally derived NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on its chemical structure. The following tables provide an estimation of ¹H and ¹³C NMR chemical shifts.

Data Presentation

¹H NMR (Predicted)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic protons6.8 - 7.5Multiplets
Methoxy protons (-OCH₃)~3.5Singlet
N-Methyl protons (-NCH₃)~2.8Doublet
Dimethyl protons on phenoxy ring~2.2 - 2.4Singlets
Methylene protons (-OCH₂-)~5.0 - 5.2Singlet
Methine proton (-CH-)~4.8Singlet

¹³C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | Carbonyl carbon (C=O) | ~170 | | Aromatic carbons | 110 - 160 | | Methoxy carbon (-OCH₃) | ~58 | | N-Methyl carbon (-NCH₃) | ~26 | | Methylene carbon (-OCH₂-) | ~70 | | Methine carbon (-CH-) | ~85 | | Dimethyl carbons on phenoxy ring | ~16, ~21 |

Experimental Protocols

General NMR Sample Preparation and Acquisition

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Referencing : Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Data Presentation

Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amide)3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide)1630 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (ether)1000 - 1300Strong
C-N stretch1020 - 1250Medium
Experimental Protocols

General IR Spectroscopy Procedure

  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of this compound is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Background Correction : A background spectrum (of the empty sample compartment or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

MS_Analysis_Workflow Sample_Prep Sample Preparation (QuEChERS) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z 314) Ionization->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Product_Ion_Detection Product Ion Detection (m/z 192, 160) CID->Product_Ion_Detection Data_Acquisition Data Acquisition (MRM) Product_Ion_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

References

Mandestrobin solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Mandestrobin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a broad-spectrum strobilurin fungicide. A thorough understanding of its solubility in various organic solvents is critical for the development of effective formulations, analytical method development, and environmental fate studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and the analytical workflows required for quantification.

Introduction to this compound

This compound is a systemic fungicide belonging to the quinone outside inhibitor (QoI) group, classified under FRAC Group 11.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain, which ultimately halts ATP production.[2] The chemical name for this compound is (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide.[1] Given its chemical structure, this compound exhibits substantial solubility in organic solvents and has a low solubility in water.[1][3]

Quantitative Solubility Data

The solubility of technical grade this compound has been determined in a range of organic solvents at 20°C. The data is summarized in the table below for ease of comparison.

Organic SolventSolubility (g/L) at 20°C
Dichloromethane480
Acetone310
Methanol217
Ethyl Acetate186
Toluene128
n-Octanol30.8
Hexane2.49
Water (for reference)0.0158

Data sourced from the United States Environmental Protection Agency memorandum on this compound.[1]

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the solubility of a compound in a particular solvent is the shake-flask method, which is consistent with OECD Guideline 105. This protocol outlines the general steps to determine this compound's solubility in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (Technical Grade Active Ingredient, TGAI)

  • Selected organic solvent (HPLC grade)

  • Shaking incubator or thermostatted water bath with shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap flask. The excess solid is crucial to ensure that saturation is achieved.

    • Place the flask in a shaking incubator set to a constant temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can be run to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the flask to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the mixture at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

    • Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any remaining suspended particles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument. A precise dilution factor is critical for accurate calculation.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of this compound.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Equilibrate via Agitation (Constant Temperature) A->B C Allow Sedimentation B->C D Centrifuge for Phase Separation C->D E Withdraw Supernatant D->E F Filter (e.g., 0.22 µm) E->F G Precise Dilution F->G H Quantify with HPLC-MS/MS G->H I I H->I Calculate Solubility

Caption: Workflow for determining this compound solubility.

Analytical Workflow for Quantification

The quantification of this compound in the prepared solvent extracts is typically performed using HPLC-MS/MS. The following diagram outlines the analytical workflow.

G cluster_sample Sample Handling cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing A Diluted Saturated Solvent Sample B Transfer to Autosampler Vial A->B C Injection B->C D Separation on C18 Column C->D E Electrospray Ionization (ESI+) D->E F MRM Detection (Quantifier/Qualifier Ions) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

References

An In-depth Technical Guide to the Mode of Action of Mandestrobin on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mandestrobin is a potent, broad-spectrum fungicide belonging to the methoxyacetamide chemical class.[1][2] As a member of the strobilurin group, its primary mode of action is the inhibition of mitochondrial respiration in fungal pathogens.[3] Classified by the Fungicide Resistance Action Committee (FRAC) under Group 11, this compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][4] This action effectively blocks ATP synthesis, leading to cellular energy deprivation and subsequent fungal death.[5][6] this compound demonstrates systemic and translaminar properties, providing both preventative and curative activity against a range of diseases, including those caused by Sclerotinia, Botrytis, and Venturia species.[3][7][8] This guide provides a detailed examination of its molecular mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its fungicidal action.

Molecular Mode of Action: Inhibition of Mitochondrial Respiration

The fungicidal efficacy of this compound is rooted in its highly specific interaction with the fungal mitochondrial respiratory chain.[7][8][9] This process is central to cellular energy production in the form of adenosine (B11128) triphosphate (ATP).

2.1 Target Site: The Cytochrome bc1 Complex (Complex III)

This compound is a Quinone outside Inhibitor (QoI).[10][11] Its molecular target is the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the electron transport chain.[1][7][8] Specifically, this compound binds to the quinol oxidation (Qo) site of cytochrome b.[5] This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q) to cytochrome c1.[5][6]

2.2 Consequence of Inhibition

By blocking the electron flow at the Qo site, this compound disrupts the proton motive force necessary for oxidative phosphorylation.[5][6] This leads to a rapid cessation of ATP synthesis.[6] Deprived of their primary energy source, essential cellular processes in the fungus are halted, resulting in the inhibition of spore germination, mycelial growth, and ultimately, cell death.[1][12] this compound has been shown to inhibit almost all stages of the life cycle of pathogens like Sclerotinia sclerotiorum, including spore germination, mycelial growth, sclerotia production, and apothecial development.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_QoI_Action This compound Action Complex_I Complex I (NADH Dehydrogenase) CoQ Ubiquinone (CoQ) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Block Block->Complex_III Inhibits Qo Site

Caption: Mechanism of this compound inhibiting the mitochondrial electron transport chain.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro assays against key fungal pathogens. The data highlights its effectiveness at low concentrations.

Table 1: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum

Assay Type Parameter Value Reference
Ascospore Germination Minimum Inhibitory Concentration (MIC) 0.13 ppm [1][2]
Mycelial Growth Minimum Inhibitory Concentration (MIC) 0.31 ppm [1][2]
Mitochondrial Respiration (Complex I-III, NADH substrate) 50% Effective Concentration (EC50) 99 nM [1]

| Mitochondrial Respiration (Complex II-III, Cytochrome c reduction) | 50% Effective Concentration (EC50) | 50 nM |[1] |

Table 2: Efficacy of Strobilurin Fungicides against Various Fungal Pathogens

Fungicide Pathogen Parameter Value (µg/ml) Reference
Azoxystrobin Elsinoe fawcettii ED50 0.06 [13]
Azoxystrobin Alternaria alternata ED50 >100 [13]
Pyraclostrobin Diaporthe citri ED50 0.019 [13]

| Pyraclostrobin | Alternaria alternata | ED50 | 0.87 |[13] |

Note: ED50 (Effective Dose, 50%) is analogous to EC50 and represents the concentration required to inhibit growth by 50%. Data for this compound against these specific citrus pathogens is not available in the cited literature, but the table provides context for the efficacy range of QoI fungicides.

Experimental Protocols

The determination of this compound's mode of action and efficacy relies on standardized biochemical and microbiological assays.

4.1 Protocol: Mitochondrial Electron Transport Inhibition Assay

This assay directly measures the effect of the compound on its molecular target.

  • Preparation of Mitochondrial Fraction:

    • Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Homogenize the mycelia in a buffered isolation medium (e.g., containing mannitol, sucrose, EDTA, and BSA) using a mortar and pestle or mechanical homogenizer on ice.

    • Perform differential centrifugation to isolate the crude mitochondrial fraction. The final pellet containing mitochondria is resuspended in a suitable buffer.

  • Inhibition Measurement (Complex I to III):

    • In a spectrophotometer cuvette or microplate well, combine the mitochondrial suspension, buffer, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Initiate the reaction by adding NADH as the electron donor (substrate).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.

    • Calculate the percentage of inhibition relative to a solvent-only control and determine the EC50 value.[1]

  • Inhibition Measurement (Complex II to III):

    • Follow a similar procedure as above, but use succinate (B1194679) as the substrate.

    • Measure the reduction of an artificial electron acceptor like cytochrome c by monitoring the increase in absorbance at 550 nm.

    • Determine the EC50 value for the inhibition of cytochrome c reduction.[1]

4.2 Protocol: In Vitro Fungicidal Activity Assay

These methods assess the compound's effect on fungal growth and development.

  • Spore Germination Assay:

    • Prepare water agar (B569324) plates amended with a serial dilution of this compound.

    • Inoculate the center of each plate with a suspension of fungal spores (e.g., ascospores of S. sclerotiorum).

    • Incubate the plates under controlled conditions (e.g., 18-24°C in the dark) for 24-48 hours.[2]

    • Using a microscope, observe at least 100 spores per plate and determine the percentage of germination.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits spore germination.[1][2]

  • Mycelial Growth Inhibition Assay:

    • Prepare Potato Dextrose Agar (PDA) or a similar nutrient-rich medium amended with serial dilutions of this compound. To ensure the inhibition is via the primary respiratory pathway, the medium can be supplemented with salicylhydroxamic acid (SHAM), an inhibitor of the alternative oxidase (AOX) pathway.[1][13]

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended plate.[14]

    • Incubate the plates at an optimal temperature for the fungus (e.g., 18-24°C) for several days.[2][14]

    • Measure the colony diameter in two perpendicular directions and calculate the average.

    • Calculate the percentage of growth inhibition relative to a control plate containing only the solvent.

    • Use the inhibition data to calculate the EC50 value through probit or logistic regression analysis.[14]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Fungal Culture (e.g., S. sclerotiorum) B1 Inoculate Plates with Mycelial Plugs A1->B1 A2 Prepare this compound Stock Solutions A3 Prepare Amended Agar (PDA + this compound) A2->A3 A3->B1 B2 Incubate at Optimal Temperature B1->B2 B3 Measure Colony Diameter Periodically B2->B3 C1 Calculate Percent Growth Inhibition B3->C1 C2 Perform Regression Analysis C1->C2 C3 Determine EC50 Value C2->C3

Caption: Experimental workflow for mycelial growth inhibition assay.

Mechanisms of Resistance

The high specificity of QoI fungicides makes them vulnerable to resistance development through target site mutations.[5][12]

5.1 Target Site Mutation

The predominant mechanism of resistance to this compound and other QoI fungicides is a point mutation in the mitochondrial cytochrome b (CYTB) gene.[15][16] The most common and significant mutation is a single nucleotide polymorphism that results in a glycine-to-alanine substitution at position 143 (G143A).[17][18]

This amino acid change in the Qo binding pocket sterically hinders the fungicide from binding to its target site.[16] As a result, electron transport continues unimpeded in the presence of the fungicide, rendering the fungal strain resistant. Fungi with the G143A mutation exhibit cross-resistance to most other strobilurin fungicides in FRAC Group 11.[19]

cluster_WT Susceptible Fungus (Wild-Type) cluster_Resistant Resistant Fungus (G143A Mutant) WT_Gene CYTB Gene ...GGC... WT_Protein Cytochrome b Protein Qo Site (Glycine at pos. 143) WT_Gene:seq->WT_Protein Translation WT_Outcome Binding Occurs Electron Transport Blocked Fungus Dies Mandestrobin_WT This compound Mandestrobin_WT->WT_Protein Binds to Qo Site RES_Gene CYTB Gene (Mutated) ...GCC... RES_Protein Cytochrome b Protein Altered Qo Site (Alanine at pos. 143) RES_Gene:seq->RES_Protein Translation RES_Outcome Binding Prevented Electron Transport Continues Fungus Survives Mandestrobin_RES This compound Mandestrobin_RES->RES_Protein Cannot Bind

Caption: Logical relationship of this compound resistance via G143A mutation.

Conclusion

This compound is a highly effective strobilurin fungicide that acts by inhibiting mitochondrial respiration at the cytochrome bc1 complex. Its specific targeting of the Qo site disrupts the fungal cell's energy supply, providing broad-spectrum control of pathogenic fungi. The quantitative data confirms its potency at low concentrations. However, its site-specific mode of action necessitates careful resistance management strategies to mitigate the selection of target-site mutations, such as the G143A substitution in the cytochrome b gene. A thorough understanding of its molecular mechanism, as detailed in this guide, is crucial for its responsible and sustainable use in crop protection programs.

References

Mandestrobin's Strategic Assault on the Fungal Powerhouse: A Technical Deep Dive into its Mitochondrial Target

Author: BenchChem Technical Support Team. Date: December 2025

Takarazuka, Hyogo, Japan - In the ongoing battle against fungal pathogens that threaten global food security, the strobilurin class of fungicides has emerged as a formidable weapon. Among them, Mandestrobin, a methoxyacetamide fungicide, demonstrates potent and specific activity against a broad spectrum of plant pathogenic fungi.[1][2] This technical guide delves into the precise molecular target of this compound within the fungal mitochondrial respiratory chain, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

At the core of this compound's fungicidal efficacy lies its ability to inhibit cellular respiration by targeting Complex III, also known as the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[1][2] Specifically, this compound acts as a Quinone outside Inhibitor (QoI), binding to the Qo site on the cytochrome b subunit of Complex III.[1] This binding event physically obstructs the oxidation of ubiquinol (B23937), a critical step in the electron transport process, thereby halting the transfer of electrons to cytochrome c. The ultimate consequence for the fungal cell is a catastrophic disruption of ATP synthesis, leading to cellular energy depletion and death.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as a respiratory inhibitor has been quantified through various assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a clear measure of its potency against target fungi.

Parameter Organism Value Unit
IC50 (Complex II to Complex III electron transport)Sclerotinia sclerotiorum50nM
IC50 (Complex II to Complex III electron transport)Lycopersicon esculentum (Tomato)12000nM
MIC (Mycelial Growth)Sclerotinia sclerotiorum0.31ppm
MIC (Ascospore Germination)Sclerotinia sclerotiorum0.13ppm
(Data compiled from "Research and Development of a Novel Fungicide 'this compound'")[3]

The significant difference in IC50 values between the fungal pathogen Sclerotinia sclerotiorum and the non-target organism tomato highlights the selectivity of this compound, a crucial attribute for an effective agricultural fungicide.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the inhibitory action of this compound.

Protocol 1: Assay for Inhibition of Mitochondrial Complex III (Cytochrome bc1 Complex) Activity

This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against Complex III.

1. Isolation of Mitochondria:

  • Fungal mycelia are harvested and washed with a buffer solution.
  • The mycelia are then homogenized to disrupt the cell walls.
  • Differential centrifugation is employed to separate the mitochondrial fraction from other cellular components.

2. Assay Procedure:

  • The reaction is carried out in a 96-well microplate.
  • The reaction mixture contains potassium phosphate (B84403) buffer, the substrate ubiquinol (often a soluble analog like decylubiquinol), and the electron acceptor cytochrome c.
  • Mitochondrial protein is added to the wells.
  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
  • The reaction is initiated by the addition of the substrate.
  • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a microplate reader.
  • The rate of reaction is calculated from the linear portion of the absorbance curve.

3. Data Analysis:

  • The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Mycelial Growth

This protocol describes the agar (B569324) dilution method to determine the MIC of this compound.

1. Preparation of Fungicide-Amended Media:

  • A stock solution of this compound is prepared in an appropriate solvent.
  • Serial dilutions of the stock solution are made.
  • Each dilution is added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
  • The amended PDA is poured into Petri dishes.

2. Inoculation:

  • Mycelial plugs of a specific diameter are taken from the edge of an actively growing culture of the target fungus.
  • A single mycelial plug is placed in the center of each fungicide-amended and control PDA plate.

3. Incubation:

  • The plates are incubated at a temperature optimal for the growth of the specific fungus in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycelium.

Visualizing the Molecular Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexIII Complex III (Cytochrome bc1) ETC Electron Transport Chain Qo_site Qo Site Cytochrome_b Cytochrome b Cytochrome_c1 Cytochrome c1 Qo_site->Cytochrome_c1 e- transfer Ubiquinone Ubiquinone (Q) Qo_site->Ubiquinone Oxidation ROS Reactive Oxygen Species (ROS) Qo_site->ROS Leads to increased Cytochrome_c_ox Cytochrome c (ox) Cytochrome_c1->Cytochrome_c_ox e- Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site e- Cytochrome_c_red Cytochrome c (red) ATP_Synthase ATP Synthase Cytochrome_c_red->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP This compound This compound This compound->Qo_site Binds and blocks Block Inhibition

Caption: Signaling pathway of this compound's inhibitory action.

cluster_workflow Experimental Workflow: Fungicide Target Site Identification A Hypothesis Generation (e.g., structural similarity to known QoIs) B In Vitro Enzyme Assay (Isolate Mitochondria, Measure Complex III activity) A->B D Whole-Cell Respiration Assay (Measure oxygen consumption in fungal cells) A->D C Determine IC50 Value (Quantify inhibitory potency) B->C E Antifungal Efficacy Trial (MIC determination, in vivo plant protection) C->E D->E F Resistance Mutation Analysis (Sequence cytochrome b gene in resistant strains) E->F G Target Validation F->G

Caption: A typical experimental workflow for fungicide target validation.

Downstream Consequences of Qo Site Inhibition

The blockade of the Qo site by this compound triggers a cascade of detrimental events within the fungal cell. The immediate effect is the cessation of the Q-cycle, which halts the transfer of electrons to cytochrome c1 and subsequently to Complex IV. This disruption of the electron flow leads to a collapse of the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthase. Consequently, ATP production is severely impaired, depriving the fungus of the energy required for essential metabolic processes, such as growth and spore germination.

Furthermore, the inhibition of the Qo site can lead to an increase in the production of reactive oxygen species (ROS). The accumulation of reduced ubiquinone (ubiquinol) can lead to the transfer of electrons directly to molecular oxygen, generating superoxide (B77818) radicals and other damaging ROS. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to fungal cell death.

References

Mandestrobin Stereoisomers: A Technical Deep Dive into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide that effectively controls a range of plant pathogenic fungi. Its mode of action, like other QoI (Quinone outside Inhibitor) fungicides, is the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) at the Qo site, ultimately disrupting the fungal pathogen's energy supply. This compound is commercially available as a racemic mixture, comprising two stereoisomers: (R)-mandestrobin and (S)-mandestrobin. It is the (R)-isomer that is primarily responsible for the fungicidal activity, being the more "toxic moiety". This technical guide provides a comprehensive overview of the stereoisomers of this compound, their biological activities, and the experimental protocols for their synthesis, separation, and evaluation.

Fungicidal Activity of this compound

Racemic this compound has demonstrated efficacy against a wide array of fungal pathogens. The following table summarizes the fungicidal activity of the racemic mixture against various fungal species.

Table 1: Fungicidal Activity of Racemic this compound against Various Fungal Pathogens

Fungal SpeciesClassEC50 (ppm)
Sclerotinia sclerotiorumAscomycetes0.022
Monilinia fructicolaAscomycetes0.034
Venturia nashicolaAscomycetes0.016
Botrytis cinereaFungi Imperfecti0.075
Cercospora beticolaFungi Imperfecti0.0082
Alternaria alternataFungi Imperfecti0.065
Pyricularia oryzaeFungi Imperfecti0.062
Septoria triticiFungi Imperfecti0.18
Puccinia reconditaBasidiomycetes0.019
Gymnosporangium asiaticumBasidiomycetes

Mandestrobin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, fungicidal activity, and analytical methodologies for the strobilurin fungicide, Mandestrobin.

This technical guide provides a comprehensive overview of this compound, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, fungicidal spectrum, and relevant experimental protocols.

Core Chemical Identifiers

IdentifierValue
CAS Number 173662-97-0[1][2][3][4][5]
IUPAC Name 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide[1][6]
Molecular Formula C₁₉H₂₃NO₃[1][2][3]
Molecular Weight 313.39 g/mol [1][2]

Mechanism of Action

This compound belongs to the strobilurin class of fungicides, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2] this compound binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6] This binding blocks the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of adenosine (B11128) triphosphate (ATP) and ultimately leads to fungal cell death.[7]

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against numerous filamentous fungi that are significant plant pathogens.[1] It has demonstrated high efficacy against species within the Sclerotiniaceae family, such as Sclerotinia sclerotiorum, and the Venturiaceae family.[1][6] The fungicide possesses preventive, curative, and translaminar properties, allowing for long-lasting activity and good rainfastness.[1]

Quantitative Efficacy Data
PathogenTest TypeConcentration (ppm)Efficacy (% Control)
Sclerotinia sclerotiorumSpore Germination Inhibition (MIC)0.13-
Sclerotinia sclerotiorumMycelial Growth Inhibition (MIC)0.31-
Sclerotinia sclerotiorum (Soybean)Indoor Potted Test100 (half registered concentration)~90
Sclerotinia sclerotiorum (Soybean)Curative Effect Test200 (registered concentration)>90
Sclerotinia sclerotiorum (Soybean)Curative Effect Test50 (1/4 registered concentration)~70
Venturia nashicola (Pear Scab)Indoor Potted Test133 (lower limit registered concentration)97

Data sourced from Sumitomo Chemical Co., Ltd. research and development report.[3]

Experimental Protocols

In Vitro Fungicidal Efficacy Testing

A general method for assessing the fungicidal activity of this compound against a target pathogen is outlined below.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

2. Serial Dilutions:

  • Create a series of dilutions from the stock solution to achieve the desired test concentrations.

3. Incorporation into Growth Medium:

  • Incorporate the different concentrations of this compound into molten potato dextrose agar (B569324) (PDA) before pouring it into petri dishes.

4. Inoculation:

  • Once the agar has solidified, inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

5. Incubation:

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 18°C for Sclerotinia sclerotiorum).[1]

6. Assessment:

  • After a set incubation period (e.g., 48 hours), measure the diameter of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of growth inhibition.[3]

Sample Preparation for Residue Analysis (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used protocol for extracting pesticide residues from food matrices.

1. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN).

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap and vortex for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.[4]

3. Final Preparation:

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[4]

UPLC-MS/MS Analysis Conditions

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a modifier like 0.1% formic acid or ammonium (B1175870) formate.[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound should be optimized for the instrument in use. A common transition for quantification is monitoring the precursor ion at m/z 314.2 and the product ion at m/z 192.1.[4]

Visualized Workflows and Pathways

Fungicidal_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound, inhibiting Complex III in the mitochondrial respiratory chain.

QuEChERS_Workflow start Homogenized Sample extraction 1. Extraction - Add Acetonitrile - Add MgSO₄ and NaCl - Vortex and Centrifuge start->extraction cleanup 2. Dispersive SPE Cleanup - Transfer Supernatant - Add PSA and MgSO₄ - Vortex and Centrifuge extraction->cleanup analysis 3. Analysis - Filter Supernatant - Inject into UPLC-MS/MS cleanup->analysis end Data Acquisition analysis->end

Caption: A simplified workflow for the QuEChERS sample preparation protocol for this compound residue analysis.

References

An In-depth Technical Guide to the Physiological Effects of Mandestrobin on Plant Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mandestrobin, a potent strobilurin fungicide, primarily acts by inhibiting mitochondrial respiration in fungi.[1] Beyond its fungicidal properties, research has demonstrated that this compound exerts significant beneficial physiological effects on plants, even in the absence of disease pressure.[2] This guide provides a comprehensive technical overview of these effects, detailing the underlying molecular mechanisms, quantitative impacts on plant health, and the experimental protocols used to elucidate these findings. The primary focus is on this compound's role in delaying leaf senescence, enhancing yield, and modulating key phytohormone signaling pathways.

Core Physiological Effects

This compound application has been shown to induce a range of positive physiological responses in plants, contributing to overall improved plant health and vigor.

Delayed Senescence and Enhanced Greenness

One of the most notable effects of this compound is the delay of leaf senescence.[2] This "stay-green" effect is characterized by the retention of chlorophyll (B73375) content in leaves, prolonging the photosynthetic activity of the plant.[2][3]

  • Chlorophyll Degradation: this compound treatment has been observed to suppress the degradation of chlorophyll in detached leaf discs of Brassica napus and excised leaves of Arabidopsis thaliana during dark-induced senescence.[2]

  • Gene Expression: This delay in senescence is correlated with the downregulation of key chlorophyll degradation genes.[2]

Yield Enhancement

In field trials conducted under disease-free conditions, this compound treatment has been shown to significantly increase crop yield.[2]

  • Brassica napus: Application of this compound to Brassica napus resulted in an average yield increase of 6.3%.[2] This is attributed to the prolonged green leaf area duration and potentially increased photosynthetic activity.[2]

Molecular Mechanism of Action

This compound's physiological effects on plants are linked to its influence on phytohormone signaling pathways, specifically the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. These pathways are crucial regulators of plant growth, development, and stress responses.

Modulation of Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

Gene expression analyses have revealed that this compound treatment leads to:

  • Upregulation of Salicylic Acid (SA)-Responsive Genes: Genes related to the SA pathway, which is often associated with responses to biotrophic pathogens and systemic acquired resistance, are significantly upregulated.[2]

  • Downregulation of Jasmonic Acid (JA)-Responsive Genes: Conversely, genes involved in the JA pathway, typically associated with responses to necrotrophic pathogens and wounding, are downregulated.[2]

This antagonistic interaction between the SA and JA pathways is a key mechanism by which this compound is proposed to delay senescence and enhance plant health.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data on the physiological effects of this compound.

Parameter Plant Species Treatment Effect Reference
YieldBrassica napusThis compound+6.3% (average increase)[2]
SPAD Value (Chlorophyll Content)Brassica napusThis compound + Tebuconazole+27%[2]

Table 1: Effects of this compound on Crop Yield and Chlorophyll Content

Gene Pathway Effect of this compound Plant Species Reference
GRX480Salicylic AcidUpregulatedArabidopsis thaliana[2]
PR1Salicylic AcidUpregulatedArabidopsis thaliana[2]
PR5Salicylic AcidUpregulatedArabidopsis thaliana[2]
MYC4Jasmonic AcidDownregulatedArabidopsis thaliana[2]
VSP1Jasmonic AcidDownregulatedArabidopsis thaliana[2]
SAG29Jasmonic AcidDownregulatedArabidopsis thaliana[2]
NYE1Chlorophyll DegradationDownregulatedArabidopsis thaliana[2]
NYE2Chlorophyll DegradationDownregulatedArabidopsis thaliana[2]
PAOChlorophyll DegradationDownregulatedArabidopsis thaliana[2]

Table 2: Effects of this compound on Gene Expression in Arabidopsis thaliana

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the physiological effects of this compound.

Dark-Induced Leaf Senescence Assay

This assay is used to assess the effect of this compound on delaying senescence in detached leaves.

Materials:

  • Fully expanded, healthy leaves from Brassica napus or Arabidopsis thaliana.

  • Petri dishes.

  • Filter paper.

  • This compound stock solution (e.g., in DMSO).

  • Treatment solution (e.g., 100 µM this compound in water or a buffer).

  • Control solution (e.g., water or buffer with the same concentration of DMSO as the treatment solution).

  • Growth chamber or incubator set to constant darkness and a controlled temperature (e.g., 22-25°C).

Procedure:

  • Excise healthy, mature leaves from the plant. For Brassica napus, leaf discs can be prepared using a cork borer.

  • Place two layers of filter paper in each Petri dish and moisten with the appropriate treatment or control solution.

  • Place the leaf discs or excised leaves on the moistened filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in complete darkness at a constant temperature for a specified period (e.g., 4-6 days).

  • Observe and document the progression of senescence (yellowing) daily.

  • At the end of the incubation period, chlorophyll can be extracted and quantified to measure the extent of degradation.

Chlorophyll Content Measurement

This protocol details the extraction and spectrophotometric quantification of chlorophyll.

Materials:

  • Leaf tissue (from senescence assay or other experiments).

  • Dimethylformamide (DMF) or 80% acetone (B3395972).

  • Spectrophotometer.

  • Cuvettes.

  • Mortar and pestle or tissue homogenizer.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Weigh a known amount of fresh leaf tissue.

  • Homogenize the tissue in a known volume of DMF or 80% acetone until a uniform consistency is achieved. This should be done in low light conditions to prevent chlorophyll degradation.

  • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 646.8 nm and 663.8 nm for DMF extracts, or at 645 nm and 663 nm for acetone extracts, using the solvent as a blank.

  • Calculate the chlorophyll concentration using established equations (e.g., Arnon's equation).

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of target genes in response to this compound treatment.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., containing SYBR Green).

  • qPCR instrument.

  • Primers for target genes and a reference gene (e.g., ACTIN2).

Procedure:

  • RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

mandestrobin_signaling_pathway cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway cluster_chloro Chlorophyll Degradation This compound This compound GRX480 GRX480 This compound->GRX480 Upregulates PR1 PR1 This compound->PR1 Upregulates PR5 PR5 This compound->PR5 Upregulates MYC4 MYC4 This compound->MYC4 Downregulates VSP1 VSP1 This compound->VSP1 Downregulates SAG29 SAG29 This compound->SAG29 Downregulates NYE1 NYE1 This compound->NYE1 Downregulates NYE2 NYE2 This compound->NYE2 Downregulates PAO PAO This compound->PAO Downregulates sa_response SA-Mediated Responses (e.g., defense, delayed senescence) GRX480->sa_response PR1->sa_response PR5->sa_response ja_response JA-Mediated Responses (e.g., senescence, wounding response) sa_response->ja_response Antagonism MYC4->ja_response VSP1->ja_response SAG29->ja_response chloro_deg Chlorophyll Breakdown NYE1->chloro_deg NYE2->chloro_deg PAO->chloro_deg experimental_workflow cluster_field Field Trial cluster_lab Laboratory Assays cluster_analysis Data Analysis & Interpretation plant_field Brassica napus (Disease-free) treatment_field This compound Application plant_field->treatment_field measurement_field Yield Assessment treatment_field->measurement_field yield_data Quantitative Yield Data measurement_field->yield_data plant_lab Arabidopsis thaliana & Brassica napus treatment_lab This compound Treatment (e.g., 100 µM) plant_lab->treatment_lab senescence_assay Dark-Induced Senescence Assay treatment_lab->senescence_assay gene_expression qRT-PCR & Microarray treatment_lab->gene_expression senescence_data Chlorophyll Content senescence_assay->senescence_data gene_data Relative Gene Expression gene_expression->gene_data mechanism Elucidation of Molecular Mechanism yield_data->mechanism senescence_data->mechanism gene_data->mechanism

References

Mandestrobin: A Technical Guide to its Classification as a Quinone outside Inhibitor (QoI) Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum fungicide belonging to the methoxyacetamide chemical class.[1][2][3] It is classified as a Quinone outside Inhibitor (QoI), a critical class of fungicides used in agriculture to control a wide range of plant pathogenic fungi.[2][3] Developed by Sumitomo Chemical Co., Ltd., this compound exhibits preventive, curative, systemic, and translaminar properties, making it an effective tool for managing diseases caused by ascomycete, basidiomycete, deuteromycete, and oomycete pathogens.[1] This technical guide provides an in-depth analysis of this compound's classification, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Classification and Mode of Action

This compound is categorized under Group 11 by the Fungicide Resistance Action Committee (FRAC), which encompasses fungicides that inhibit mitochondrial respiration.[4] Specifically, this compound targets the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3][5]

The primary mode of action is the inhibition of ubiquinol (B23937) oxidation at the Quinone outside (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex.[2][5] This blockage disrupts the electron flow between cytochrome b and cytochrome c1, thereby halting the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The subsequent energy deficit leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing fungal death.[1]

A key factor in the emergence of resistance to QoI fungicides is a single point mutation in the cytochrome b gene, most commonly the substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[2][6] This mutation significantly reduces the binding affinity of QoI fungicides to the Qo site, rendering the fungicide ineffective.[6]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated against a variety of fungal pathogens. The following table summarizes key quantitative data on its fungicidal activity.

Fungal PathogenAssay TypeParameterValueReference(s)
Sclerotinia sclerotiorumSpore Germination InhibitionMIC0.13 ppm[1]
Sclerotinia sclerotiorumMycelial Growth InhibitionMIC0.31 ppm[1]
Botrytis cinerea (Wild Type)Conidial Germination InhibitionEC50< 0.3 µg/mL[7]
Botrytis cinerea (G143A Mutant)Conidial Germination InhibitionEC50> 100 µg/mL[7]
Venturia nashicolaIn-planta control% Control≥ 80%[1]

MIC: Minimum Inhibitory Concentration EC50: Half maximal effective concentration

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fungicidal properties of this compound.

Mycelial Growth Inhibition Assay

This protocol determines the in vitro efficacy of this compound against the mycelial growth of a target fungus, such as Sclerotinia sclerotiorum.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Potato Dextrose Agar (PDA)

  • Salicylhydroxamic acid (SHAM) (optional, to inhibit alternative oxidase pathway)

  • Petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the PDA to approximately 50-60°C.

  • Add this compound from the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). If using, also add SHAM to a final concentration of 100 ppm.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the growing edge of an actively growing culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate.

  • Seal the plates and incubate them in the dark at a suitable temperature for the pathogen (e.g., 20-25°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Translaminar Activity Assay

This protocol assesses the ability of this compound to move from the treated upper leaf surface to the untreated lower leaf surface and inhibit fungal growth.

Materials:

  • Potted plants (e.g., soybean or apple seedlings)

  • This compound formulation

  • Spraying equipment calibrated for fine droplet application

  • Fungal spore suspension of a suitable pathogen (e.g., Sclerotinia sclerotiorum for soybean, Venturia inaequalis for apple)

  • Humid chamber

  • Parafilm or a similar barrier

Procedure:

  • Grow the test plants to a suitable growth stage (e.g., first or second true leaf fully expanded).

  • Carefully cover the lower surface of the target leaves with parafilm to prevent any contact with the fungicide spray.

  • Apply the this compound solution to the upper surface of the leaves until runoff. Ensure even coverage.

  • Allow the treated leaves to dry completely.

  • Remove the parafilm from the lower leaf surface.

  • Inoculate the untreated lower leaf surface with a spore suspension of the target pathogen.

  • Place the plants in a humid chamber to facilitate fungal infection and disease development.

  • Incubate the plants under controlled environmental conditions (temperature, light, and humidity) optimal for the specific pathogen.

  • After a suitable incubation period, assess the disease severity on the inoculated lower leaf surface.

  • Compare the disease severity on the treated plants with that on untreated control plants to determine the percentage of disease control, which indicates the translaminar activity.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) in fungal cells to quantify the inhibitory effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Assay medium (e.g., RPMI-1640 without bicarbonate, supplemented with glucose)

  • Fungal spores or protoplasts

  • This compound solution

  • Mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding:

    • Harvest fungal spores or prepare protoplasts from a fresh culture.

    • Seed the spores or protoplasts into the wells of a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Poly-L-lysine coating of the plate may be necessary to facilitate cell adhesion.

    • Allow the cells to adhere and germinate for a specified period.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • Prepare the assay medium and warm it to 37°C.

    • Wash the cells in the microplate with the assay medium.

    • Add the final volume of assay medium containing the desired concentrations of this compound to the wells. Include a vehicle control.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors:

      • Port A: Oligomycin (inhibits ATP synthase)

      • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)

      • Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and initiate the assay.

  • Data Analysis:

    • The Seahorse XF software will measure the OCR in real-time before and after the injection of each inhibitor.

    • The data will be used to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the OCR profiles of this compound-treated cells with the control to quantify the inhibition of mitochondrial respiration.

Visualizations

Signaling Pathway of this compound's Action

cluster_0 Mitochondrion This compound This compound Qo_site Qo Site on Cytochrome b This compound->Qo_site Binds to Complex_III Cytochrome bc1 Complex (Complex III) Qo_site->Complex_III Inhibits ETC Mitochondrial Electron Transport Chain Complex_III->ETC Disrupts Electron Flow ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Reduces Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases Fungal_Growth Fungal Spore Germination & Mycelial Growth ATP_Production->Fungal_Growth Inhibits

Caption: Signaling pathway of this compound-induced inhibition of fungal growth.

Experimental Workflow for Mycelial Growth Inhibition Assay

Start Start Prepare_Media Prepare PDA with Varying this compound Concentrations Start->Prepare_Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Prepare_Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for determining the EC50 of this compound on mycelial growth.

Logical Relationship of the Seahorse XF Mito Stress Test

Start Start Assay Basal_OCR Measure Basal Oxygen Consumption Rate (OCR) Start->Basal_OCR Inject_Oligo Inject Oligomycin Basal_OCR->Inject_Oligo Measure_ATP_OCR Measure ATP-linked OCR Inject_Oligo->Measure_ATP_OCR Inject_FCCP Inject FCCP Measure_ATP_OCR->Inject_FCCP Measure_Max_OCR Measure Maximal OCR Inject_FCCP->Measure_Max_OCR Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max_OCR->Inject_Rot_AA Measure_NonMit_OCR Measure Non-Mitochondrial OCR Inject_Rot_AA->Measure_NonMit_OCR End End Assay Measure_NonMit_OCR->End

Caption: Sequential steps in the Seahorse XF Mito Stress Test.

References

Environmental Fate and Degradation of Mandestrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Understanding the environmental fate and degradation of this active ingredient is crucial for assessing its environmental impact and ensuring human and ecological safety. This technical guide provides a comprehensive overview of the degradation of this compound in various environmental compartments, including detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its behavior and distribution in the environment.

PropertyValueReference
Molecular FormulaC₁₉H₂₃NO₃[3]
Molecular Weight313.4 g/mol [3]
Vapor Pressure6.88 x 10⁻⁸ torr[4]
Henry's Law Constant6.6 x 10⁻¹² atm m³/mole[4]
Octanol/Water Partition Coefficient (Kow)3.51[5]

Environmental Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, including photolysis, hydrolysis, and microbial metabolism.

Hydrolysis

This compound is stable to hydrolysis in a pH range of 4 to 9.[6]

Photodegradation

Photodegradation is a significant route of transformation for this compound in the environment.[6]

  • In Water: this compound is rapidly photodegraded in aqueous solutions.[6] The half-life (DT₅₀) for photolysis in water is reported to be between 4.4 to 4.6 days and can range from 2.7 to 12.8 days depending on the conditions (e.g., location, season).[4][6] The primary photodegradation pathway involves the homolytic cleavage of the benzyl (B1604629) phenyl ether bond, leading to the formation of various degradation products, including intramolecular rearrangement isomers and a seven-membered heterocyclic compound.[6][7] These photoproducts are further degraded to carbon dioxide.[6][7] The presence of natural substances like humic acids can enhance the formation of certain derivatives through photosensitized generation of hydroxyl radicals.[7][8][9]

  • On Soil: Degradation on the soil surface is slightly accelerated by light.[10] The half-life under light conditions (natural sunlight in Tokyo during spring) was 63.9–75.7 days, compared to 71.7–82.9 days in the dark.[10] Another study reported a photolysis half-life on soil of 193 to 278 days.[4]

Biodegradation

Microbial metabolism is a key process in the degradation of this compound in soil and aquatic systems.

  • Aerobic Soil Metabolism: In aerobic soil, this compound is metabolized primarily through the oxidation of the methyl groups on the dimethylphenoxy ring, forming monocarboxylic acid derivatives.[6][7] The half-life (DT₅₀) for aerobic soil metabolism ranges from 49 to 378 days, with a geometric mean of 151 days, indicating potential for accumulation in soil.[11] Major degradation products identified include 5-COOH-mandestrobin and 2-COOH-mandestrobin, as well as their corresponding amide derivatives.[11]

  • Anaerobic Soil Metabolism: Under anaerobic conditions, the degradation of this compound is significantly slower, with a reported half-life of over a year.[4]

  • Water-Sediment Systems: In aerobic water-sediment systems, this compound is degraded through a combination of photodegradation in the water column and microbial metabolism in the sediment.[6][12][13][14] The transformation is mainly driven by photoinduced bond cleavage at the benzyl phenyl ether and subsequent rearrangement.[6][12][13][14] The resulting photoproducts are then further degraded or metabolized to carbon dioxide or become strongly adsorbed to the sediment.[6][12][13][14]

Summary of Environmental Fate Data

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Degradation Half-lives (DT₅₀) of this compound

CompartmentDegradation ProcessHalf-life (DT₅₀)ConditionsReference
WaterPhotolysis4.4 - 4.6 days-[4]
WaterPhotolysis8.6 - 12.8 daysTokyo, 35°N, spring[6]
WaterPhotolysis2.7 - 3.9 daysEU/US, 30-50°N[6]
Soil SurfacePhotolysis63.9 - 75.7 daysNatural sunlight, Tokyo, spring (20°C)[10]
Soil SurfacePhotolysis193 - 278 days-[4]
SoilAerobic Metabolism49 - 378 daysLaboratory conditions
SoilField Dissipation13.5 - 90.7 daysUpland fields in Japan
SoilAnaerobic Metabolism> 1 year-[4]
Water-Sediment SystemAerobic Aquatic Metabolism161 days to > 1 year-[4]
Water-Sediment SystemAnaerobic Aquatic Metabolism> 1 year-[4]

Metabolism in Plants and Animals

Plant Metabolism

Studies in wheat, lettuce, and oilseed rape have shown that the metabolism of this compound is similar across these crops.[10] The primary metabolic pathways in plants include:

  • Oxidation: Oxidation of the methyl groups at the 2- or 5-position of the dimethylphenoxy ring to form hydroxymethyl and carboxyl derivatives.[10][15]

  • Hydroxylation: Formation of 4-hydroxyl derivatives on the dimethylphenoxy ring.[10]

  • Conjugation: The hydroxylated metabolites are often conjugated with malonylglucose.[16][17]

  • Ether Bond Cleavage: Cleavage of the benzyl phenyl ether bond is a major reaction, particularly in grain, leading to the formation of a corresponding alcohol derivative.[15][16][17]

  • O-demethylation: A minor pathway involving the O-demethylation of the methoxy (B1213986) group.[10][15]

Animal Metabolism

When administered orally to rats, this compound is rapidly absorbed and metabolized.[10] The principal metabolic reactions are:

  • Oxidation: Oxidation of the methyl and phenyl groups.[10]

  • Glucuronidation: Subsequent conjugation with glucuronic acid.[10]

  • N-demethylation: Followed by further oxidation.[10]

There is no evidence of persistence or accumulation in tissues.[10]

Experimental Protocols

Analysis of this compound and its Metabolites

A common method for the quantitative analysis of this compound and its metabolites in various matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][18][19]

Sample Preparation (QuEChERS Method for Plant Matrices) [1][20]

  • Extraction:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Filter the cleaned extract through a 0.22 µm filter into an autosampler vial.

HPLC-MS/MS Analysis [1][19][21]

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive ion mode. Monitor at least two precursor-to-product ion transitions for each analyte for quantification and confirmation. For this compound, example transitions are m/z 314 → 192 (quantification) and m/z 314 → 160 (confirmation).[19][21]

Illuminated Water-Sediment System Study[6][12][13][14]

This study investigates the degradation of this compound under more realistic environmental conditions.

  • System Setup:

    • Use aerobic aquatic water-sediment systems.

    • Apply [¹⁴C]-labeled this compound (labeled at the phenoxy or benzyl ring) to the overlying water.

  • Incubation:

    • Expose the systems to continuous artificial sunlight (λ > 290 nm).

  • Sampling and Analysis:

    • Periodically sample the water and sediment phases.

    • Analyze the distribution of radioactivity and identify degradation products using techniques like Thin-Layer Chromatography (TLC) and HPLC.

Visualizations

Degradation Pathways and Experimental Workflows

Mandestrobin_Degradation_Pathway cluster_photodegradation Photodegradation (Water & Soil Surface) cluster_biodegradation Biodegradation (Soil & Sediment) This compound This compound Photo_Products Photo-Claisen Rearrangement Products This compound->Photo_Products Homolytic Cleavage (Ether Bond) Alcohol_Derivative Benzyl Alcohol Derivative This compound->Alcohol_Derivative Oxidized_Metabolites Oxidized Metabolites (2-COOH, 5-COOH) This compound->Oxidized_Metabolites Oxidation of Methyl Groups Bound_Residues Bound Residues This compound->Bound_Residues Heterocyclic_Compound Seven-membered Heterocyclic Compound Photo_Products->Heterocyclic_Compound CO2_photo CO₂ Alcohol_Derivative->CO2_photo Heterocyclic_Compound->CO2_photo CO2_bio CO₂ Oxidized_Metabolites->CO2_bio

Caption: Major degradation pathways of this compound in the environment.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Homogenized Sample (e.g., Crop, Soil, Water) Extraction Extraction with Acetonitrile & QuEChERS Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract in Injection Solvent Centrifugation2->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data_Acquisition Data Acquisition and Processing MSMS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

Plant_Metabolism_Pathway cluster_oxidation Phase I Metabolism cluster_conjugation Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (4-OH, 2-CH₂OH, 5-CH₂OH) This compound->Hydroxylated_Metabolites Oxidation/ Hydroxylation Ether_Cleavage_Product De-Xy-mandestrobin (Alcohol Derivative) This compound->Ether_Cleavage_Product Ether Bond Cleavage Demethylated_Metabolite O-Demethylated Metabolite This compound->Demethylated_Metabolite O-Demethylation (minor) Conjugates Malonylglucose Conjugates Hydroxylated_Metabolites->Conjugates Conjugation

Caption: Major metabolic pathways of this compound in plants.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mandestrobin is a strobilurin (Quinone outside Inhibitor; QoI) fungicide, belonging to FRAC Group 11. It is registered for the control of Botrytis bunch rot (Botrytis cinerea) and suppression of powdery mildew (Erysiphe necator) in grapes. Marketed under trade names such as Intuity®, this compound functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[1] This document provides detailed application notes and protocols based on available research and technical data.

Application Recommendations

This compound is most effective when used as a preventative treatment. For optimal disease control, it should be integrated into a rotational spray program with fungicides that have different modes of action to mitigate the risk of resistance development.

Dosage and Timing
Target DiseaseRecommended Rate (Product)Application TimingMaximum Applications (FRAC 11)Pre-Harvest Interval (PHI)Re-Entry Interval (REI)
Botrytis Bunch Rot (Botrytis cinerea)6 fl oz/acreBegin applications prior to disease development. Key timings include bloom, pre-bunch closure, veraison, and pre-harvest.2-3 per season10 days12 hours
Powdery Mildew (Erysiphe necator) - Suppression6 fl oz/acreApply on a 10- to 14-day interval as part of a rotational program.2-3 per season10 days12 hours

Note: Efficacy against powdery mildew is described as "slight" in some trials, emphasizing the need for rotation with more effective powdery mildew fungicides.[2][3] There are also variety restrictions; for instance, it should not be used on Concord, Niagara, and certain V. labrusca hybrids until crop sensitivity is fully known.[2][3]

Efficacy Data Summary

Quantitative data from peer-reviewed field trials on the specific percentage of disease reduction for this compound in grapes is limited in publicly available literature. However, research from Cornell University provides the following qualitative assessment based on three years of testing:

Target DiseaseQualitative Efficacy
Botrytis Bunch RotGood control[2][3]
Powdery MildewSlight control[2][3]

Experimental Protocols

While specific, detailed protocols for this compound efficacy trials on grapes are not widely published, the following represents a generalized but comprehensive methodology for conducting such a field trial, based on standard fungicide efficacy testing procedures.

Objective: To evaluate the efficacy of this compound in controlling Botrytis bunch rot and powdery mildew on grapes under field conditions.

1. Experimental Design:

  • Location: A vineyard with a history of Botrytis bunch rot and powdery mildew pressure.

  • Grape Variety: A cultivar susceptible to both diseases (e.g., Chardonnay, Pinot noir).

  • Plot Design: Randomized Complete Block Design (RCBD) with a minimum of four replicate plots per treatment.

  • Plot Size: Each plot should consist of a specified number of vines (e.g., 3-5 vines) with buffer vines between plots to minimize spray drift.

2. Treatments:

  • Untreated Control: Sprayed with water only.

  • This compound (Intuity®): Applied at the recommended rate of 6 fl oz/acre.

  • Standard Fungicide (Positive Control): A commercially available fungicide with known efficacy against Botrytis bunch rot and/or powdery mildew.

  • Rotational Programs: Treatments incorporating this compound in rotation with other fungicides with different modes of action.

3. Application:

  • Equipment: Calibrated airblast or backpack sprayer to ensure thorough and uniform coverage of the grape clusters and foliage.

  • Timing: Applications should be timed according to the disease pressure and grape growth stage, typically starting at bloom and continuing at 10-14 day intervals.

  • Spray Volume: Sufficient water volume to ensure adequate coverage (e.g., 100-200 gallons per acre), adjusted for canopy size.

4. Data Collection:

  • Disease Incidence: The percentage of clusters or leaves showing any symptoms of the target disease.

  • Disease Severity: The percentage of the area on each assessed cluster or leaf affected by the disease. This can be evaluated using a standardized rating scale.

  • Assessments: Conducted at key intervals, such as pre-harvest for Botrytis bunch rot and mid-season for powdery mildew. A specified number of clusters or leaves per plot (e.g., 25 clusters) should be randomly selected for assessment.

5. Statistical Analysis:

  • Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) can be used to compare the efficacy of the different treatments.

Visualizations

Signaling Pathway of this compound

cluster_mitochondrion Fungal Mitochondrion cluster_complexIII Cytochrome bc1 Complex (Complex III) UQH2 Ubiquinol (UQH2) Qo_site Qo Site UQH2->Qo_site e- Cyt_b Cytochrome b Qo_site->Cyt_b FeS Rieske Iron-Sulfur Protein Qo_site->FeS e- Qi_site Qi Site Cyt_b->Qi_site Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c UQ Ubiquinone (UQ) Qi_site->UQ ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase e- transfer ATP ATP ATP_Synthase->ATP generates This compound This compound This compound->Qo_site Blocks electron transfer

Caption: this compound's mode of action at the Qo site of the cytochrome bc1 complex.

Experimental Workflow for this compound Efficacy Trial

start Trial Initiation design Experimental Design (RCBD, 4+ reps) start->design treatments Treatment Allocation (Untreated, this compound, Standard) design->treatments application Fungicide Application (Calibrated Sprayer) treatments->application monitoring Disease Monitoring (Regular Intervals) application->monitoring assessment Disease Assessment (Incidence & Severity) monitoring->assessment data_analysis Statistical Analysis (ANOVA, Mean Separation) assessment->data_analysis conclusion Efficacy Determination data_analysis->conclusion

Caption: A generalized workflow for a field trial evaluating this compound efficacy.

References

Mandestrobin Seed Treatment in Legume Vegetables: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] It effectively controls a range of fungal pathogens by inhibiting mitochondrial respiration.[1] In addition to its fungicidal properties, this compound has demonstrated physiological effects on plants, including delayed senescence and enhanced yield, even in the absence of disease pressure.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment in legume vegetables, intended for research and development purposes.

Data Presentation

Table 1: Efficacy of this compound Against Key Legume Vegetable Pathogens
PathogenLegume HostApplication Rate (ppm)EfficacyReference
Sclerotinia sclerotiorumDry Bean133High[2]
Sclerotinia sclerotiorumDry Bean200High[2]
Sclerotinia sclerotiorumSoybean200100% control (Greenhouse)[2]
Table 2: Comparative Efficacy of Fungicide Seed Treatments Against Common Legume Pathogens
Active IngredientPathogenEfficacy RatingReference
This compoundSclerotinia sclerotiorumHigh[2]
MetalaxylPythium spp.Good to Excellent[3]
FludioxonilRhizoctonia solani, Fusarium spp.Good[3]
ThiramRhizoctonia solani, Fusarium spp.Fair to Good[4]
CaptanBroad SpectrumFair to Good[3]

Efficacy ratings are generalized from available research and may vary based on specific pathogen strains, environmental conditions, and application rates.

Experimental Protocols

Seed Treatment Protocol

Objective: To apply this compound to legume seeds in a uniform and reproducible manner.

Materials:

  • Legume seeds (e.g., pea, soybean, bean)

  • This compound formulation

  • Distilled water

  • Rotating drum or flask shaker

  • Pipettes

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of Treatment Slurry:

    • Calculate the required amount of this compound based on the seed weight and the target application rate (e.g., 100-200 ppm).

    • Prepare a slurry by mixing the calculated amount of this compound formulation with a small volume of distilled water. Ensure the slurry is homogenous. A typical slurry volume is 5-10 mL per kg of seed.

  • Seed Coating:

    • Weigh the desired amount of seeds and place them in the coating drum or flask.

    • Slowly add the this compound slurry to the seeds while the drum is rotating or the flask is being agitated.

    • Continue mixing for 2-5 minutes to ensure uniform coverage of all seeds. A coloring agent can be included to visually assess coverage.[5]

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen.

    • Allow the seeds to air-dry completely in a well-ventilated area for at least 24 hours before planting or packaging.[5] Avoid direct sunlight or high temperatures.

  • Control Group:

    • Prepare a control group of seeds treated with a blank slurry (distilled water only) following the same procedure.

Germination Assay

Objective: To evaluate the effect of this compound seed treatment on the germination rate and seedling vigor of legume vegetables.

Materials:

  • This compound-treated and control legume seeds

  • Petri dishes (90 mm) or germination paper

  • Sterile filter paper

  • Incubator with controlled temperature and light

  • Distilled water

Procedure:

  • Plating:

    • Place two layers of sterile filter paper in each Petri dish and moisten with a known volume of distilled water.

    • Arrange 25-50 seeds (depending on seed size) evenly on the filter paper in each dish.

    • Prepare at least four replicates for each treatment (this compound-treated and control).

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate at a constant temperature of 20-25°C with a 12-hour light/12-hour dark cycle.

  • Data Collection:

    • Record the number of germinated seeds (radicle emergence >2 mm) daily for 7-14 days.

    • At the end of the experiment, measure the radicle and plumule length of a subset of seedlings from each replicate.

  • Calculations:

    • Germination Percentage (%) = (Total number of germinated seeds / Total number of seeds plated) x 100

    • Seedling Vigor Index = Germination Percentage x Mean seedling length (radicle + plumule)

Disease Resistance Assessment (Example: Rhizoctonia solani in Soybean)

Objective: To assess the efficacy of this compound seed treatment in protecting soybean seedlings from Rhizoctonia solani.

Materials:

  • This compound-treated and control soybean seeds

  • Rhizoctonia solani inoculum (e.g., colonized oat or barley grains)

  • Sterilized soil mix (e.g., sand:soil:peat moss, 1:1:1)

  • Pots (10 cm diameter)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Inoculum Preparation:

    • Grow R. solani on a suitable medium (e.g., potato dextrose agar) and use it to inoculate sterilized grains.

    • Incubate the inoculated grains until they are fully colonized by the fungus.

  • Soil Infestation:

    • Mix the R. solani inoculum with the sterilized soil mix at a predetermined rate (e.g., 1-5% w/w).

  • Planting:

    • Fill the pots with the infested soil mix.

    • Plant 5-10 treated or control seeds per pot at a depth of 2-3 cm.

    • Prepare at least four replicate pots for each treatment.

  • Incubation:

    • Maintain the pots in a growth chamber or greenhouse at 20-28°C with a 14-hour photoperiod.

    • Keep the soil moist but not waterlogged.

  • Disease Assessment:

    • After 14-21 days, carefully remove the seedlings from the soil and wash the roots.

    • Assess disease severity on a scale of 0-5, where 0 = no symptoms, 1 = small lesions on the hypocotyl, 2 = girdling of the hypocotyl, 3 = significant necrosis, 4 = pre-emergence or post-emergence damping-off, 5 = dead seedling.

    • Calculate the Disease Severity Index (DSI) for each treatment.

Plant Growth Analysis

Objective: To measure the impact of this compound seed treatment on the overall growth and biomass of legume plants.

Materials:

  • This compound-treated and control legume seeds

  • Pots filled with a standard potting mix

  • Greenhouse with controlled conditions

  • Ruler or calipers

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Culture:

    • Plant one seed per pot and grow under optimal greenhouse conditions for 4-6 weeks.

    • Ensure adequate watering and fertilization for all treatments.

  • Data Collection:

    • At the end of the experimental period, measure the following parameters for each plant:

      • Shoot height (from the soil line to the apical bud)

      • Number of leaves

      • Leaf area (using a leaf area meter or image analysis software)

  • Biomass Measurement:

    • Carefully remove the plants from the pots and wash the roots to remove all soil.

    • Separate the shoots and roots.

    • Place the plant parts in labeled paper bags and dry in an oven at 70°C for 48-72 hours, or until a constant weight is achieved.

    • Measure the dry weight of the shoots and roots using an analytical balance.

  • Calculations:

    • Root-to-Shoot Ratio = Root dry weight / Shoot dry weight

Visualizations

Signaling Pathway of this compound's Physiological Effects

G This compound This compound SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway Induces GRX480 GRX480 SA_Pathway->GRX480 Induces JA_Pathway Jasmonic Acid (JA) Pathway SA_Pathway->JA_Pathway Antagonizes GRX480->JA_Pathway Suppresses MYC4 MYC4 JA_Pathway->MYC4 Activates ORA59 ORA59 JA_Pathway->ORA59 Activates Chlorophyll_Degradation Chlorophyll Degradation Genes MYC4->Chlorophyll_Degradation Induces Senescence Delayed Senescence & Increased Yield Chlorophyll_Degradation->Senescence Leads to

Caption: Proposed signaling pathway of this compound's physiological effects in plants.

Experimental Workflow for Disease Resistance Assessment

G cluster_0 Seed Preparation cluster_1 Inoculation & Planting cluster_2 Incubation & Assessment Treated_Seeds This compound-Treated Seeds Planting Plant Seeds Treated_Seeds->Planting Control_Seeds Control Seeds Control_Seeds->Planting Infested_Soil Soil Infested with Pathogen Inoculum Infested_Soil->Planting Growth_Chamber Growth Chamber/ Greenhouse Incubation Planting->Growth_Chamber Disease_Assessment Disease Severity Assessment Growth_Chamber->Disease_Assessment

Caption: Workflow for assessing disease resistance in this compound-treated seeds.

References

Application Notes and Protocols for the Analytical Detection of Mandestrobin Residue in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a systemic strobilurin fungicide utilized for the control of a variety of fungal diseases in crops such as grains and rapeseed.[1][2] Its mode of action is the inhibition of mitochondrial respiration by disrupting the electron transport in the cytochrome bc1 complex, which in turn prevents ATP production in fungi.[1][2] Due to its persistence in soil, with a half-life that can extend up to 140 days, monitoring its residue in soil is crucial for environmental risk assessment and ensuring food safety.[1][3]

These application notes provide a detailed protocol for the determination of this compound residues in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide[6]
Molecular FormulaC₁₉H₂₃NO₃[4]
Molecular Weight313.39 g/mol [4]
AppearanceWhite to pale yellow solid[1]
Water SolubilitySparingly soluble[1]
Soil Half-life (Aerobic)46 days to >1 year (up to 635 days)[3]
Soil Photolysis Half-life193 to 278 days[3]

Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis

This method is adapted for the complexities of soil matrices, which can have strong interactions with pesticides.[5][7]

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS)

  • Objective: To extract this compound from the soil matrix and remove interfering substances.[2]

  • Materials:

    • Homogenized soil sample

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (B86663) (anhydrous, MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • 50 mL and 15 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes before proceeding.[5]

    • Add 10 mL of acetonitrile to the tube.[2]

    • Cap the tube and vortex vigorously for 1 minute.[4]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2][4]

    • Immediately cap and shake vigorously for 1 minute.[2][4]

    • Centrifuge at ≥3000 rcf for 5 minutes.[2]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Objective: To further remove interfering matrix components.[4]

  • Procedure:

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.[2]

    • Vortex for 30 seconds.[4]

    • Centrifuge at ≥3000 rcf for 5 minutes.[2]

    • The resulting supernatant is the final extract.

3. Final Preparation

  • Procedure:

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[4]

4. UPLC-MS/MS Analysis

  • Objective: To separate, detect, and quantify this compound.[2]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Typical Conditions:

ParameterSetting
Chromatography
ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.25 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Collision GasArgon
Monitoring ModeMultiple Reaction Monitoring (MRM)
  • MRM Transitions for this compound: The specific precursor and product ions should be optimized for the instrument in use.

Method Validation Data

The following table summarizes typical performance data for the analysis of this compound in agricultural commodities using QuEChERS and LC-MS/MS, which is expected to be similar for soil matrices.

ParameterTypical Value
Limit of Quantification (LOQ)0.01 mg/kg[8][9]
Linearity (r²)> 0.99
Mean Recoveries84.8% - 100.3%[9]
Relative Standard Deviation (RSD)< 10.6%[9]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sampling (10g) hydration 2. Hydration (if dry) soil_sample->hydration extraction 3. Acetonitrile Extraction hydration->extraction salts 4. Addition of MgSO4/NaCl extraction->salts centrifuge1 5. Centrifugation salts->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant Collect Acetonitrile Layer dspe 7. Add to d-SPE Tube (PSA/C18) supernatant->dspe centrifuge2 8. Centrifugation dspe->centrifuge2 filtration 9. Filtration (0.22 µm) centrifuge2->filtration Collect Final Extract analysis 10. UPLC-MS/MS Analysis filtration->analysis

Caption: Experimental workflow for this compound residue analysis in soil.

mandestrobin_moa This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1 complex) This compound->complex_iii Inhibits electron_transport Electron Transport Chain This compound->electron_transport Disrupts complex_iii->electron_transport Part of atp_synthesis ATP Synthesis electron_transport->atp_synthesis Drives fungal_growth Inhibition of Fungal Growth electron_transport->fungal_growth Leads to fungal_respiration Fungal Respiration atp_synthesis->fungal_respiration Essential for fungal_respiration->fungal_growth Supports

Caption: Simplified signaling pathway of this compound's mode of action.

References

Optimal Formulation of Mandestrobin for Foliar Application on Turfgrass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of Mandestrobin for foliar application on turfgrass, with a focus on maximizing efficacy and safety. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of turfgrass fungicides.

Introduction to this compound

This compound is a broad-spectrum, systemic fungicide belonging to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis.[1][2] This mechanism of action makes it highly effective against a range of fungal pathogens affecting turfgrass, most notably Dollar Spot (Sclerotinia homoeocarpa).[3][4][5] this compound is available in a suspension concentrate (SC) formulation, commercially known as Pinpoint®.[3][4][5][6]

Data Presentation: Application Parameters for this compound (SC Formulation)

The following tables summarize the recommended application parameters for the suspension concentrate formulation of this compound, based on available product labels and research trial data.

Table 1: this compound (SC) Application Rates for Key Turfgrass Diseases [3][4][5][6]

Target DiseasePathogenApplication Rate (fl oz/1000 sq (B12106431) ft)Application Rate (fl oz/Acre)Application Interval (Days)
Dollar SpotSclerotinia homoeocarpa0.275 - 0.3112 - 13.514 - 21
Brown PatchRhizoctonia solani0.3113.514
Fairy RingBasidiomycete fungi0.3113.514
RustPuccinia spp.0.3113.514
Take-all PatchGaeumannomyces graminis0.3113.514

Table 2: Influence of Application Volume and Droplet Size on Foliar Fungicide Efficacy

ParameterRecommendation for Foliar DiseasesRationale
Spray Volume 1.5 - 2.0 gallons per 1000 sq ftEnsures thorough coverage of leaf surfaces where foliar pathogens reside. Higher volumes can improve canopy penetration.
Droplet Size Medium to CoarseReduces drift and ensures adequate deposition on the leaf blade. Fine droplets are more susceptible to drift and evaporation.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Formulations for Dollar Spot Control

This protocol outlines a standard methodology for conducting field trials to assess the efficacy of different this compound formulations against Dollar Spot on turfgrass.

3.1.1. Experimental Design

  • Location: A research facility with a history of Dollar Spot outbreaks on a susceptible turfgrass species (e.g., Creeping Bentgrass or Annual Bluegrass).

  • Plot Size: 3 ft x 6 ft (or similar, ensuring adequate space for disease development and assessment).

  • Replication: 4-5 replications per treatment.

  • Arrangement: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.

  • Turfgrass Management: Maintain turf under standard golf course fairway or putting green conditions, including mowing height, fertilization, and irrigation, to reflect real-world scenarios.

3.1.2. Treatments

  • Untreated Control: Serves as a baseline for disease pressure.

  • This compound Formulation 1 (e.g., SC): Applied at low, medium, and high label rates.

  • This compound Formulation 2 (e.g., WG): Applied at equivalent active ingredient rates to Formulation 1.

  • Positive Control (Standard Fungicide): A commercially available fungicide with known efficacy against Dollar Spot.

  • Adjuvant Treatments: Include treatments with and without a non-ionic surfactant or other relevant adjuvants to assess their impact on efficacy.

3.1.3. Application Procedures

  • Application Equipment: Use a CO2-pressurized backpack sprayer with a boom and flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 2 gallons per 1000 sq ft).

  • Application Timing: Initiate applications preventatively when environmental conditions become favorable for Dollar Spot development (e.g., night temperatures > 50°F with extended leaf wetness).[7] Continue applications at the specified intervals (e.g., 14 or 21 days).

3.1.4. Data Collection and Analysis

  • Disease Severity: Visually assess the percentage of the plot area affected by Dollar Spot on a weekly basis. A rating scale (e.g., 0-100%) or the number of disease lesions can be used.

  • Turfgrass Quality: Evaluate turfgrass quality visually on a scale of 1 to 9 (where 1 = dead turf, 9 = excellent color and density, and 6 is considered commercially acceptable).

  • Phytotoxicity: Visually assess any turfgrass injury (e.g., discoloration, stunting) on a scale of 0 to 5 (where 0 = no injury and 5 = complete necrosis).

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.

Protocol for Assessing Phytotoxicity of this compound Formulations on Turfgrass

3.2.1. Experimental Design

  • Turfgrass Species: Include a variety of common cool-season and warm-season turfgrass species (e.g., Creeping Bentgrass, Perennial Ryegrass, Kentucky Bluegrass, Bermudagrass, Zoysiagrass).

  • Growth Conditions: Conduct trials under controlled environmental conditions (greenhouse or growth chamber) and in the field to assess phytotoxicity under different stress levels (e.g., heat, drought).

  • Treatments: Apply this compound formulations at 1x, 2x, and 4x the maximum recommended label rate. Include an untreated control.

  • Replication: 4-5 replications per treatment.

3.2.2. Application and Evaluation

  • Application: Apply treatments as a foliar spray to ensure thorough coverage.

  • Evaluation: Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment using a 0-100% injury scale or a pre-defined rating scale. Note symptoms such as chlorosis, necrosis, and stunting.

Mandatory Visualizations

Signaling Pathway of QoI Fungicides

QoI_Signaling_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Q_pool Ubiquinone (Q) Pool Complex_I->Q_pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q_pool e- Complex_III Complex III (Cytochrome bc1) Q_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound (QoI Fungicide) This compound->Complex_III Inhibition at Qo site

Caption: Mechanism of action of this compound (a QoI fungicide).

Experimental Workflow for this compound Efficacy Trial

Efficacy_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Collection & Analysis Site_Selection Site Selection (History of Dollar Spot) Experimental_Design Experimental Design (RCBD, 4-5 Reps) Site_Selection->Experimental_Design Treatment_Selection Treatment Selection (Formulations, Rates, Controls) Experimental_Design->Treatment_Selection Plot_Establishment Plot Establishment (3'x6' plots) Treatment_Selection->Plot_Establishment Preventative_Application Preventative Application (Favorable Conditions) Plot_Establishment->Preventative_Application Spray_Application Spray Application (Calibrated Sprayer, 2 gal/1000 sq ft) Preventative_Application->Spray_Application Repeat_Applications Repeat Applications (14-21 day intervals) Spray_Application->Repeat_Applications Weekly_Assessment Weekly Disease & Quality Assessment Repeat_Applications->Weekly_Assessment Phytotoxicity_Rating Phytotoxicity Rating Weekly_Assessment->Phytotoxicity_Rating Data_Analysis Statistical Analysis (ANOVA) Phytotoxicity_Rating->Data_Analysis Results_Interpretation Results & Interpretation Data_Analysis->Results_Interpretation

Caption: Workflow for a this compound turfgrass efficacy trial.

Logical Relationships in Foliar Application Optimization

Foliar_Application_Optimization cluster_formulation Formulation cluster_application Application Parameters cluster_environment Environmental Factors Optimal_Efficacy Optimal_Efficacy Active_Ingredient This compound Formulation_Type SC, WG, etc. Active_Ingredient->Formulation_Type Inert_Ingredients Adjuvants, Carriers Inert_Ingredients->Formulation_Type Formulation_Type->Optimal_Efficacy Application_Rate Rate (fl oz/1000 sq ft) Application_Rate->Optimal_Efficacy Spray_Volume Volume (gal/1000 sq ft) Spray_Volume->Optimal_Efficacy Droplet_Size Nozzle Selection Droplet_Size->Optimal_Efficacy Application_Timing Preventative vs. Curative Application_Timing->Optimal_Efficacy Disease_Pressure Pathogen Presence Disease_Pressure->Application_Timing Weather_Conditions Temp, Humidity, Wind Weather_Conditions->Droplet_Size Turfgrass_Health Stress Level Turfgrass_Health->Optimal_Efficacy

Caption: Factors influencing the optimal efficacy of foliar-applied this compound.

Resistance Management

The repeated use of QoI fungicides, including this compound, can lead to the development of resistant fungal populations.[1] To mitigate this risk, a comprehensive resistance management strategy is crucial.

  • Rotation: Do not apply this compound or other Group 11 fungicides for more than two consecutive applications before rotating to a fungicide with a different mode of action.

  • Tank Mixing: Tank mixing this compound with a multi-site contact fungicide (e.g., chlorothalonil) can help to delay the development of resistance. Always perform a jar test to ensure physical compatibility before tank mixing.

  • Integrated Pest Management (IPM): Incorporate cultural practices that reduce disease pressure, such as proper irrigation, fertilization, and thatch management, to minimize the reliance on fungicides.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including long-sleeved shirts, long pants, shoes plus socks, and chemical-resistant gloves when handling and applying this compound.

  • Environmental Precautions: this compound is toxic to aquatic organisms. Do not apply directly to water, or to areas where surface water is present, or to intertidal areas below the mean high water mark. Do not contaminate water when disposing of equipment washwaters or rinsate.

Disclaimer: These application notes are for informational purposes only and are intended for a professional audience. Always read and follow the entire product label, including all instructions, restrictions, and precautions, before using any pesticide. Product registration and use may vary by state and country.

References

Application Notes: In Vitro Testing Protocol for Mandestrobin Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botrytis cinerea, the causal agent of gray mold, is a devastating fungal pathogen affecting a wide range of fruits, vegetables, and ornamental plants. Management of this disease heavily relies on the application of fungicides. Mandestrobin is a potent, systemic fungicide belonging to the strobilurin or Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.[2][3] Due to the site-specific nature of its action, there is a risk of resistance development, primarily through mutations like the G143A substitution in the cytochrome b gene.[2][4]

This document provides a detailed protocol for the in vitro sensitivity testing of this compound against Botrytis cinerea. The methodology described herein is intended for researchers, scientists, and drug development professionals to reliably determine the efficacy of this compound, assess baseline sensitivity, and monitor for the emergence of resistant isolates.

Mechanism of Action: QoI Fungicides

This compound targets Complex III within the mitochondrial electron transport chain. By binding to the Quinone outside (Qo) site, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which is a critical step in the production of ATP. This inhibition of cellular respiration deprives the fungus of the energy required for vital processes like spore germination and mycelial growth.

QoI_Mechanism_of_Action Mechanism of this compound Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ ATP ATP (Energy) ATP_Synthase->ATP generates This compound This compound This compound->Inhibition Inhibition->ComplexIII BLOCKS

Caption: this compound inhibits the mitochondrial respiratory chain at Complex III.

Quantitative Data Summary

The efficacy of this compound is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth. The EC₅₀ values can vary significantly between sensitive (wild-type) isolates and those possessing resistance-conferring mutations.

Isolate TypeGenotype (Cytochrome b)This compound EC₅₀ (µg/mL)Reference
Sensitive (S)Wild-Type< 0.3[4]
Resistant (R)G143A Mutation> 100[4]

Note: The G143A mutation in the cytochrome b gene is a primary mechanism for resistance to QoI fungicides in B. cinerea.[4]

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the poisoned agar (B569324) method for determining the EC₅₀ value of this compound against B. cinerea.

Materials and Reagents
  • Botrytis cinerea isolate(s)

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)[5][6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Sterile 90 mm Petri dishes

  • Sterile scalpels or cork borers (5 mm diameter)

  • Micropipettes and sterile tips

  • Incubator set to 20-25°C[5][7]

  • Laminar flow hood

  • Digital calipers or ruler

Preparation of Fungal Cultures
  • Isolate Activation: Culture the B. cinerea isolate from storage onto fresh PDA plates.

  • Incubation: Incubate the plates at 20-25°C in the dark for 5-7 days, or until the mycelium has covered a significant portion of the plate.[5]

  • Active Culture: Use the actively growing edge of the colony for the assay to ensure vigorous mycelial growth.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) by dissolving the pure compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the working solutions. These will be added to the molten agar.

Poisoned Agar Plate Preparation
  • Prepare PDA: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool Agar: Cool the molten PDA in a water bath to 50-55°C. Holding the agar at too high a temperature can degrade the fungicide.

  • Amend Agar: Under a laminar flow hood, add the appropriate volume of a this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.

  • Control Plates: Prepare control plates containing PDA amended only with the same concentration of DMSO used in the treatment plates.

  • Pour Plates: Mix gently but thoroughly and pour approximately 20 mL of the amended or control PDA into each sterile 90 mm Petri dish. Allow the plates to solidify completely at room temperature.

Inoculation and Incubation
  • Mycelial Plugs: Using a sterile 5 mm cork borer or scalpel, cut mycelial plugs from the actively growing edge of the B. cinerea culture plate.[5]

  • Inoculation: Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both fungicide-amended and control).

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 20-25°C.[5][7]

Data Collection and Analysis
  • Measurement: After 3-5 days of incubation, or once the mycelium in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter.[8] Take two perpendicular measurements for each colony and calculate the mean diameter.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:

    • MGI (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • Determine EC₅₀: Plot the percentage of inhibition against the log-transformed fungicide concentrations. Use probit analysis or non-linear regression to calculate the EC₅₀ value.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro testing protocol.

Experimental_Workflow In Vitro Assay Workflow cluster_Prep Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase A Activate B. cinerea Culture on PDA F Inoculate Plate Center with 5mm Mycelial Plug A->F B Prepare this compound Stock & Dilutions D Amend Molten PDA with This compound (Poisoned Agar) B->D C Prepare & Autoclave PDA Medium C->D E Pour Control & Treated Plates D->E E->F G Incubate at 20-25°C for 3-5 Days F->G H Measure Colony Diameters (Control vs. Treated) G->H I Calculate Percent Mycelial Growth Inhibition H->I J Determine EC50 Value via Probit Analysis I->J

Caption: Workflow for this compound sensitivity testing against B. cinerea.

References

Mandestrobin Tank Mix Compatibility: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS ONLY

Introduction

Mandestrobin is a broad-spectrum strobilurin (QoI) fungicide, belonging to FRAC Group 11. Its mode of action involves the inhibition of mitochondrial respiration in fungi. As a systemic and translaminar fungicide, it is utilized for the control of various plant diseases. In modern agricultural practices, tank-mixing multiple pesticides is a common strategy to broaden the spectrum of control, manage resistance, and improve application efficiency. However, the physical and biological compatibility of this compound with other agricultural pesticides must be carefully evaluated to ensure optimal performance and avoid phytotoxicity or reduced efficacy.

These application notes provide a framework for researchers and scientists to assess the tank mix compatibility of this compound. The protocols outlined below are intended for laboratory and controlled field trial settings.

Physical Compatibility Assessment

The primary concern when tank-mixing pesticides is their physical compatibility. Incompatibility can lead to the formation of precipitates, flocculation, or phase separation, which can clog spray equipment and result in uneven application and reduced efficacy. The following protocol, adapted from product labels of this compound-containing fungicides like Pinpoint®, provides a standardized method for determining physical compatibility.

Experimental Protocol: Jar Test for Physical Compatibility

Objective: To visually assess the physical compatibility of this compound with other pesticide formulations in a spray solution.

Materials:

  • Clean, clear glass jars (1-quart or 1-liter) with lids

  • Water from the intended spray source

  • This compound formulation (e.g., suspension concentrate)

  • Tank mix partner pesticide(s)

  • Pipettes or graduated cylinders for accurate measurement

  • Stopwatch or timer

Procedure:

  • Fill the glass jar with 1 pint (or 500 mL) of the water to be used for the spray application.

  • Add the proportionate amount of each tank mix component in the correct mixing order (see Table 1). The general recommendation is to add products in the following sequence:

    • Water-soluble bags (WSB)

    • Wettable powders (WP) and water-dispersible granules (WDG)

    • Flowables (F) or suspension concentrates (SC), such as this compound

    • Emulsifiable concentrates (EC)

    • Soluble liquids (SL)

    • Adjuvants

  • After adding each component, securely cap the jar and invert it 10 times to ensure thorough mixing.

  • Allow the mixture to stand for 15-30 minutes and observe for any signs of incompatibility.

  • After the standing period, invert the jar again 10 times to check for re-suspendibility.

Data Presentation: Physical Compatibility Scoring

Compatibility RatingObservationInterpretation
1 - Compatible No precipitation, separation, or flocculation. Mixture remains uniform.The products are physically compatible and can be tank-mixed.
2 - Agitation Required Minor separation or settling that readily re-suspends upon agitation.The products may be tank-mixed, but constant and vigorous agitation is required.
3 - Incompatible Significant precipitation, flocculation, layering, or formation of gels or crystals that do not re-suspend.The products are physically incompatible and should not be tank-mixed.

Note: This is a qualitative assessment. Quantitative measurements of precipitate volume or turbidity could be incorporated for more rigorous scientific studies.

Biological Compatibility (Efficacy) Assessment

Biological compatibility refers to the interaction between the active ingredients of the tank-mixed products. These interactions can be synergistic (enhanced efficacy), antagonistic (reduced efficacy), or additive (combined effect is as expected).

Experimental Protocol: In-vitro and In-vivo Efficacy Trials

Objective: To determine the effect of tank-mixing on the biological efficacy of this compound against target pathogens.

1. In-vitro Fungicide Sensitivity Assay (e.g., for fungal pathogens):

  • Pathogen Culture: Grow the target fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and the tank mix partner(s) in an appropriate solvent.

  • Amended Media: Prepare a series of PDA plates amended with different concentrations of this compound alone, the tank mix partner alone, and the proposed tank mixture at various ratios.

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus onto the center of each amended and non-amended (control) plate.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals. Calculate the percentage of growth inhibition relative to the control.

  • Analysis: Use a suitable method (e.g., Colby's method) to determine if the interaction is synergistic, antagonistic, or additive.

2. Greenhouse or Growth Chamber Efficacy Trial:

  • Plant Material: Grow susceptible host plants to a suitable growth stage.

  • Treatment Application: Prepare the tank mix solutions as determined by the physical compatibility test. Apply the treatments (this compound alone, tank mix partner alone, tank mix, and an untreated control) to the plants until runoff.

  • Inoculation: After the spray has dried, inoculate the plants with a spore suspension or mycelial fragments of the target pathogen.

  • Incubation: Place the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Statistically analyze the disease severity data to compare the efficacy of the different treatments.

Data Presentation: Biological Compatibility of this compound with Tebuconazole

A study on the physiological effects of this compound has indicated a positive interaction when used in combination with tebuconazole. While specific quantitative data on synergistic efficacy against a particular pathogen was not provided in the initial search, the observed increase in chlorophyll (B73375) content suggests a degree of biological compatibility.[1]

Tank Mix PartnerTarget CropObservationCompatibility Indication
TebuconazoleBrassica napusSignificantly increased chlorophyll content of top leaves.[1]Biologically Compatible

Further research is required to quantify the synergistic or antagonistic effects on specific pathogens.

Logical Workflow for Tank Mix Compatibility Assessment

The following diagram illustrates the logical workflow for determining the tank mix compatibility of this compound with other agricultural pesticides.

TankMixCompatibilityWorkflow start Start: Identify Potential Tank Mix Partner physical_test Conduct Jar Test for Physical Compatibility start->physical_test incompatible Result: Incompatible (Precipitate, Separation) physical_test->incompatible compatible Result: Compatible physical_test->compatible stop Do Not Tank Mix incompatible->stop biological_test Conduct Biological Efficacy Trials (In-vitro / In-vivo) compatible->biological_test analyze_interaction Analyze for Synergism, Antagonism, or Additive Effects biological_test->analyze_interaction recommendation Develop Tank Mix Recommendation analyze_interaction->recommendation end End recommendation->end

Workflow for assessing tank mix compatibility.

Signaling Pathway Considerations

This compound, as a QoI fungicide, inhibits mitochondrial respiration at the cytochrome bc1 complex. When evaluating tank mix partners, it is crucial to consider their modes of action. Tank-mixing fungicides with different FRAC codes is a key strategy for resistance management. For instance, combining a Group 11 fungicide like this compound with a demethylation inhibitor (DMI, FRAC Group 3) or a succinate (B1194679) dehydrogenase inhibitor (SDHI, FRAC Group 7) can provide a broader spectrum of control and delay the development of resistance.

The following diagram illustrates the concept of targeting different sites in the fungal respiratory chain through tank mixing.

FungicideModeOfAction cluster_respiration Mitochondrial Electron Transport Chain complex_I Complex I complex_III Complex III (Cytochrome bc1) complex_I->complex_III e- complex_II Complex II (SDH) complex_II->complex_III e- complex_IV Complex IV complex_III->complex_IV e- atp_synthase ATP Synthase complex_IV->atp_synthase H+ gradient This compound This compound (FRAC 11) This compound->complex_III Inhibits Qo site sdhi SDHI Fungicide (FRAC 7) sdhi->complex_II Inhibits dmi DMI Fungicide (FRAC 3) ergosterol Ergosterol Biosynthesis dmi->ergosterol Inhibits

Target sites of different fungicide classes.

Conclusion

The tank mix compatibility of this compound with other agricultural pesticides is a critical area of research for optimizing disease management strategies. The protocols provided herein offer a standardized approach for assessing both physical and biological compatibility. While specific tank mix compatibility data for this compound is not widely available in public literature, the provided jar test protocol is a fundamental first step for any researcher. It is imperative that any potential tank mix be evaluated on a small scale before large-scale application. Future research should focus on generating comprehensive compatibility charts with a wide range of insecticides, herbicides, and other fungicides to aid in the development of effective and sustainable integrated pest management programs.

References

Designing Field Trials to Evaluate the Efficacy of Mandestrobin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the meticulous design and execution of field trials to assess the efficacy of Mandestrobin, a strobilurin fungicide. Adherence to these standardized procedures will ensure the generation of robust and comparable data essential for regulatory approval and effective product positioning.

Introduction to this compound

This compound is a broad-spectrum, systemic, and translaminar fungicide belonging to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively halting their growth and development.[1] this compound has demonstrated both preventative and curative properties against a range of fungal pathogens, including those from the Sclerotinia, Monilinia, and Venturia genera.[2][3] Furthermore, studies have indicated that this compound can induce physiological effects in plants, such as delaying senescence and increasing yield, even in the absence of significant disease pressure.[4][5] This is attributed to its influence on plant signaling pathways, specifically the upregulation of salicylic (B10762653) acid (SA)-related genes and the downregulation of jasmonic acid (JA)-related genes.[4][2]

Core Principles of Field Trial Design

The successful evaluation of this compound's efficacy hinges on a well-designed field trial that minimizes variability and allows for statistically sound comparisons. Key principles include:

  • Replication: Each treatment, including the control, should be repeated multiple times (a minimum of three to four replicates is recommended) to account for field variability.

  • Randomization: The placement of treatments within the experimental area should be random to avoid bias from unforeseen field gradients (e.g., soil type, moisture levels).

  • Blocking: Grouping plots into blocks of similar environmental conditions can help to reduce experimental error. The Randomized Complete Block Design (RCBD) is a widely used and effective design for agricultural field trials.

Experimental Protocols

Site Selection and Preparation
  • Site History: Select a field with a known history of the target disease and uniform soil type. Avoid areas with significant variations in topography, drainage, or fertility.

  • Crop Cultivar: Use a commercial cultivar that is susceptible to the target pathogen to ensure adequate disease pressure for a robust evaluation.

  • Plot Size: The size of individual plots should be large enough to accommodate all necessary applications and assessments without edge effects. A typical plot size might range from 25 to 100 square meters.

  • Buffer Zones: Establish buffer zones between plots and around the entire trial area to minimize spray drift and inter-plot interference.

Treatment Plan

A comprehensive treatment plan is crucial for a thorough evaluation. It should include:

  • Untreated Control: Plots that receive no fungicide application. This serves as the baseline for disease development and yield potential.

  • This compound Treatments: Include various application rates of this compound, bracketing the expected commercial use rate (e.g., 0.5x, 1x, and 2x the proposed label rate).

  • Commercial Standard: Include a currently registered and effective fungicide for the target disease as a positive control to benchmark the performance of this compound.

  • Application Timing: Test different application timings, such as preventative (before disease symptoms appear) and curative (after initial symptoms are observed). Application intervals should also be evaluated based on disease pressure and product characteristics (e.g., 7-14 day intervals).[6]

  • Resistance Management: To delay the development of resistance, this compound applications should be rotated or used in a mixture with fungicides from different FRAC groups.[6] Field trials should reflect these resistance management strategies.

Application of Treatments
  • Equipment: Use calibrated spray equipment to ensure accurate and uniform application of the fungicides. The type of sprayer (e.g., backpack sprayer, tractor-mounted boom sprayer) should be appropriate for the plot size.

  • Spray Volume: A minimum spray volume of 200 L/ha is generally recommended to ensure thorough coverage of the plant canopy.[6]

  • Weather Conditions: Record weather data (temperature, humidity, wind speed, and rainfall) before, during, and after each application, as these can influence fungicide performance and disease development.

Data Collection and Assessment
  • Disease Assessment:

    • Disease Incidence: The percentage of plants or plant parts (leaves, fruits, etc.) showing disease symptoms.

    • Disease Severity: The area of plant tissue affected by the disease. This is often assessed using standardized rating scales or standard area diagrams. Visual estimations can be aided by digital imaging and analysis for greater accuracy.

    • Assessment Timing: Conduct disease assessments at multiple time points throughout the growing season, including before the first application (baseline), at regular intervals after each application, and at the end of the trial.

  • Crop Phytotoxicity: Visually assess each plot for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after each application. Use a 0-100% rating scale, where 0% indicates no damage and 100% indicates complete crop death.

  • Yield Assessment: At crop maturity, harvest the produce from a designated area within each plot. Measure the total yield and, where applicable, assess quality parameters (e.g., fruit size, weight, blemish-free units).

  • Data Recording: Meticulously record all data in a structured format, ensuring each data point is linked to the specific plot and treatment.

Statistical Analysis

All collected data should be subjected to appropriate statistical analysis to determine the significance of treatment effects. Analysis of Variance (ANOVA) is a common statistical method used for RCBD trials. Mean separation tests (e.g., Tukey's HSD) can be used to identify significant differences between individual treatments.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound on Disease Control

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Percent Disease Control (%)
Untreated Control-75.2 a-
This compoundX15.8 b79.0
This compound2X8.1 c89.2
Commercial StandardY12.5 bc83.4
Means in the same column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
% Disease Control = [(Severity in Untreated - Severity in Treated) / Severity in Untreated] x 100

Table 2: Effect of this compound on Crop Yield

TreatmentApplication Rate (g a.i./ha)Mean Yield (t/ha)Yield Increase over Control (%)
Untreated Control-10.5 a-
This compoundX15.2 b44.8
This compound2X16.8 c60.0
Commercial StandardY14.9 b41.9
Means in the same column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Table 3: Phytotoxicity Assessment of this compound

TreatmentApplication Rate (g a.i./ha)Mean Phytotoxicity Rating (%) at 7 DAA¹Mean Phytotoxicity Rating (%) at 14 DAA¹
Untreated Control-0.0 a0.0 a
This compoundX0.0 a0.0 a
This compound2X1.2 a0.5 a
Commercial StandardY0.0 a0.0 a
¹DAA = Days After Application. Means in the same column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Mandatory Visualizations

Signaling Pathway

Mandestrobin_Signaling_Pathway cluster_plant_cell Plant Cell cluster_sa_pathway Salicylic Acid (SA) Pathway cluster_ja_pathway Jasmonic Acid (JA) Pathway cluster_physiological_effects Physiological Effects This compound This compound Application SA_Genes Upregulation of SA-related genes (e.g., PR genes) This compound->SA_Genes Induces GRX480 Induction of GRX480 SA_Genes->GRX480 Plant_Defense Enhanced Plant Defense (Systemic Acquired Resistance) SA_Genes->Plant_Defense JA_Genes Downregulation of JA-related genes (e.g., MYC4) GRX480->JA_Genes Suppresses (Antagonistic Control) Chlorophyll_Degradation Suppression of Chlorophyll Degradation Genes JA_Genes->Chlorophyll_Degradation Leads to Senescence Delayed Senescence Chlorophyll_Degradation->Senescence Results in Increased_Chlorophyll Increased Chlorophyll Content Chlorophyll_Degradation->Increased_Chlorophyll Yield_Increase Increased Yield Senescence->Yield_Increase Increased_Chlorophyll->Yield_Increase

Caption: Proposed signaling pathway of this compound in plants.

Experimental Workflow

Field_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Trial Execution cluster_conclusion Phase 3: Assessment & Analysis A1 Define Objectives & Treatments A2 Site Selection & Characterization A1->A2 A3 Experimental Design (RCBD) A2->A3 A4 Plot Layout & Marking A3->A4 B1 Crop Planting & Management A4->B1 B2 Treatment Application (Calibrated Sprayer) B1->B2 B3 Data Collection (Disease, Phytotoxicity, Weather) B2->B3 B3->B1 Repeat as per protocol C1 Yield Data Collection B3->C1 C2 Data Compilation & Verification C1->C2 C3 Statistical Analysis (ANOVA) C2->C3 C4 Interpretation & Reporting C3->C4

Caption: Workflow for a this compound field efficacy trial.

Logical Relationships in Trial Design

Trial_Design_Logic cluster_main Field Trial Design Treatments Treatments Plots Individual Plots Treatments->Plots Applied to Replicates Replicates (Blocks) Replicates->Plots Contain Statistical_Validity Statistical Validity Plots->Statistical_Validity Data from plots ensures Randomization Randomization Randomization->Plots Assigns treatments within blocks

Caption: Logical relationships in a Randomized Complete Block Design.

References

Best Practices for Mandestrobin Application to Ensure Crop Safety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum, systemic, and translaminar strobilurin fungicide belonging to the FRAC Group 11.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it effective against a wide range of plant pathogens.[1][2] Developed by Sumitomo Chemical, this compound has demonstrated a low risk of phytotoxicity on a variety of crops, a critical attribute for its use in diverse agricultural and horticultural settings.[3] This document provides detailed application notes and experimental protocols to guide researchers and professionals in the safe and effective use of this compound, with a focus on ensuring crop safety.

Application Notes

General Recommendations

To ensure optimal performance and crop safety, this compound should be applied as a preventive treatment before the onset of disease symptoms.[4] It is effective against numerous fungal pathogens, including but not limited to Botrytis cinerea (gray mold) and Sclerotinia homoeocarpa (dollar spot).[1]

Target Crops

This compound is registered for use on a diverse range of crops, including:

  • Turf: Golf courses, lawns, and athletic fields.[1]

  • Fruits: Grapes and strawberries.[1]

  • Vegetables: Corn, legume vegetables, field peas, potatoes, and tomatoes.[1][4]

  • Cereals and Oilseeds: Wheat, barley, and oilseed rape.[4]

  • Ornamental Horticulture Crops: Numerous species have been tested and shown to have high tolerance.[5][6]

Resistance Management

To mitigate the risk of fungicide resistance, it is crucial to adhere to the following practices:

  • Rotation: Rotate this compound with fungicides from different chemical groups that have different modes of action.[4]

  • Consecutive Applications: Avoid applying this compound more than twice consecutively.[4]

  • Integrated Pest Management (IPM): Incorporate this compound into a comprehensive IPM program that includes cultural and biological control methods.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound.

Table 1: Recommended Application Rates and Intervals

Crop CategoryRecommended Application RateApplication IntervalMinimum Spray Volume
Turf0.42 lbs a.i./A (Maximum)Not specifiedNot specified
Green Beans1.2 L/ha (300 g ai/ha)7 to 10 days400-500 L/ha
General Crops0.3-0.5 L/ha7-14 days200 L/ha

Note: a.i. = active ingredient. Always consult the product label for specific crop recommendations.

Table 2: Crop Safety Trial Application Rates (IR-4 Project)

TreatmentApplication Rate (fl oz per 100 gal)
1X7.5
2X15
4X30

Source: IR-4 Project reports on this compound crop safety.[1]

Experimental Protocols

Protocol: Crop Safety and Phytotoxicity Assessment

This protocol is adapted from the methodologies used in the IR-4 Project for assessing the crop safety of this compound on environmental horticulture crops.[1]

1. Objective: To evaluate the phytotoxicity of this compound on a target plant species at various application rates.

2. Materials:

  • This compound formulation (e.g., Suspension Concentrate)
  • Test plants of uniform size and developmental stage
  • Pressurized sprayer calibrated to deliver a consistent volume
  • Deionized water
  • Non-ionic surfactant (if specified by the product label)
  • Personal Protective Equipment (PPE)

3. Experimental Design:

  • Treatments:
  • Untreated Control (water spray)
  • 1X Application Rate (e.g., 7.5 fl oz per 100 gal)
  • 2X Application Rate (e.g., 15 fl oz per 100 gal)
  • 4X Application Rate (e.g., 30 fl oz per 100 gal)
  • Replicates: A minimum of 10 plants per treatment group.
  • Randomization: Completely randomized design.

4. Procedure:

  • Acclimate test plants to the experimental environment for at least 7 days.
  • Prepare the spray solutions for each treatment, ensuring thorough mixing.
  • Apply the treatments as a foliar spray until runoff. Ensure complete coverage of all plant surfaces.
  • Allow plants to dry completely before moving them.
  • Repeat applications at 14-day intervals for a total of three applications.[1]
  • Maintain optimal growing conditions for the test plants throughout the experiment.

5. Data Collection:

  • Visually assess phytotoxicity weekly for up to 6 weeks after the initial application.[1]
  • Use a rating scale of 0 to 10, where 0 = no phytotoxicity and 10 = complete plant death.[1]
  • Record any observed symptoms of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.
  • Measure plant height and biomass at the end of the experiment.

6. Data Analysis:

  • Analyze phytotoxicity ratings and plant growth data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.

Visualizations

Signaling Pathway

G This compound's Influence on Plant Signaling Pathways This compound This compound Application SAResponse Salicylic Acid (SA) Response Genes (Upregulated) This compound->SAResponse Induces JAResponse Jasmonic Acid (JA) Response Genes (Downregulated) This compound->JAResponse Suppresses PlantDefense Enhanced Plant Defense SAResponse->PlantDefense ChlorophyllDegradation Chlorophyll Degradation Genes (Downregulated) JAResponse->ChlorophyllDegradation Leads to suppression of DelayedSenescence Delayed Senescence & Increased Chlorophyll Content ChlorophyllDegradation->DelayedSenescence

Caption: this compound's effect on plant hormone signaling pathways.

Experimental Workflow

G Crop Safety Assessment Workflow for this compound cluster_prep Preparation cluster_app Application cluster_eval Evaluation PlantAcclimation Plant Acclimation (7 days) TreatmentPrep Prepare Treatment Solutions (Control, 1X, 2X, 4X) PlantAcclimation->TreatmentPrep Application1 First Application TreatmentPrep->Application1 Application2 Second Application (Day 14) Application1->Application2 Application3 Third Application (Day 28) Application2->Application3 WeeklyAssessment Weekly Phytotoxicity Assessment (Weeks 1-6) Application3->WeeklyAssessment FinalMeasurements Final Measurements (Height, Biomass) WeeklyAssessment->FinalMeasurements DataAnalysis Statistical Analysis FinalMeasurements->DataAnalysis

References

Application Notes and Protocols for Mandestrobin Residue Analysis in Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of fruits, vegetables, and cereals. Its mode of action involves the inhibition of mitochondrial respiration in fungi. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in produce.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1] This method offers a streamlined workflow, reducing solvent consumption and sample handling time compared to traditional extraction methods.[1] This application note provides a detailed protocol for the determination of this compound residues in various produce matrices using the QuEChERS method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation and Homogenization

A representative sample of the produce (e.g., 1-2 kg) should be chopped and homogenized to a uniform consistency using a high-speed blender or food processor. For high-water-content commodities, the sample can be frozen with dry ice before homogenization to prevent enzymatic degradation and ensure a more uniform particle size. Homogenized samples should be stored frozen (at or below -20°C) until analysis to maintain the integrity of the residues.

QuEChERS Extraction and Partitioning

This protocol is based on the widely used AOAC and EN methods.[2]

Materials:

  • Homogenized sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 50 mL centrifuge tubes with screw caps

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add a salt mixture of 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. The use of buffering salts helps to maintain a stable pH during extraction.[2]

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing the pesticides), a lower aqueous layer, and a solid layer of sample matrix and salts.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering matrix components such as organic acids, sugars, lipids, and pigments.[3] The choice of sorbents depends on the matrix.[2][4]

Materials:

  • 15 mL centrifuge tubes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for matrices with high fat/lipid content)

  • Graphitized carbon black (GCB) (for matrices with high pigment content, e.g., leafy greens, berries)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer from the extraction step into a 15 mL d-SPE tube.

  • Add the appropriate d-SPE sorbents. A common combination for general produce is 900 mg anhydrous MgSO₄ and 150 mg PSA. For pigmented produce, 150 mg of GCB can be added. For produce with higher lipid content, 150 mg of C18 can be included.

  • Cap the tube and shake vigorously for 30 seconds using a vortex mixer.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis: LC-MS/MS

The final extract is analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate (B1220265) (e.g., 5 mM) to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for quantification and confirmation.[5]

Data Presentation

The QuEChERS method coupled with LC-MS/MS has been validated for the analysis of this compound in a variety of crop matrices.[6] The following table summarizes the expected performance characteristics of the method.

Matrix CategoryLimit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
High Water Content (e.g., Grapes, Peaches, Cucumber)0.01[6]0.003 (estimated)70-120[6][7]≤ 20[7]
High Acid Content (e.g., Citrus Fruits)0.01[6]0.003 (estimated)70-120[6][7]≤ 20[7]
High Starch/Protein Content (e.g., Cereals)0.01[1]0.003 (estimated)84.8 - 100.3[1]< 10.6[1]
High Oil Content (e.g., Soya Bean Seeds)0.01[6]0.003 (estimated)70-120[6]≤ 20[6]

Note: The LOD is typically estimated to be one-third of the LOQ. Recovery and RSD values are based on typical performance of the QuEChERS method for pesticides in these matrices. Specific validation should be performed for each matrix of interest.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenization Homogenization Sample->Homogenization Weigh Weigh 10g of Homogenized Sample Homogenization->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 Vortex 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Vortex 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge ≥4000 rpm for 5 min Shake2->Centrifuge1 Transfer Transfer Aliquot of Supernatant Centrifuge1->Transfer Acetonitrile Layer Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18/GCB as needed) Transfer->Add_dSPE Shake3 Vortex 30 sec Add_dSPE->Shake3 Centrifuge2 Centrifuge ≥4000 rpm for 5 min Shake3->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Supernatant LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for this compound residue analysis in produce.

References

Application Note: Quantitative Analysis of Mandestrobin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide utilized for the control of various fungal diseases in agricultural crops.[1] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1] Due to its widespread use, regulatory bodies and food safety programs necessitate sensitive and selective analytical methods for the quantification of this compound and its metabolites in diverse matrices to ensure consumer safety and environmental monitoring.[1][2] This application note details a robust and validated method for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a QuEChERS-based sample preparation protocol followed by reversed-phase liquid chromatography and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity.[1]

Experimental Protocols

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[2][3]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, cereals)

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[1]

  • Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18)[1]

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10-15 mL of acetonitrile to the tube.[3]

  • Add an appropriate internal standard if necessary.[3]

  • Cap the tube and shake vigorously for 1 minute.[3]

  • Add the QuEChERS extraction salts.[3]

  • Immediately shake for another minute to prevent salt agglomeration.[3]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[3]

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the cleanup sorbents.[3]

  • Shake the d-SPE tube for 30 seconds.[3]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[3]

  • The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution and filtration through a 0.22 µm filter.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

A typical LC setup for this compound analysis utilizes a C18 reversed-phase column.[3][4]

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[2][3]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[1]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[1]
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1][4]
Injection Volume 5 µL[1]

Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection and quantification.[1][4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 400 °C[1]
Gas Flows Optimized for the specific instrument[1]

Data Presentation

MRM Transitions for this compound

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the LC-MS/MS method. The protonated molecule [M+H]+ is typically selected as the precursor ion.[5]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound 314.2[1]192.1[1][4]160.1[4][6]
This compound 2-Demethyl 300.2[1]192.1[1]136.1[1]

Note: The transition with the highest intensity is typically used for quantification.[1]

Method Performance Characteristics

The performance of the analytical method is evaluated through validation parameters such as linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

AnalyteMatrixLinearity (r²)LOQ (mg/kg)Recovery (%)RSD (%)
This compound Cereals>0.99[7]0.01[7]84.8 - 100.3[7]< 10.6[7]
This compound Water-0.10 µg/L[4]89 - 107[4]< 6[4]
This compound 2-Demethyl Plant Matrices (Typical)>0.995[1]0.01[1]80 - 115[1]< 15[1]

These values are typical and may vary depending on the specific matrix and instrumentation.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for this compound analysis.

Signaling Pathway and Logical Relationships Diagram

References

Troubleshooting & Optimization

Technical Support Center: Mandestrobin Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Mandestrobin resistance in fungal pathogen populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound and other QoI fungicides?

The predominant mechanism of resistance to Quinone outside Inhibitor (QoI) fungicides, including this compound, is a target site modification in the mitochondrial cytochrome b gene (CYTB).[1][2] The most frequently reported mutation is a single nucleotide polymorphism that results in a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A).[1][3][4] This alteration reduces the binding affinity of the fungicide to its target, leading to a significant loss of efficacy.[2]

Q2: Are there other mutations in the cytochrome b gene that confer resistance?

Yes, other mutations in the CYTB gene have been identified, although they are generally less common or confer lower levels of resistance than G143A. These include:

  • F129L: A change from phenylalanine to leucine (B10760876) at position 129. This typically results in moderate or partial resistance.[3]

  • G137R: A substitution of glycine with arginine at position 137. This mutation has been found at very low frequencies in specific pathogens.[3]

Q3: My fungal isolates are showing reduced sensitivity to this compound, but I can't detect the G143A mutation. What are other potential resistance mechanisms?

While the G143A mutation is the most common cause of high-level resistance, other mechanisms can contribute to reduced sensitivity:

  • Alternative Oxidase (AOX) Pathway: Some fungi can activate an alternative oxidase pathway that bypasses Complex III of the mitochondrial respiratory chain, the target of QoI fungicides.[5][6][7] This allows the fungus to maintain a level of respiration and ATP production even in the presence of the inhibitor, though it is less efficient.[5][6]

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and effectiveness.[2][8]

  • Stress Response Pathways: Fungal stress signaling pathways, such as the cell wall integrity (CWI) and high-osmolarity glycerol (B35011) (HOG) pathways, can be activated in response to fungicide-induced stress, enhancing the fungus's tolerance to the chemical.[9][10]

Q4: What is the significance of an intron following codon 143 in the CYTB gene?

The presence of a type I intron immediately following codon 143 in the CYTB gene can prevent the development of resistance via the G143A mutation.[11] A nucleotide substitution at codon 143 would likely disrupt the splicing of this intron, leading to a non-functional cytochrome b protein, which is lethal to the fungus.[11][12] Therefore, pathogens with this genetic structure are less likely to develop high-level resistance to QoI fungicides through the G143A mechanism.[11]

Troubleshooting Guides

Problem 1: Inconsistent EC50 values for this compound in my bioassays.
  • Possible Cause 1: Heteroplasmy.

    • Explanation: Fungal cells can contain a mixed population of mitochondria, some with the wild-type CYTB allele and others with a resistant allele (e.g., G143A). This phenomenon, known as heteroplasmy, can lead to variable levels of resistance.[13] The proportion of resistant mitochondria can influence the overall sensitivity of the isolate.

    • Troubleshooting Step: Use a quantitative method like pyrosequencing or digital droplet PCR (ddPCR) to determine the frequency of the resistant allele in your isolates.[12][14] This can help correlate the level of resistance with the proportion of the mutated allele.

  • Possible Cause 2: Induction of Alternative Respiration.

    • Explanation: The alternative oxidase (AOX) pathway can be induced in the presence of QoI fungicides, which may affect the outcome of your bioassay, especially over longer incubation times.

    • Troubleshooting Step: Include an AOX inhibitor, such as salicylhydroxamic acid (SHAM), in your assay medium along with this compound.[5][6] If the EC50 value decreases significantly in the presence of SHAM, it suggests the involvement of the AOX pathway.

  • Possible Cause 3: Inoculum Variability.

    • Explanation: The age, concentration, and physiological state of the fungal spores or mycelium used as inoculum can impact the results of sensitivity assays.

    • Troubleshooting Step: Standardize your inoculum preparation protocol. Use fresh, viable spores from cultures of a consistent age. Quantify spore concentration using a hemocytometer to ensure uniform inoculum density across all treatments.

Problem 2: PCR-based detection of the G143A mutation is failing or giving ambiguous results.
  • Possible Cause 1: Poor DNA Quality.

    • Explanation: Fungal DNA extracts can be contaminated with PCR inhibitors like polysaccharides or phenolic compounds.

    • Troubleshooting Step: Use a commercial fungal DNA extraction kit that includes steps for inhibitor removal. Assess DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) or gel electrophoresis.

  • Possible Cause 2: Inappropriate Primer Design.

    • Explanation: Primers may not be specific to your fungal species or the targeted region of the CYTB gene.

    • Troubleshooting Step: Design or select primers that are validated for your target pathogen. When using techniques like allele-specific PCR, ensure the specificity of the primers for both the wild-type and mutant alleles.[15]

  • Possible Cause 3: Low Frequency of the Resistant Allele.

    • Explanation: If the G143A mutation is present at a very low frequency within the population (or due to heteroplasmy), standard PCR and Sanger sequencing may not be sensitive enough to detect it.

    • Troubleshooting Step: Employ more sensitive techniques like quantitative PCR (qPCR) with allele-specific probes, pyrosequencing, or digital droplet PCR (ddPCR) which can quantify the proportion of the mutant allele.[12][14][16]

Data Presentation

Table 1: Resistance Factors Associated with Cytochrome b Mutations

MutationAmino Acid ChangeResistance LevelTypical Resistance Factor (RF)
G143AGlycine -> AlanineHigh (Complete)>100
F129LPhenylalanine -> LeucineModerate (Partial)5 - 50
G137RGlycine -> ArginineModerate (Partial)5 - 15

Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.[3]

Table 2: EC50 Values of this compound Against Botrytis cinerea Isolates

Isolate TypeG143A Mutation StatusMean EC50 (µg/mL)
Wild-TypeAbsent< 0.3
ResistantPresent> 100

Data adapted from in vitro experiments on conidial germination inhibition.[17]

Experimental Protocols

Protocol 1: Detection of the G143A Mutation using PCR-RFLP

This protocol allows for the detection of the G143A point mutation by amplifying a fragment of the CYTB gene and then digesting it with a restriction enzyme that specifically recognizes the mutation.

1. DNA Extraction:

  • Extract genomic DNA from pure fungal cultures using a suitable commercial kit or a standard CTAB extraction method.

  • Assess DNA quality and concentration.

2. PCR Amplification:

  • Design primers to amplify a ~300-500 bp fragment of the CYTB gene spanning codon 143.

  • Set up a standard PCR reaction (25 µL volume):

    • 5 µL of 5x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 1 µL of template DNA (~20-50 ng)

    • Nuclease-free water to 25 µL

  • PCR cycling conditions (may require optimization):

    • Initial denaturation: 95°C for 5 min

    • 35 cycles of:

      • Denaturation: 94°C for 30 sec

      • Annealing: 55-60°C for 30 sec

      • Extension: 72°C for 1 min

    • Final extension: 72°C for 10 min

3. Restriction Digest:

  • The G143A mutation (GGC to GC C) can create or abolish a restriction site. For example, the enzyme Fnu4HI (recognizes GCNGC) will cut the wild-type allele but not the G143A mutant allele in some fungal species. The choice of enzyme is dependent on the specific codon sequence in the target fungus.

  • Set up the restriction digest reaction (20 µL volume):

    • 10 µL of PCR product

    • 2 µL of 10x Restriction Buffer

    • 0.5 µL of Restriction Enzyme (e.g., Fnu4HI)

    • 7.5 µL of Nuclease-free water

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.

4. Gel Electrophoresis:

  • Run the digested products on a 1.5-2.0% agarose (B213101) gel alongside an undigested PCR product control and a DNA ladder.

  • Visualize the bands under UV light. A successful digest of the wild-type allele will result in smaller fragments, while the resistant allele will remain undigested (at the original PCR product size).

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_pcr PCR & Digestion cluster_analysis Analysis fungal_culture Fungal Isolate Culture dna_extraction Genomic DNA Extraction fungal_culture->dna_extraction pcr PCR Amplification of CYTB gene dna_extraction->pcr digest Restriction Enzyme Digestion pcr->digest gel Agarose Gel Electrophoresis digest->gel results Result Interpretation: - Wild-type (Digested) - Resistant (Undigested) gel->results resistance_mechanisms cluster_main_pathway Primary Respiratory Pathway cluster_resistance Resistance Mechanisms This compound This compound (QoI Fungicide) complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Inhibits atp ATP Synthesis (Energy) complex_iii->atp Leads to aox_pathway AOX Pathway Activation complex_iii->aox_pathway Blockage induces aox Alternative Oxidase (AOX) aox->atp Restores partial ATP synthesis fungal_growth Fungal Growth Inhibition atp->fungal_growth Reduced ATP leads to g143a Target Site Mutation (G143A) g143a->complex_iii Prevents binding aox_pathway->aox Bypasses Complex III signaling_pathway_tolerance cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway fungicide_stress Fungicide-Induced Stress (e.g., ROS, cell wall damage) hog_mapk Hog1/Sty1 MAPK fungicide_stress->hog_mapk Activates cwi_mapk Slt2/Mpk1 MAPK fungicide_stress->cwi_mapk Activates hog_response Osmotic Stress Response & ROS Detoxification hog_mapk->hog_response tolerance Increased Fungal Tolerance hog_response->tolerance cwi_response Cell Wall Reinforcement & Repair cwi_mapk->cwi_response cwi_response->tolerance

References

Optimizing Mandestrobin spray application for enhanced efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the spray application of Mandestrobin for enhanced experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mode of action? this compound is a systemic and translaminar strobilurin fungicide.[1] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 11.[1] Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which blocks the electron transport chain and disrupts the production of ATP, ultimately halting fungal growth and spore germination.[2][3]

Q2: What are the key properties of this compound that influence its application? this compound exhibits several properties crucial for its efficacy:

  • Systemic and Translaminar Activity: It is absorbed by the plant and moves within its tissues, including from the upper to the lower side of the leaf, which helps protect untreated parts.[1][4]

  • Preventive and Curative Efficacy: It is effective when applied before (preventive) and after (curative) fungal infection has occurred.[2][5]

  • Long-Lasting Activity: It provides residual control, with studies on soybeans showing high efficacy for up to 21 days after application.[4][5]

  • Good Rainfastness: It is quickly absorbed by the plant, providing good resistance to being washed off by rain.[4][5] Studies have shown high control levels even after 50mm of artificial rain one day after spraying.[5]

Q3: Against which key pathogens is this compound effective? this compound has a broad antifungal spectrum. It is notably effective against diseases caused by pathogens from the Sclerotiniaceae and Venturiaceae families.[2] Specific examples include Sclerotinia sclerotiorum (Sclerotinia rot) on soybeans and Venturia nashicola (pear scab).[5] It is also registered for controlling diseases like dollar spot (Sclerotinia homoeocarpa) and gray mold (Botrytis cinerea) on various crops.[1]

Q4: How should fungicide resistance to this compound be managed in experimental settings? As a Group 11 fungicide, this compound is at high risk for resistance development.[6] To mitigate this, the following strategies are essential:

  • Rotate Modes of Action: Avoid consecutive applications of this compound or other Group 11 fungicides.[6] Rotate with fungicides from different FRAC groups.

  • Use Tank-Mixes: Combine this compound with a fungicide that has a different mode of action.[6]

  • Limit Applications: Adhere to the recommended maximum number of applications per season as specified by product labels.[1][6][7]

  • Monitor Populations: Regularly monitor treated fungal populations for any signs of reduced sensitivity.[8]

Troubleshooting Guide

Q1: I've applied this compound, but the disease control is poor. What could be the issue?

A1: Several factors could lead to reduced efficacy. Consider the following possibilities:

  • Application Timing: this compound has both preventive and curative properties, but its effectiveness can vary depending on the disease stage.[2][5] For best results, preventive applications before or at the very early stages of infection are often most effective.

  • Spray Coverage: Inadequate coverage can lead to poor control. Dense plant canopies may require higher spray volumes or specialized nozzles to ensure the fungicide reaches the target areas. Ensure equipment is properly calibrated.

  • Fungicide Resistance: The target pathogen population may have developed resistance, especially if Group 11 fungicides have been used repeatedly.[1][6] Consider testing the population for resistance and implement a resistance management strategy.

  • Environmental Conditions: While this compound has good rainfastness, heavy rainfall immediately after application (before the spray has fully dried) can reduce efficacy.[5] Additionally, extreme temperatures or UV radiation can affect the stability and persistence of the product.[1][9]

  • Incorrect Dosage: Using a dose lower than recommended will result in suboptimal performance. Always follow label instructions or experimentally determined optimal concentrations.

Q2: I'm observing phytotoxicity (crop injury) after applying this compound. What is the likely cause?

A2: Phytotoxicity is uncommon with this compound when used correctly, but it can occur under certain conditions.[4][5]

  • Incorrect Dosage: Applying a concentration higher than the recommended rate can lead to plant injury.[10]

  • Tank-Mix Incompatibility: Mixing this compound with certain other pesticides, adjuvants, or fertilizers can result in a phytotoxic chemical reaction.[11] Always perform a jar test to check for physical compatibility before mixing products in the spray tank.[8][12] Some emulsifiable concentrate (EC) formulations, in particular, can increase the risk of phytotoxicity when mixed.[11]

  • Sensitive Crops/Varieties: While this compound is considered safe on many crops, some species or varieties may be more sensitive.[10][13] It is recommended to test the spray on a small area before treating the entire crop if you have no prior experience.[10]

  • Application on Stressed Plants: Applying fungicides to plants that are already under stress from drought, heat, or other factors can increase the likelihood of injury.

Q3: My sprayer nozzles are clogging, or I see solids forming in the spray tank.

A3: This is a sign of physical incompatibility in the spray mixture.

  • Improper Mixing Order: The order in which products are added to the tank is critical. A common recommended practice (the "WALES" method) is to add products in the following sequence, allowing for agitation between each addition:

    • W ettable powders and W ater-dispersible granules (WG)

    • A gitate thoroughly

    • L iquid flowables and S uspension concentrates (like this compound SC)

    • E mulsifiable concentrates (EC)

    • S olutions and S oluble powders

    • Adjuvants (surfactants, oils) last

  • Water Quality: The pH and mineral content (hardness) of the carrier water can affect the stability of the spray solution. Highly alkaline or acidic water can sometimes cause products to precipitate out of solution.

  • Lack of Agitation: Continuous agitation is necessary to keep all components of the tank mix evenly suspended. If agitation stops, products can settle and form precipitates.

Quantitative Data Summary

Table 1: Preventive and Curative Efficacy of this compound on Soybean Sclerotinia Rot (S. sclerotiorum) [5]

Treatment (ppm)Application Timing% Control
100Preventive~90%
200Preventive>95%
50Curative~70%
200Curative>90%

Table 2: Residual Activity of this compound on Soybean Sclerotinia Rot (S. sclerotiorum) [5]

Treatment (ppm)Days After Application% Control
1331100%
1337100%
13314100%
13321100%
2001100%
2007100%
20014100%
20021100%

Table 3: Rainfastness of this compound Against Key Diseases [5]

Crop / DiseaseTreatment (ppm)Rainfall Details% Control
Soybean / Sclerotinia Rot20050mm, 1 day after application>80%
Pear / Scab13325mm, 2 days after application>70%
Pear / Scab20025mm, 2 days after application>90%

Experimental Protocols

Protocol: Evaluating the Foliar Efficacy of this compound

This protocol provides a general framework for assessing the efficacy of this compound. It should be adapted based on the specific host plant, pathogen, and experimental objectives.

1. Experimental Design:

  • Layout: Use a Randomized Complete Block Design (RCBD) to minimize the effects of environmental gradients within the experimental area.[14]

  • Replicates: Include at least three to four replicates per treatment to ensure statistical validity.[14]

  • Treatments:

    • Untreated Control (UTC): Sprayed with water only.

    • This compound Low Dose (e.g., 0.5x recommended rate).

    • This compound Recommended Dose (1x).

    • This compound High Dose (e.g., 2x recommended rate).

    • Reference Fungicide: A registered product with known efficacy against the target pathogen.[14]

2. Inoculum Preparation and Plant Inoculation:

  • Culture the target pathogen on a suitable growth medium (e.g., Potato Dextrose Agar for many fungi).

  • Prepare an inoculum suspension (e.g., spores or mycelial fragments) at a standardized concentration known to cause consistent infection.

  • Apply the inoculum uniformly to the foliage of the host plants until runoff, typically 24 hours before (for curative trials) or 24 hours after (for preventive trials) the fungicide application.

3. Fungicide Application:

  • Equipment: Use a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) equipped with appropriate nozzles (e.g., flat-fan nozzles for broadcast coverage) to ensure uniform application.[14][15] Record the nozzle type, pressure, and spray volume.[14]

  • Timing: Apply treatments at the specified time relative to inoculation. Record all environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Procedure: Spray each experimental unit (plot or group of plants) to the point of incipient runoff, ensuring thorough coverage of all foliage. Use shields to prevent spray drift between adjacent plots.

4. Data Collection:

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after inoculation), assess disease severity using a standardized rating scale (e.g., 0-100% leaf area affected or a 0-5 index).

  • Phytotoxicity Assessment: At each evaluation, visually inspect plants for any signs of injury (e.g., chlorosis, necrosis, stunting) and rate the severity.

  • Yield Data (if applicable): At the end of the trial, harvest the crop and measure relevant yield and quality parameters.[16]

5. Data Analysis:

  • Calculate the mean disease severity for each treatment at each assessment date.

  • Perform an Analysis of Variance (ANOVA) on the data to determine if there are significant differences between treatments.

  • If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • Efficacy (% control) can be calculated using the formula: ((Severity in UTC - Severity in Treatment) / Severity in UTC) * 100.

Visualizations

mode_of_action cluster_mito Fungal Mitochondrion etc Electron Transport Chain (ETC) c3 Complex III (Cytochrome bc1) etc->c3 Electron Flow atp ATP Production (Energy) c3->atp Proton Gradient no_energy No Energy for Growth & Spore Germination atp->no_energy This compound This compound inhibition INHIBITION This compound->inhibition inhibition->c3

Caption: this compound's mode of action via inhibition of Complex III in the fungal mitochondrial respiratory chain.

troubleshooting_workflow start Poor Disease Control Observed q1 Was spray coverage adequate? start->q1 q2 Was application timing correct (preventive)? q1->q2 Yes res1 Improve Application: - Increase volume - Change nozzles - Check calibration q1->res1 No q3 Is pathogen resistance suspected? q2->q3 Yes res2 Adjust Timing: Apply preventively or at first sign of disease q2->res2 No q4 Were environmental conditions optimal? q3->q4 No res3 Implement Resistance Management: - Rotate FRAC groups - Use tank-mixes q3->res3 Yes res4 Check Conditions: - Avoid rain before dry - Check temperature q4->res4 No end Review Protocol & Re-evaluate q4->end Yes res1->end res2->end res3->end res4->end

Caption: A logical workflow for troubleshooting poor efficacy of this compound applications.

experimental_workflow cluster_application Application Phase (Order depends on trial type) start 1. Experimental Design (RCBD, Treatments, Reps) prep 2. Prepare Pathogen Inoculum start->prep apply_p 4. Inoculate Plants with Pathogen prep->apply_p apply_f 3. Apply Fungicide Treatments apply_f->apply_p Curative Trial Order incubate 5. Incubate Under Optimal Conditions apply_f->incubate apply_p->apply_f Preventive Trial Order apply_p->incubate collect 6. Data Collection (Disease Severity, Phytotox) incubate->collect analyze 7. Statistical Analysis (ANOVA, Mean Separation) collect->analyze report 8. Report Results (% Control, Conclusions) analyze->report

Caption: Standard experimental workflow for conducting a fungicide efficacy trial.

References

Mandestrobin Technical Support Center: Troubleshooting Environmental Factor Impacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Mandestrobin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of environmental factors on this compound's performance during experimentation.

Troubleshooting Guides and FAQs

This section provides answers to specific issues you may encounter.

Question: My in vitro assay with this compound shows inconsistent results in inhibiting fungal growth. What could be the cause?

Answer: Inconsistent results in in vitro assays can stem from several environmental factors affecting this compound's stability and efficacy. Key factors to consider are the pH of your growth medium, light exposure, and incubation temperature. This compound is stable in a pH range of 4 to 9.[1] Deviations outside this range can lead to its degradation. Additionally, this compound is susceptible to photodegradation, so prolonged exposure of your assays to light can reduce its effective concentration.[1] Finally, temperature can influence both the fungus's growth rate and the fungicide's activity.

Question: I'm observing reduced efficacy of this compound in my greenhouse experiments, particularly on hot and dry days. Why is this happening?

Answer: The performance of systemic fungicides like this compound can be influenced by temperature and humidity. High temperatures and low humidity can lead to faster drying of the spray solution on the plant surface. This reduces the time available for the active ingredient to be absorbed by the plant tissue. For optimal uptake of systemic fungicides, application under humid and cloudy conditions is often recommended to ensure the plant cuticle is receptive to absorption.[2]

Question: Can the pH of my spray solution affect this compound's performance?

Answer: Yes, the pH of your spray solution can be critical. This compound is hydrolytically stable in a pH range of 4 to 9.[1] If the pH of your water source for the spray solution is outside this range, it could lead to the degradation of the active ingredient, reducing its efficacy. It is advisable to test the pH of your water and adjust it if necessary to fall within the optimal range.

Question: I've noticed that even after a light rain, the performance of my this compound application seems to be diminished. Is it susceptible to wash-off?

Answer: this compound has demonstrated good rainfastness in some studies. For instance, in tests on soybeans, it maintained a high level of control against Sclerotinia sclerotiorum even after artificial rainfall.[3] However, the degree of rainfastness can depend on the time between application and rainfall, the intensity of the rain, and the formulation used. It is generally recommended to allow a few hours for the fungicide to be absorbed by the plant before rainfall occurs.

Question: Does temperature affect the growth of the target fungi, and how does that interact with this compound's performance?

Answer: Yes, temperature significantly affects the growth rate of fungi. For example, Sclerotinia sclerotiorum has an optimal growth temperature.[4] When environmental conditions are optimal for fungal growth, the pathogen can be more robust and may require a higher concentration of the fungicide to achieve the same level of control. Therefore, variations in temperature during your experiments can lead to apparent changes in this compound's efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and efficacy of this compound.

Table 1: Environmental Fate of this compound

ParameterValueConditionsSource
Hydrolytic Stability StablepH 4-9[1]
Aqueous Photolysis DT₅₀ 2.7 - 12.8 daysSimulated sunlight in water[5]
Soil Aerobic Half-life 49 - 378 daysLaboratory conditions[1]
Soil Photolysis Not a significant degradation routeDT₅₀ values of 49–64 days[1]

Table 2: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum

ParameterValue (ppm)ConditionsSource
Minimum Inhibitory Concentration (MIC) - Ascospore Germination 0.13Water agar, 18°C, 24 hours[3][6]
Minimum Inhibitory Concentration (MIC) - Mycelial Growth 0.31PDA medium, 18°C, 48 hours[3][6]

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing the performance of this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the concentration of this compound that inhibits the growth of a target fungus.

  • Fungal Strains and Culture Preparation:

    • Obtain the target fungal strain from a culture collection.

    • Culture the fungus on Potato Dextrose Agar (PDA) plates at a suitable temperature (e.g., 18-25°C) in the dark until sufficient mycelial growth is observed.[1][3][6]

  • Preparation of Test Compound Solutions:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the assay.[1]

  • Assay Plate Preparation:

    • Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

    • Add the this compound solutions to the molten PDA to achieve the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not inhibit fungal growth.

    • Pour the PDA medium containing the test compound into sterile Petri dishes.

    • Prepare control plates containing only the solvent in the PDA.[1]

  • Inoculation and Incubation:

    • Take mycelial plugs from the edge of an actively growing fungal culture using a sterile cork borer.

    • Place one mycelial plug in the center of each prepared PDA plate.

    • Incubate the plates at a constant temperature (e.g., 18°C) in the dark.[3][6]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the concentration.

Field Trial for Efficacy Assessment

This protocol outlines a general procedure for evaluating the performance of this compound under field conditions.

  • Trial Site Selection and Plot Design:

    • Select a field with a history of the target disease.

    • Design the trial with randomized complete blocks, including untreated control plots and plots for different this compound application rates and timings.

  • Fungicide Application:

    • Apply this compound at the specified rates and growth stages of the crop.

    • Use calibrated spray equipment to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of each application.

  • Disease Assessment:

    • Scout the plots regularly for disease symptoms.

    • Assess disease severity and incidence at appropriate intervals using standardized rating scales.

  • Data Analysis:

    • Analyze the disease assessment data to determine the efficacy of the different this compound treatments compared to the untreated control.

    • Calculate the percentage of disease control for each treatment.

    • Correlate the performance data with the environmental conditions recorded during the trial.

Visualizations

Signaling Pathway of QoI Fungicides

G cluster_mitochondrion Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c Electron Transfer ATP ATP (Energy) ComplexIII->ATP Inhibits Electron Flow Qo_site Qo Site Qi_site Qi Site ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase This compound This compound (QoI Fungicide) This compound->Qo_site Binds and Blocks Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion Leads to

Caption: Mode of action of this compound as a Quinone outside Inhibitor (QoI) fungicide.

Experimental Workflow for Assessing Environmental Impact

G cluster_exposure Controlled Exposure start Start: Define Environmental Parameters (Temp, pH, Humidity, Light) prep_solutions Prepare this compound Solutions and Fungal Cultures start->prep_solutions temp_exp Incubate at Varying Temperatures prep_solutions->temp_exp ph_exp Use Media with Varying pH prep_solutions->ph_exp humidity_exp Maintain Different Humidity Levels prep_solutions->humidity_exp light_exp Expose to Different Light Conditions prep_solutions->light_exp measurement Measure Performance (e.g., EC50, % Inhibition, Degradation Rate) temp_exp->measurement ph_exp->measurement humidity_exp->measurement light_exp->measurement analysis Data Analysis and Comparison measurement->analysis conclusion Conclusion on Environmental Impact analysis->conclusion

Caption: Workflow for evaluating the impact of environmental factors on this compound.

Troubleshooting Logic for Performance Issues

G cluster_params Potential Issues start Reduced this compound Performance Observed check_env Check Environmental Parameters start->check_env ph_issue pH outside 4-9 range? check_env->ph_issue temp_issue Extreme Temperatures? check_env->temp_issue humidity_issue Low Humidity (for systemic uptake)? check_env->humidity_issue light_issue Prolonged Light Exposure? check_env->light_issue ph_issue->temp_issue No adjust_ph Adjust pH of Medium/Solution ph_issue->adjust_ph Yes temp_issue->humidity_issue No optimize_temp Optimize Incubation/ Application Temperature temp_issue->optimize_temp Yes humidity_issue->light_issue No increase_humidity Increase Humidity during Application/Incubation humidity_issue->increase_humidity Yes protect_from_light Protect from Excessive Light light_issue->protect_from_light Yes re_evaluate Re-evaluate Performance light_issue->re_evaluate No adjust_ph->re_evaluate optimize_temp->re_evaluate increase_humidity->re_evaluate protect_from_light->re_evaluate

References

Identifying and mitigating Mandestrobin-induced phytotoxicity in crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate Mandestrobin-induced phytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a systemic and translaminar fungicide belonging to the strobilurin group (FRAC Group 11).[1][2] Its mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the quinone outside (Qo) site of the cytochrome bc1 complex, which prevents ATP synthesis.[3][4]

Q2: Is this compound known to cause phytotoxicity in crops?

Generally, this compound is considered to have a low risk of phytotoxicity on a wide range of crops.[5][6] Extensive trials on numerous ornamental plant species have shown no or minimal, often transitory, injury even at concentrations significantly higher than the recommended rates.[7][8][9][10] However, like any agricultural chemical, the potential for phytotoxicity can be influenced by factors such as plant species and cultivar, growth stage, environmental conditions, and application practices.[11][12]

Q3: What are the typical symptoms of fungicide-induced phytotoxicity?

While severe phytotoxicity from this compound is uncommon, general symptoms that can be observed with fungicides include:

  • Chlorosis: Yellowing of leaf tissue.[13][14]

  • Necrosis: Brown or black dead tissue, which can appear as spots, flecks, or burning along the leaf margins.[13][14]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[13][14]

  • Stunting: Reduced overall growth or smaller new leaves.[13][14]

Q4: How can I differentiate this compound phytotoxicity from plant disease symptoms?

Phytotoxicity symptoms often appear suddenly and uniformly across the treated area shortly after application (within 1-7 days).[14] Unlike diseases, these symptoms will not spread to new plants or progress over time. New growth on affected plants will typically appear healthy.[14] In contrast, disease symptoms often appear more randomly, may have a gradient of severity, and will continue to spread.

Q5: What plant signaling pathways are affected by this compound?

Research indicates that this compound can induce physiological effects beyond its fungicidal activity. It has been shown to upregulate the salicylic (B10762653) acid (SA) signaling pathway, which is typically involved in defense against biotrophic pathogens.[3] Concurrently, it can downregulate the jasmonic acid (JA) signaling pathway, which is often associated with defense against necrotrophic pathogens and insects.[3] These pathways are known to have an antagonistic relationship.[15][16] This hormonal modulation may contribute to observed effects like delayed leaf senescence.

Troubleshooting Guide

Issue: Suspected Phytotoxicity After this compound Application

If you observe symptoms of phytotoxicity after applying this compound in your experiments, follow these steps to diagnose and mitigate the issue.

Step 1: Identify the Symptoms Carefully observe the affected plants and document the specific symptoms. Note the pattern of damage.

  • Symptom Checklist:

    • Leaf yellowing (chlorosis)

    • Leaf burn or dead spots (necrosis)

    • Abnormal leaf shape (distortion)

    • Reduced plant growth (stunting)

  • Pattern Analysis:

    • Is the damage uniform across all treated plants?

    • Are symptoms concentrated on older or younger leaves?

    • Did the symptoms appear quickly after application?

Step 2: Review Experimental Parameters Cross-reference your application records with recommended guidelines.

  • Concentration: Was the applied concentration correct? While this compound is safe at high rates, errors in dilution could lead to excessive doses.

  • Tank Mixes: Was this compound mixed with other chemicals like insecticides, adjuvants, or foliar fertilizers? Some tank-mix partners, particularly oils or surfactants, can increase the penetration of fungicides and potentially lead to phytotoxicity.[12]

  • Environmental Conditions: What were the temperature and humidity levels during and after application? Applying fungicides in extreme heat (above 85°F or 30°C) can increase the risk of phytotoxicity.[17][18][19]

  • Plant Stress: Were the plants under any stress (e.g., drought, high light) at the time of application? Stressed plants can be more susceptible to chemical injury.[11]

Step 3: Mitigation and Prevention

  • Immediate Action: If phytotoxicity is observed, cease further applications and, if practical, gently rinse the foliage with clean water to remove residue.

  • Future Prevention:

    • Conduct a Small-Scale Test: Before treating a large batch of plants, always test a new application protocol (including new tank mixes or application on a new cultivar) on a small number of plants and observe for 7-10 days.[11]

    • Optimize Application Timing: Apply this compound during cooler parts of the day, such as the early morning or evening, to avoid heat stress.[19]

    • Review Tank Mixes: Avoid mixing this compound with emulsifiable concentrates or adjuvants that can enhance penetration, unless specifically recommended.[18]

    • Follow Label Instructions: Always adhere to the recommended application rates and intervals.

Data on this compound Crop Safety

The following tables summarize phytotoxicity data from extensive trials conducted by the IR-4 Project on various ornamental crops. Phytotoxicity was rated on a scale of 0 to 10, where 0 = No phytotoxicity and 10 = Complete kill.[7]

Table 1: Summary of this compound Phytotoxicity on Various Ornamental Species

Crop Species1x Rate (7.5 fl oz/100 gal) Phytotoxicity Rating2x Rate (15 fl oz/100 gal) Phytotoxicity Rating4x Rate (30 fl oz/100 gal) Phytotoxicity RatingNumber of Trials
Antirrhinum majus (Snapdragon)000≥ 3
Begonia sp.000≥ 3
Petunia sp.000≥ 3
Viola x wittrockiana (Pansy)000≥ 3
Various Other Species000< 3
Data sourced from the IR-4 Project, which concluded that this compound exhibited no or minimal negative impact on all tested plant species.[7]

Experimental Protocols

Protocol 1: Visual Assessment of Phytotoxicity

This protocol is adapted from standard efficacy evaluation guidelines.[7][20]

  • Plant Preparation: Grow a uniform batch of the desired crop species under controlled conditions.

  • Treatment Groups: Designate a minimum of three treatment groups:

    • Untreated Control (sprayed with water only)

    • This compound at the intended experimental rate (1x)

    • This compound at a higher rate (e.g., 2x or 4x) to assess the safety margin.

  • Replication: Use a minimum of 10 replicate plants per treatment group.

  • Application: Apply the treatments as a foliar spray until runoff. Ensure thorough coverage.

  • Evaluation: At 7, 14, 21, and 28 days after treatment, visually assess each plant for signs of phytotoxicity.

  • Rating: Use a 0-10 rating scale:

    • 0: No injury

    • 1-2: Slight, transient injury (e.g., minor flecking)

    • 3-4: Mild, noticeable injury (e.g., some chlorosis)

    • 5-6: Moderate injury, potentially affecting marketability

    • 7-9: Severe stunting and injury

    • 10: Complete plant death

  • Data Analysis: Statistically compare the mean phytotoxicity ratings between treatment groups.

Protocol 2: Quantitative Measurement of Chlorophyll (B73375) Content

This protocol provides a method to quantify potential chlorosis.

  • Sample Collection: Collect leaf discs of a standard size from the same position on plants from each treatment group at designated time points after application.

  • Pigment Extraction:

    • Place approximately 100 mg of leaf tissue into a vial containing 7 mL of Dimethyl sulfoxide (B87167) (DMSO) or 80% acetone.[10][21]

    • Incubate at 65°C until the tissue is clear to extract the chlorophyll.[21]

    • Transfer the extract to a graduated tube and bring the final volume to 10 mL with the solvent.[21]

  • Spectrophotometry:

    • Use a spectrophotometer to measure the absorbance of the extract at 645 nm and 663 nm. Use the solvent as a blank.[21]

  • Calculation: Calculate the chlorophyll concentrations using Arnon's equations:[21]

    • Chlorophyll A (mg/g) = [12.7(OD₆₆₃) – 2.69(OD₆₄₅)] x (V / (1000 x Wt))

    • Chlorophyll B (mg/g) = [22.9(OD₆₄₅) – 4.68(OD₆₆₃)] x (V / (1000 x Wt))

    • Total Chlorophyll (mg/g) = [20.2(OD₆₄₅) + 8.02(OD₆₆₃)] x (V / (1000 x Wt))

    • Where V = final volume of extract, and Wt = weight of the tissue.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze the expression of genes related to the SA and JA pathways.

  • RNA Extraction: At desired time points after this compound treatment, collect leaf samples and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit or a CTAB-based protocol.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis.[22]

  • cDNA Synthesis: Perform reverse transcription to synthesize complementary DNA (cDNA) from the total RNA.

  • Primer Design: Design primers for target genes (e.g., PR1 for the SA pathway, VSP2 for the JA pathway) and a stable reference gene (e.g., Actin).

  • qPCR Reaction: Set up the quantitative PCR reaction with a suitable master mix, cDNA template, and primers.

  • Data Analysis: Analyze the qPCR data using the comparative Cт (ΔΔCт) method to determine the relative fold change in gene expression between the this compound-treated samples and the untreated control.[23]

Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation & Data Collection cluster_analysis Phase 4: Analysis Start Grow Uniform Crop Batch Groups Create Treatment Groups (Control, 1x, 2x this compound) Start->Groups Apply Apply Foliar Spray Groups->Apply Observe Visual Assessment (Weekly) Apply->Observe Chlorophyll Chlorophyll Measurement Apply->Chlorophyll Gene Gene Expression Analysis Apply->Gene Data Analyze Data & Compare Groups Observe->Data Chlorophyll->Data Gene->Data

Caption: Experimental workflow for assessing this compound phytotoxicity.

Mandestrobin_Signaling_Pathway cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway This compound This compound SA_biosynthesis SA Biosynthesis This compound->SA_biosynthesis Upregulates JA_biosynthesis JA Biosynthesis This compound->JA_biosynthesis Downregulates NPR1 NPR1 Activation SA_biosynthesis->NPR1 PR_Genes PR Gene Expression (e.g., PR1) NPR1->PR_Genes JA_response_genes JA Response Genes (e.g., VSP2) NPR1->JA_response_genes Inhibits JAZ_degradation JAZ Repressor Degradation JA_biosynthesis->JAZ_degradation JAZ_degradation->JA_response_genes

Caption: this compound's influence on plant hormone signaling pathways.

References

Technical Support Center: Mandestrobin Spray Adjuvant Selection and Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the selection and compatibility of spray adjuvants with Mandestrobin, a strobilurin fungicide. It is intended to assist researchers in optimizing their experimental protocols and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic and translaminar fungicide belonging to the strobilurin group (FRAC Group 11).[1] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (QoI) site of the cytochrome bc1 complex.[1] This disruption of energy production ultimately leads to fungal cell death. This compound is a racemic mixture, with the R-isomer being the more active component.[1]

Q2: Why are spray adjuvants recommended for use with this compound?

Spray adjuvants can enhance the performance of this compound in several ways:

  • Improved Coverage: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.

  • Enhanced Penetration: Certain adjuvants, like crop oil concentrates and methylated seed oils, can help this compound penetrate the waxy cuticle of the plant leaf, improving its systemic uptake.

  • Increased Rainfastness: Some adjuvants can help the fungicide adhere to the leaf surface, preventing it from being washed off by rain.

  • Drift Reduction: Specific adjuvants can increase the droplet size of the spray, reducing the potential for spray drift to non-target areas.

Q3: What types of adjuvants are compatible with this compound?

This compound, like other strobilurin fungicides, is generally compatible with a range of adjuvants. However, the optimal choice depends on the target crop, environmental conditions, and the specific formulation of this compound being used. The main categories of compatible adjuvants include:

  • Non-ionic Surfactants (NIS): These are all-purpose adjuvants that provide good spreading and wetting properties and are compatible with a wide range of pesticides.[2] They are a good starting point for many applications due to their lower risk of phytotoxicity compared to oil-based adjuvants.[3]

  • Crop Oil Concentrates (COC): COCs are petroleum-based oils mixed with surfactants. They enhance penetration of the fungicide through the leaf cuticle and can improve efficacy under dry conditions.[4] However, they can also increase the risk of crop injury, especially on sensitive plants or in hot weather.[3][4]

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are often more effective at penetrating the leaf cuticle than COCs, particularly on weeds or crops with thick, waxy leaves.[5] They also carry a risk of phytotoxicity under certain conditions.[6]

  • Organosilicone Surfactants: These provide superior spreading capabilities ("super-spreaders") and can enhance rainfastness.

Q4: Are there any known incompatibilities with this compound?

While this compound has shown good crop safety in trials on various ornamental plants, specific incompatibilities can arise depending on the tank mix partners and water quality.[7] It is crucial to always perform a jar test before tank-mixing this compound with any new adjuvant or other pesticide.

Q5: How does water quality affect the performance of this compound and adjuvant mixtures?

Water quality can significantly impact the stability and efficacy of spray mixtures. High pH (alkaline) water can lead to the breakdown of some pesticides. Hard water, containing high levels of calcium and magnesium, can also negatively interact with certain formulations. It is recommended to test your water source and use a buffering or water conditioning agent if necessary.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor disease control despite application 1. Incorrect adjuvant selection: The chosen adjuvant may not be providing adequate coverage or penetration. 2. Antagonism with tank mix partners: Other chemicals in the tank mix may be reducing the efficacy of this compound. 3. Fungicide resistance: The target pathogen population may have developed resistance to strobilurin fungicides.[8] 4. Improper application timing or technique: Application after disease establishment or poor spray coverage.1. Review adjuvant selection based on crop type and environmental conditions. Consider a different type of adjuvant (e.g., switch from NIS to MSO if penetration is suspected to be an issue). 2. Perform a jar test for physical compatibility. Consult product labels for known antagonisms. Apply products separately if necessary. 3. Rotate this compound with fungicides from different FRAC groups. Do not make more than two consecutive applications of a strobilurin fungicide.[8] 4. Ensure spray equipment is properly calibrated for thorough coverage. Apply this compound as a preventative treatment.
Signs of phytotoxicity on the crop (e.g., leaf burn, chlorosis, stunting) 1. High adjuvant rate: The concentration of the adjuvant, particularly COCs or MSOs, may be too high. 2. Environmental stress: Applying during hot, dry, or humid conditions can increase the risk of crop injury.[4] 3. Crop sensitivity: The crop or cultivar may be inherently sensitive to the specific fungicide-adjuvant combination. 4. Incompatible tank mix: The combination of products in the spray tank is causing a phytotoxic reaction.1. Reduce the adjuvant rate to the lower end of the recommended range. 2. Avoid spraying during the hottest part of the day or when the crop is under drought stress. 3. Test the spray mixture on a small area of the crop before treating the entire field. 4. Conduct a jar test to check for physical incompatibility. Review product labels for any known restrictions on tank mixing.
Physical incompatibility in the spray tank (e.g., clumping, separation, formation of precipitates) 1. Improper mixing order: Adding products to the tank in the wrong sequence can lead to physical incompatibility. 2. Poor water quality: Hard water or water with a high pH can cause some products to fall out of solution. 3. Cold water temperature: Some formulations are more difficult to dissolve or disperse in cold water. 4. Insufficient agitation: Lack of proper agitation can lead to the settling of products at the bottom of the tank.1. Follow the recommended mixing order (generally, fill the tank with half the water, add compatibility agents, then dry formulations, then liquid flowables, then emulsifiable concentrates, and finally surfactants). 2. Use a water conditioning agent to buffer the pH and chelate hard water ions. 3. Use warmer water if possible, or allow more time for products to dissolve with good agitation. 4. Ensure the sprayer's agitation system is working correctly throughout the mixing and application process.
Clogged nozzles or screens 1. Incompatible mixture: The formation of precipitates or gels in the tank mix. 2. Contaminated water source: Debris in the water used for spraying. 3. Inadequate flushing of the sprayer: Residue from previous spray applications.1. Perform a jar test to confirm compatibility before mixing. 2. Use filtered water to fill the spray tank. 3. Thoroughly clean the sprayer, including tanks, lines, and nozzles, before and after each use.

Data on Adjuvant Compatibility with this compound

While specific quantitative performance data for this compound with every type of adjuvant is not broadly published and can be highly dependent on experimental conditions, the following table provides a qualitative summary of compatibility and general use recommendations based on the properties of strobilurin fungicides and common adjuvant types.

Adjuvant TypeCompatibility with this compoundGeneral Use RecommendationsPotential Issues
Non-ionic Surfactant (NIS) High General purpose use for improving spray coverage and wetting. Suitable for most crops and conditions. A good initial choice when tank-mixing with other products.May not provide sufficient penetration for crops with very waxy leaves.
Crop Oil Concentrate (COC) Good Use when enhanced penetration is needed, especially under dry conditions or for hard-to-control diseases.Higher risk of phytotoxicity, especially on sensitive crops or in hot, humid weather.[3][4]
Methylated Seed Oil (MSO) Good Recommended for improved penetration on crops with thick cuticles or for certain weed and disease targets. More aggressive than COCs.[5]Higher risk of phytotoxicity than COCs.[6] Test on a small area first.
Organosilicone Surfactant Good Use for superior spreading and rapid uptake. Can improve rainfastness.May increase the risk of phytotoxicity with some tank mix partners due to rapid penetration.
Drift Reduction Agents High Use when spraying in conditions where spray drift is a concern.Ensure compatibility with other adjuvants in the tank mix.
Water Conditioners/Buffers High Recommended when using water with high pH or hardness.Add to the tank before other products.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility

Objective: To determine the physical compatibility of this compound with one or more spray adjuvants and other tank mix partners in a small-scale test before large-scale mixing.

Materials:

  • Clean, clear glass quart jar with a lid

  • Water from the intended spray source

  • This compound formulation

  • Adjuvant(s) to be tested

  • Other pesticide formulations (if applicable)

  • Pipettes or measuring spoons for accurate measurement

  • Permanent marker

Procedure:

  • Label the jar with the products and rates to be tested.

  • Fill the jar halfway with the water source.

  • Add the components to the jar in the proper mixing order (see diagram below), capping and inverting the jar several times after each addition. The general mixing order is: a. Water conditioning agents b. Wettable powders (WP) and water-dispersible granules (WDG) c. Liquid flowables (F) and suspension concentrates (SC) d. Emulsifiable concentrates (EC) e. Solutions (S) f. Adjuvants (surfactants, oils, etc.)

  • After adding all components, fill the jar to the three-quarters full mark with water, cap it, and invert it 10-15 times.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge

    • Separation into layers

    • Formation of gels or scum

    • Clumping or precipitation

  • If any of these signs appear, the mixture is physically incompatible and should not be tank-mixed.

Protocol 2: Phytotoxicity Assessment

Objective: To evaluate the potential for a this compound-adjuvant mixture to cause injury to the target crop.

Materials:

  • Calibrated small plot sprayer or handheld sprayer

  • This compound and adjuvant mixture prepared according to the desired application rates

  • Untreated control plants

  • Plant labels or flags

  • Data collection sheets

Procedure:

  • Select a representative area of the crop that is uniform in growth and vigor.

  • Mark out small plots for treatment and an untreated control plot.

  • Apply the this compound-adjuvant mixture to the treatment plots using the calibrated sprayer, ensuring thorough coverage.

  • Leave the control plot unsprayed.

  • Observe the treated and control plants at regular intervals (e.g., 3, 7, and 14 days after application).

  • Record any signs of phytotoxicity in the treated plots, including:

    • Leaf burn or necrosis

    • Chlorosis (yellowing)

    • Epinasty (twisting of leaves and stems)

    • Stunting or reduced growth

    • Leaf distortion (cupping, crinkling)

  • Compare the severity of any symptoms to the untreated control plants.

Visualizations

Mandestrobin_Mode_of_Action cluster_Mitochondrion This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters Complex_III Cytochrome bc1 Complex (Complex III) Qo_Site Qo Site Complex_III->Qo_Site Binds to Electron_Transport Electron Transport Chain Qo_Site->Electron_Transport Inhibits ATP_Production ATP Production (Energy) Electron_Transport->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Cessation leads to

Caption: this compound's mechanism of action within the fungal mitochondrion.

Tank_Mixing_Order Start Start with 1/2 Tank of Water Agitation Begin Agitation Start->Agitation Water_Conditioners 1. Water Conditioners / Buffers Agitation->Water_Conditioners Dry_Formulations 2. Wettable Powders (WP) Water-Dispersible Granules (WDG) Water_Conditioners->Dry_Formulations Liquid_Flowables 3. Liquid Flowables (F) Suspension Concentrates (SC) Dry_Formulations->Liquid_Flowables Emulsifiable_Concentrates 4. Emulsifiable Concentrates (EC) Liquid_Flowables->Emulsifiable_Concentrates Solutions 5. Solutions (S) Emulsifiable_Concentrates->Solutions Adjuvants 6. Adjuvants (NIS, COC, MSO) Solutions->Adjuvants Top_Off Top off Tank with Water Adjuvants->Top_Off

Caption: Recommended order for tank-mixing pesticides and adjuvants.

Troubleshooting_Workflow Issue Issue Encountered (e.g., Poor Efficacy, Phytotoxicity) Check_Application Review Application Parameters (Timing, Rate, Coverage) Issue->Check_Application Check_Compatibility Review Tank Mix Compatibility (Jar Test, Labels) Issue->Check_Compatibility Check_Environment Assess Environmental Conditions (Temp, Humidity, Stress) Issue->Check_Environment Isolate_Variable Isolate and Test Variables Check_Application->Isolate_Variable Check_Compatibility->Isolate_Variable Check_Environment->Isolate_Variable Modify_Protocol Modify Experimental Protocol Isolate_Variable->Modify_Protocol Identify Cause Consult_Support Consult Technical Support Isolate_Variable->Consult_Support Cause Unclear

Caption: A logical workflow for troubleshooting experimental issues.

References

Mandestrobin Formulations: A Technical Support Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and storage of various Mandestrobin formulations. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Troubleshooting Guides

Issue 1: Inconsistent Results or Reduced Efficacy in Experiments

Possible Cause: Degradation of this compound active ingredient.

Potential Root Cause Troubleshooting Steps Preventative Measures
Photodegradation 1. Review your experimental setup. Were solutions or treated samples exposed to natural or artificial light for extended periods? 2. Prepare a fresh solution and protect it from light using amber vials or aluminum foil. 3. Analyze the freshly prepared, light-protected sample and compare the results with the previous sample.- Always prepare and store this compound solutions in amber or light-protecting containers. - Minimize the exposure of treated samples and stock solutions to direct light.
pH-Induced Hydrolysis 1. Measure the pH of your stock solutions and experimental buffers. 2. This compound is stable to hydrolysis in a pH range of 4 to 9.[1] If your solution is outside this range, adjust it accordingly. 3. Use buffered solutions to maintain a stable pH throughout your experiment.- Ensure all aqueous solutions and buffers used with this compound are within the pH 4-9 stability range.
Improper Storage 1. Verify the storage conditions of your this compound standard and formulations. 2. Compare your storage conditions with the recommended guidelines (see FAQ section).- Adhere strictly to the recommended storage conditions for each formulation type. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Issue 2: Physical Instability of the Formulation

Possible Cause: Issues related to the specific formulation type.

Formulation Type Observed Problem Troubleshooting Steps Preventative Measures
Suspension Concentrate (SC) Sedimentation or caking of the product in the container.1. Shake the container vigorously before use. 2. If caking is severe, the product may have exceeded its shelf life or been stored improperly.- Always agitate SC formulations thoroughly before taking a sample. - Store at moderate, stable temperatures and avoid freezing.
Crystal growth in the suspension.1. This may indicate a problem with the formulation's stability. Contact the supplier for guidance.- Store at recommended temperatures to minimize the risk of crystallization.
Emulsifiable Concentrate (EC) Phase separation or cloudiness after dilution.1. Ensure you are using the correct dilution ratios and that the water quality (e.g., hardness) is appropriate. 2. Invert the diluted emulsion several times to ensure proper mixing.- Follow the manufacturer's instructions for dilution carefully. - Be aware that EC formulations can be sensitive to water quality.
Corrosion of storage containers or equipment.1. The solvents in EC formulations can be corrosive.[2] Transfer the product to a compatible container if necessary.- Store EC formulations in their original containers. - Ensure all experimental equipment is compatible with the solvents used in the EC formulation.
Water Dispersible Granules (WG) Granules do not disperse readily in water.1. Ensure the water temperature is within the recommended range for dispersion. 2. Use gentle agitation to aid dispersion. Vigorous shaking can sometimes cause foaming.- Add the granules to the water and allow them to wet before agitating. - Follow the manufacturer's instructions for the correct mixing procedure.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound and its formulations?

A1: this compound and its formulations should be stored in a cool, dry, and well-ventilated area in their tightly sealed original containers.[3] They should be kept away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[3] For analytical standards, storage in a freezer at or below -20°C is recommended to ensure long-term stability.[1]

Q2: How stable are different this compound formulations?

A2: While specific comparative data is limited, general stability characteristics are known:

  • Suspension Concentrates (SC): A this compound 40% SC formulation has been shown to be very stable, with its physical and chemical properties remaining unchanged after 4 years of storage at ambient temperature.[4] However, SC formulations, in general, can be prone to physical instability like sedimentation if not stored correctly.[5]

  • Water Dispersible Granules (WG): Generally, WG formulations offer good physicochemical stability and have a longer shelf life compared to some liquid formulations.[6]

  • Emulsifiable Concentrates (EC): EC formulations typically have good chemical stability and a relatively long shelf life.[2][7] However, their physical stability upon dilution can be affected by water quality, and the solvents used can be flammable and corrosive.[2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is susceptible to photodegradation.[8][9] The primary degradation pathway in the presence of light involves the cleavage of the benzyl (B1604629) phenyl ether bond.[8] Therefore, it is crucial to protect this compound and its formulations from light during storage and in experimental setups.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: this compound is stable to hydrolysis within a pH range of 4 to 9.[1] Working within this pH range is recommended to avoid degradation of the active ingredient.

Q5: Are there specific handling precautions for different this compound formulations?

A5: Yes, formulation type influences handling:

  • Suspension Concentrates (SC): These formulations must be shaken or agitated well before use to ensure a homogenous suspension.[10]

  • Water Dispersible Granules (WG): While less dusty than wettable powders, care should still be taken to avoid inhalation of any fine particles during handling.[11]

  • Emulsifiable Concentrates (EC): The solvents in ECs can be flammable and may cause skin and eye irritation.[12] Always handle these formulations in a well-ventilated area and wear appropriate personal protective equipment.

Data on this compound Stability

The following table summarizes key stability data for the active ingredient this compound.

Parameter Stability Data Reference
Hydrolysis Half-Life Stable at pH 4, 7, and 9[13]
Aqueous Photolysis Half-Life 4.4 to 4.6 days[13]
Frozen Storage Stability (-20°C) Stable for at least 38 months in certain matrices[14]
SC Formulation Stability (40%) Physical and chemical properties were very stable after 4 years at ambient temperature[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Formulation

Objective: To assess the stability of a this compound formulation under elevated temperature conditions.

Methodology:

  • Place the this compound formulation in its commercial packaging into a temperature-controlled oven at 54°C ± 2°C.[15]

  • After 14 days, remove the sample and allow it to equilibrate to room temperature.[15]

  • Visually inspect the formulation for any physical changes, such as color change, phase separation, or sedimentation.[15]

  • Analyze the concentration of the active ingredient using a validated analytical method (e.g., HPLC-MS/MS) and compare it to the initial concentration.[15]

  • Examine the packaging for any signs of corrosion or degradation.[15]

Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS/MS

Objective: To quantify this compound and identify potential degradation products in a sample.

Methodology:

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample matrix (e.g., plant tissue, soil).

    • Extract a known weight of the homogenized sample with acetonitrile (B52724) and appropriate salts (e.g., magnesium sulfate, sodium chloride).[16]

    • Centrifuge the sample to separate the phases.

    • Clean up the acetonitrile extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).[16]

    • Filter the final extract before analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Separate the analytes on a C18 reversed-phase column using a gradient elution with a mobile phase of water and acetonitrile (both typically containing 0.1% formic acid).[17]

    • Detect and quantify this compound and its metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis start Obtain this compound Formulation store Store under recommended conditions start->store prep Prepare experimental solution (e.g., dilution) store->prep exposure Expose to experimental conditions (e.g., light, pH) prep->exposure sampling Collect samples at time points exposure->sampling analysis Analyze via HPLC-MS/MS sampling->analysis data Interpret data for stability/degradation analysis->data

Caption: Experimental workflow for this compound stability testing.

troubleshooting_logic cluster_causes Potential Causes cluster_checks Verification Steps issue Inconsistent Experimental Results cause1 Chemical Degradation issue->cause1 cause2 Physical Instability issue->cause2 cause3 Incorrect Procedure issue->cause3 check1a Check Storage Conditions (Light, Temp) cause1->check1a check1b Check Solution pH cause1->check1b check2a Inspect Formulation (Sedimentation, Separation) cause2->check2a check3a Review Protocol (Dilution, Handling) cause3->check3a

References

Techniques to improve the rainfastness of Mandestrobin on plant foliage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation development professionals with detailed guidance on improving and evaluating the rainfastness of Mandestrobin on plant foliage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its inherent rainfast properties?

A1: this compound is a broad-spectrum fungicide belonging to the strobilurin class (QoI or Group 11).[1][2] It functions by inhibiting mitochondrial respiration in fungi.[2] this compound exhibits excellent systemic and translaminar movement within plant tissues, meaning it is absorbed into the leaf and can move from the upper to the lower leaf surface.[1][2] This systemic nature contributes to its good inherent rainfastness.[1][3] Formulated products are often rainfast within 1 to 2 hours after the spray has dried on the foliage under normal conditions.[1][4]

Q2: What is the fundamental mechanism of rainfastness for a systemic fungicide like this compound?

A2: Rainfastness for this compound is achieved through two primary stages:

  • Adhesion & Film Formation: Initially, the spray solution dries on the leaf surface, and the formulation's components create a film that adheres the active ingredient to the cuticle.

  • Cuticular Penetration: As a systemic fungicide, this compound is absorbed through the waxy cuticle into the leaf tissue.[5] Once inside the leaf, it is protected from being washed off by rainfall.[3] The speed of this absorption is critical for achieving rainfastness.

Q3: How do adjuvants improve the rainfastness of this compound?

A3: Adjuvants are compounds added to a spray tank to enhance the effectiveness of a pesticide. For improving rainfastness, they generally work in one or more of the following ways:

  • Stickers/Film-Formers: These adjuvants increase the adhesion of the fungicide deposit to the leaf surface, forming a rain-resistant film after drying.[6][7] Examples include latex-based polymers, terpenes, and bio-based options like chitosan (B1678972) and cellulose (B213188) fibrils.[6][7][8]

  • Penetrants: These adjuvants, which include certain types of surfactants and oil concentrates, facilitate the rapid absorption of this compound into the leaf cuticle.[3][9] This shortens the time the active ingredient is vulnerable on the leaf surface.

  • Spreading/Wetting Agents: By reducing the surface tension of spray droplets, these adjuvants promote more uniform coverage on the leaf.[10] This can lead to better overall retention and more sites for cuticular penetration.

Q4: How does spray formulation type affect this compound's rainfastness?

A4: Formulation significantly impacts rainfastness. This compound is commonly available as a Suspension Concentrate (SC).[4] Generally, liquid formulations like SCs and Emulsifiable Concentrates (ECs) are more rainfast than dry formulations such as Wettable Powders (WP) or Water Dispersible Granules (WG).[3] The solvents, emulsifiers, and built-in adjuvants in liquid formulations are designed to optimize adhesion and penetration on plant surfaces.[3]

Q5: What is the recommended drying time for this compound before a rain event?

A5: While product labels often suggest a rainfast period of 1-2 hours, this is highly dependent on environmental conditions.[4] Loss of effectiveness is greatest when rainfall occurs within the first 24 hours of application.[3][5] For optimal performance, especially without a rain-enhancing adjuvant, it is best to allow for a longer drying period. Systemic fungicides benefit from humid, overcast conditions which can swell the leaf cuticle and aid absorption.[3]

Troubleshooting Guide

Issue 1: Poor disease control observed after a rainfall event, even when application timing seemed correct.

Possible Cause Troubleshooting Step
Rainfall occurred before the fungicide was fully rainfast. Verify the drying time before the rain event. For systemic fungicides like this compound, absorption is key. Under cool, less humid conditions, drying and penetration take longer. Consider adding a penetrant adjuvant in future applications to speed up uptake.[3][5]
High rainfall intensity and volume. A heavy downpour can physically dislodge even dried fungicide deposits.[3] A general rule is that 2.5 cm (1 inch) of rain can remove up to 50% of a protectant fungicide residue.[5] While this compound is systemic, a portion of the active ingredient may not have penetrated the leaf. If a significant rain event occurs shortly after application, a re-application may be necessary.
Incorrect adjuvant selection or rate. Not all adjuvants are equal. A simple non-ionic surfactant (NIS) may improve spreading but offer little in terms of sticking or penetration. For enhanced rainfastness, select a dedicated sticker, film-former, or a high-quality penetrant like a Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC).[9][11] Always follow label recommendations for adjuvant type and rate.
Poor initial spray coverage. If the initial application did not adequately cover the target foliage, even a small amount of wash-off can lead to control failure. Ensure proper nozzle selection, spray volume, and pressure for the target canopy.[12][13] Water-sensitive paper can be used to diagnose coverage issues.[14]

Issue 2: Inconsistent or unexpected results when testing different rainfastness adjuvants.

Possible Cause Troubleshooting Step
Phytotoxicity observed. Some adjuvant and fungicide combinations, particularly penetrating agents like oils, can increase the uptake of the active ingredient to a level that causes crop injury.[5] This is especially true on sensitive crops or under hot, sunny conditions. Always conduct a small-scale test (jar test for compatibility and a small plot test for phytotoxicity) before large-scale application.[9]
Plant species variability. Leaf surface characteristics (e.g., waxiness, hairiness, texture) vary significantly between plant species and can dramatically affect spray retention and adjuvant performance.[6][15] An adjuvant that works well on a waxy leaf like cabbage may perform differently on a hairy leaf like soybean. Tailor adjuvant selection to the specific crop being tested.
Spray solution pH. The pH of the water used for the spray solution can sometimes affect the stability of the active ingredient or the performance of the adjuvant. While many fungicides are stable over a range of pH values, it is good practice to measure the final spray solution's pH.[12]
Environmental conditions during application. Applying fungicides in high heat and low humidity can cause rapid droplet evaporation, reducing the time available for spreading and penetration.[12][13] Conversely, applying to a wet leaf (from dew) can lead to runoff and reduced retention.[16] Standardize application conditions as much as possible during experiments.

Quantitative Data on Rainfastness Improvement

Disclaimer: The following tables summarize data from studies on strobilurin and other fungicides to illustrate the potential effects of adjuvants and rainfall. Specific performance with this compound may vary and requires dedicated experimental evaluation.

Table 1: Effect of Adjuvant Type on Fungicide Retention After Simulated Rainfall

Fungicide ClassAdjuvant TypePlant SpeciesRainfall Simulation% Active Ingredient RetainedReference
PyrethroidNone (Control) Cotton13 mm rain @ 1 hr post-application24%[17]
PyrethroidSticker (e.g., Bond®) Cotton13 mm rain @ 1 hr post-application47%[17]
PyrethroidNon-ionic Surfactant (e.g., X-77) Cotton13 mm rain @ 1 hr post-application<20% (decreased rainfastness)[17]
Strobilurin (Azoxystrobin)None (Control) Faba Bean10 mm/hr rain for 1 hr~40-50%[8]
Strobilurin (Azoxystrobin)Chitosan (Bio-adjuvant) Faba Bean10 mm/hr rain for 1 hr~90-100%[8]
Dithiocarbamate (Mancozeb)None (Control) Apple5 mm heavy rainBaseline[15]
Dithiocarbamate (Mancozeb)Seed Oil Ethoxylate (Hydrophobic) Apple5 mm heavy rainEnhanced rainfastness[15]

Table 2: Influence of Drying Time and Rainfall Amount on Fungicide Efficacy

FungicideCropDrying Time Before RainRainfall AmountDisease Control EfficacyReference
Prothioconazole + Tebuconazole (Prosaro)Wheat15 minutes (dry canopy)Not specifiedMaintained effectiveness[16]
Prothioconazole + Tebuconazole (Prosaro)Wheat60 minutes (wet canopy)Not specifiedMaintained effectiveness[16]
Strobilurin (Gem)Not specifiedNot specified0.1 inchSignificant efficacy loss[18]
Strobilurin + Boscalid (Pristine)Not specifiedNot specified1.0 inchSignificant efficacy loss[18]

Experimental Protocols

Protocol: Evaluating Adjuvants for this compound Rainfastness

This protocol describes a laboratory-based method for comparing the rainfastness of this compound formulations with different adjuvants using a rainfall simulator.

1. Plant Preparation:

  • Grow the target plant species (e.g., soybean, wheat) in individual pots under controlled greenhouse conditions to ensure uniformity.

  • Select plants at the appropriate growth stage with fully expanded, healthy leaves for treatment.

  • Label pots clearly for each treatment group.

2. Treatment Preparation:

  • Prepare the stock solution of a commercial this compound formulation (e.g., SC) according to the desired concentration.

  • For each adjuvant to be tested, prepare a separate spray solution by tank-mixing the this compound stock with the adjuvant at its recommended rate.

  • Include two control groups:

    • No-Rain Control: Sprayed with this compound (and adjuvant) but not subjected to rain.

    • Rain Control: Sprayed with this compound (without adjuvant) and subjected to rain.

3. Fungicide Application:

  • Use a laboratory track sprayer to apply the treatments to the plants. This ensures a uniform application rate and droplet distribution.[18]

  • Place plants on the sprayer track and apply the designated treatment solution to the foliage until just before runoff.

  • After spraying, allow the plants to dry for a specified period (e.g., 2 hours) under controlled temperature and humidity.[1]

4. Simulated Rainfall:

  • Place the dried, treated plants in a rainfall simulator.

  • Apply a standardized, simulated rainfall event. Key parameters to control are:

    • Intensity: e.g., 25 mm/hour.[1]

    • Duration: e.g., 1 or 2 hours.[1]

    • Total Amount: e.g., 25 mm or 50 mm.[1]

  • After the rain simulation, remove the plants and allow the foliage to air-dry completely.

5. Sample Collection and Analysis (Chemical Quantification):

  • Once dry, excise a standard number of leaf discs (e.g., 5 discs of 2 cm diameter) from treated leaves of each plant.

  • Extract the residual this compound from the leaf surface and tissue using an appropriate solvent (e.g., acetonitrile).

  • Analyze the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

  • Calculate the percentage of fungicide retained compared to the "No-Rain Control."

6. Bio-Efficacy Assay (Optional but Recommended):

  • Instead of, or in addition to, chemical analysis, a bio-assay can be performed.

  • After the rain simulation and drying, inoculate the treated leaves with spores of a target pathogen (e.g., Sclerotinia sclerotiorum).[1]

  • Incubate the plants in a growth chamber with conditions conducive to disease development.

  • After a set period, assess disease severity (e.g., lesion size, percentage of infected leaf area).

  • Compare the level of disease control for each treatment relative to an untreated, inoculated control.

7. Data Analysis:

  • Subject the quantitative data (fungicide retained, disease severity) to statistical analysis (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between adjuvant treatments.[19]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_app 2. Application & Drying cluster_rain 3. Rainfall Simulation cluster_analysis 4. Analysis A Select & Grow Uniform Plants B Prepare this compound & Adjuvant Solutions C Apply Treatments (Track Sprayer) B->C D Controlled Drying Period C->D E Expose Plants to Simulated Rainfall D->E F Post-Rain Drying E->F G Chemical Analysis (HPLC / LC-MS) F->G H Bio-Efficacy Assay (Inoculation & Rating) F->H I Statistical Analysis & Conclusion G->I H->I

Caption: Workflow for evaluating this compound rainfastness adjuvants.

Rainfastness_Factors cluster_Formulation Formulation Properties cluster_Application Application Parameters cluster_Environment Environmental Factors This compound This compound Rainfastness FormulationType Formulation Type (e.g., SC) FormulationType->this compound Adjuvant Adjuvant Type (Sticker, Penetrant) Adjuvant->this compound Nozzle Nozzle Type & Pressure Nozzle->this compound Volume Spray Volume Volume->this compound Timing Application Timing Timing->this compound Rainfall Rainfall (Intensity, Duration) Rainfall->this compound TempHum Temperature & Humidity TempHum->this compound LeafSurface Leaf Surface (Wax, Hairs) LeafSurface->this compound

Caption: Key factors influencing the rainfastness of this compound.

References

Mandestrobin degradation pathways and metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning mandestrobin degradation pathways and metabolite identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in different environmental matrices?

A1: this compound degrades through several primary pathways depending on the matrix:

  • In plants , metabolism is extensive. The main reactions include the oxidation of the dimethylphenoxy ring to form 4-hydroxy (4-OH), 2-hydroxymethyl (2-CH₂OH), or 5-hydroxymethyl (5-CH₂OH) derivatives.[1][2][3] These metabolites are often then conjugated with malonylglucose.[1][2][3] Cleavage of the benzyl (B1604629) phenyl ether bond is a major reaction in grain.[1][2] O-demethylation is considered a minor pathway in plants.[1]

  • In animals , such as rats, this compound is rapidly metabolized. The primary reactions involve the oxidation of the methyl and phenyl groups, followed by glucuronidation and N-demethylation.[1][4]

  • In soil , degradation occurs via oxidation of the methyl groups on the dimethylphenoxy ring, leading to the formation of carboxyl derivatives like 5-COOH-mandestrobin, and O-demethylation.[1][4]

  • Through photolysis in water , this compound degradation is relatively rapid.[5] The primary mechanism is the homolytic cleavage of the benzyl phenyl ether bond, which can lead to the formation of various unique products, including intramolecular rearrangement isomers.[6][7][8][9][10]

  • Hydrolysis: this compound is stable against hydrolysis.[5][6]

Q2: What are the major metabolites of this compound I should be looking for?

A2: The key metabolites of this compound to monitor include:

  • Hydroxylated Metabolites: 4-OH-mandestrobin, 2-CH₂OH-mandestrobin, and 5-CH₂OH-mandestrobin.[11]

  • Ether Bond Cleavage Product: De-Xy-mandestrobin.[1][11]

  • O-demethylated Metabolite: this compound 2-Demethyl (MCBX).[1]

  • N-demethylated Metabolite: N-demethyl-Mandestrobin.[12]

  • Carboxylated Metabolites (in soil): e.g., 5-COOH-mandestrobin.[1]

Q3: I am having trouble detecting this compound metabolites. What are some common reasons for this?

A3: Several factors could contribute to the difficulty in detecting this compound metabolites:

  • Metabolite Polarity and Conjugation: In plant matrices, metabolites are often conjugated with sugars (e.g., malonylglucose), significantly increasing their polarity and potentially making them difficult to extract with standard non-polar solvents.[1][2][3] Consider using enzymatic hydrolysis (e.g., with β-glucosidase) to cleave these conjugates and release the aglycones for easier detection.[1]

  • Low Concentration: Some metabolites are formed in very small quantities. Ensure your analytical method, particularly your mass spectrometer, is sensitive enough to detect them. The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly recommended for its sensitivity and selectivity.[11][13][14]

  • Sample Preparation: The chosen extraction method may not be suitable for all metabolites. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally effective for this compound and its metabolites from various matrices.[11][12][14] However, optimization for your specific matrix may be necessary.

  • Chromatographic Separation: Your HPLC or UHPLC method may not be adequately separating the metabolites from matrix interferences or from each other. Optimization of the mobile phase gradient and column chemistry is crucial. A C18 reversed-phase column is commonly used.[13]

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound Observed in Soil/Water Samples
Possible Cause Troubleshooting Step
Incorrect experimental conditions for photolysis. Ensure your light source provides continuous artificial sunlight with a wavelength of λ>290 nm.[6][7][9][10] The presence of photosensitizers like humic acids can also influence the degradation rate.[7][9][10]
Anaerobic conditions in soil or water-sediment systems. This compound degradation is significantly slower under anaerobic conditions.[5] Ensure your experimental setup maintains aerobic conditions unless you are specifically studying anaerobic degradation.
Short experiment duration. This compound can be persistent in soil, with half-lives ranging from 46 days to over a year under aerobic conditions.[5] Your experiment may need to run for a longer period to observe significant degradation.
Inaccurate analytical measurements. Verify your analytical method's accuracy and precision by running quality control samples with known concentrations of this compound. Ensure proper calibration of your instruments.
Issue 2: Poor Recovery of this compound and its Metabolites During Sample Extraction
Possible Cause Troubleshooting Step
Inefficient extraction solvent. Acetonitrile (B52724) is a commonly used and effective extraction solvent in the QuEChERS method for this compound and its metabolites.[11][12][14]
Matrix Effects. Complex matrices can interfere with extraction and cause ion suppression or enhancement in the mass spectrometer. The cleanup step in the QuEChERS method, using sorbents like PSA (primary secondary amine) and C18, is crucial for removing interferences.[11][13] For highly pigmented samples, graphitized carbon black (GCB) can be used.[11]
Loss of analytes during solvent evaporation. If a solvent evaporation and reconstitution step is used, be cautious as some metabolites might be volatile or prone to degradation at elevated temperatures.

Quantitative Data Summary

Table 1: this compound Degradation Half-Lives

Degradation Pathway Matrix Half-Life (DT50) Reference(s)
Aerobic MetabolismSoil46 days to >1 year (up to 635 days)[5]
Anaerobic MetabolismSoil>1 year (up to 12,772 days)[5]
PhotolysisWater4.4 to 4.6 days[5]
PhotolysisSoil193 to 278 days[5]
HydrolysisWaterStable[5]

Experimental Protocols

Protocol 1: Generalized Plant Metabolism Study

This protocol provides a general framework for investigating the metabolism of this compound in plants.

  • Radiolabeling: Utilize ¹⁴C-labeled this compound, either on the phenoxy or benzyl ring, to facilitate tracking of the parent compound and its metabolites.[1][6]

  • Plant Treatment: Apply the radiolabeled this compound to plants (e.g., wheat, lettuce) grown in a controlled environment.[1][4]

  • Sample Collection: Harvest plant samples at various time points post-application.

  • Extraction:

    • Perform a surface wash to determine the amount of unabsorbed this compound.[1]

    • Homogenize the plant tissue and extract with a suitable solvent mixture (e.g., acetonitrile/water).

  • Quantification of Radioactivity: Use Liquid Scintillation Counting (LSC) to quantify the radioactivity in the surface wash, extracts, and the remaining plant solids (bound residues).[1]

  • Metabolite Profiling:

    • Analyze the radioactive extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[1]

    • For conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucosidase) or mild acid/base hydrolysis to release the aglycones.[1]

  • Metabolite Identification: Identify the structure of the metabolites by co-chromatography with synthesized reference standards and using mass spectrometry (LC-MS/MS).[1]

Protocol 2: Residue Analysis in Plant Matrices using QuEChERS and LC-MS/MS

This protocol outlines a common method for the quantitative determination of this compound and its metabolites in various crops.[11]

  • Sample Preparation: Homogenize 10-15 g of the plant sample.[11]

  • Extraction (QuEChERS):

    • To a 50 mL centrifuge tube containing the homogenized sample, add 10 mL of water and 10 mL of acetonitrile.[11]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[11]

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).[11][13]

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • The resulting supernatant is ready for analysis. It may require filtration and dilution.

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.[11][13]

    • Column: A C18 reversed-phase column is commonly employed.[13]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, typically with a modifier like 0.1% formic acid or ammonium (B1175870) formate.[11]

    • Detection: Use positive electrospray ionization (ESI+) and monitor at least two Multiple Reaction Monitoring (MRM) transitions for each analyte for accurate identification and quantification.[13]

Visualizations

Mandestrobin_Degradation_Pathways cluster_plant In Plants cluster_animal In Animals cluster_soil In Soil cluster_photolysis Photolysis (in Water) This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (4-OH, 2-CH₂OH, 5-CH₂OH) This compound->Hydroxylated_Metabolites Oxidation Ether_Cleavage_Product Ether Cleavage Product (in grain) This compound->Ether_Cleavage_Product Oxidized_Metabolites Oxidized Metabolites This compound->Oxidized_Metabolites Oxidation N_demethylation N-demethylation This compound->N_demethylation Carboxyl_Derivatives Carboxyl Derivatives This compound->Carboxyl_Derivatives Oxidation O_demethylation_soil O-demethylation This compound->O_demethylation_soil Ether_Bond_Cleavage Ether Bond Cleavage This compound->Ether_Bond_Cleavage Homolytic Cleavage Malonylglucose_Conjugates Malonylglucose Conjugates Hydroxylated_Metabolites->Malonylglucose_Conjugates Conjugation Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation Rearrangement_Isomers Rearrangement Isomers Ether_Bond_Cleavage->Rearrangement_Isomers Recombination

Caption: Major degradation pathways of this compound in various environments.

Experimental_Workflow_Residue_Analysis Sample Plant Sample (e.g., fruit, vegetable) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO₄) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Final_Extract->Analysis

Caption: Workflow for this compound residue analysis using QuEChERS and LC-MS/MS.

References

Validation & Comparative

A Comparative Analysis of Mandestrobin and Azoxystrobin for the Control of Sclerotinia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent strobilurin fungicides, mandestrobin and azoxystrobin (B1666510), in the control of Sclerotinia sclerotiorum, the causal agent of white mold and other stem rots in a wide range of crops. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of their mode of action and experimental workflows.

Introduction

This compound and azoxystrobin are both quinone outside inhibitor (QoI) fungicides, belonging to the FRAC Group 11.[1] Their primary mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP production.[1] This disruption of the fungal pathogen's energy supply is key to their fungicidal activity. While both compounds share a common mechanism, differences in their chemical structure can influence their efficacy, spectrum of activity, and physicochemical properties.

Efficacy Data: A Comparative Overview

While direct comparative studies evaluating this compound and azoxystrobin for Sclerotinia control under identical conditions are limited in the available scientific literature, this guide compiles and presents quantitative data from various independent studies to facilitate a meaningful comparison.

In Vitro Efficacy

The in vitro efficacy of fungicides is a critical indicator of their intrinsic activity against a target pathogen. This is often expressed as the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) or as the minimum inhibitory concentration (MIC).

Table 1: In Vitro Efficacy of this compound and Azoxystrobin against Sclerotinia sclerotiorum

FungicideParameterConcentration (ppm)Pathogen StageReference
This compound MIC0.13Ascospore Germination[2]
MIC0.31Mycelial Growth[2]
Azoxystrobin Average EC₅₀0.2932Mycelial Growth[3]
EC₅₀ Range0.1127 - 0.6163Mycelial Growth[3]
EC₅₀ Range0.01 - 0.80Mycelial Growth[4]
Average EC₅₀0.06Mycelial Growth[4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Based on the available data, this compound demonstrates high inhibitory activity against both ascospore germination and mycelial growth of S. sclerotiorum at sub-ppm concentrations.[2] Azoxystrobin also shows significant in vitro efficacy, with reported average EC₅₀ values for mycelial growth inhibition ranging from 0.06 to 0.2932 ppm.[3][4] The variability in EC₅₀ values for azoxystrobin across different studies highlights the influence of isolate sensitivity and experimental methodology.

In Vivo and Field Efficacy

Greenhouse and field trials provide essential data on the practical performance of fungicides under more complex environmental conditions.

Table 2: In Vivo and Field Efficacy of this compound against Sclerotinia sclerotiorum

CropApplication TypeConcentration (ppm)Control Efficacy (%)Reference
SoybeanPreventive200~90%[2]
SoybeanCurative200>90%[2]
SoybeanCurative50~70%[2]
SoybeanLong Lasting (21 days)133100%[2]
SoybeanRain Resistance200>80%[2]

Note: The presented data for this compound is from a single comprehensive study.

This compound has shown high levels of both preventive and curative efficacy against Sclerotinia rot on soybeans in greenhouse settings.[2] Notably, it exhibits excellent long-lasting activity and rainfastness, crucial attributes for effective field performance.[2]

Direct comparative field data for azoxystrobin under the same conditions was not available in the reviewed literature. However, various studies have demonstrated the field efficacy of azoxystrobin in controlling Sclerotinia stem rot. For instance, in oilseed rape, azoxystrobin application resulted in disease severity indices between 25% and 35%.[5] Another study on soybeans indicated that picoxystrobin (B33183) (another strobilurin) did not show significant efficacy in a particular trial.[6] This underscores the importance of application timing, environmental conditions, and potential for resistance development in determining the field performance of QoI fungicides.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both this compound and azoxystrobin disrupt the fungal life cycle by inhibiting cellular respiration. The following diagram illustrates their common signaling pathway.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- No_ATP ATP Production Blocked ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Production This compound This compound This compound->ComplexIII Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII

Caption: Mechanism of action for this compound and Azoxystrobin.

Experimental Protocols

To ensure the reproducibility and comparability of fungicide efficacy studies, detailed and standardized experimental protocols are essential. The following sections outline common methodologies for in vitro and in vivo evaluations.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the intrinsic toxicity of a fungicide to a fungal pathogen.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and azoxystrobin in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) at a high concentration.

  • Amended Media Preparation: Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 ppm). A control set of plates should be prepared with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of a young, actively growing culture of S. sclerotiorum on PDA, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at a constant temperature, typically 20-25°C.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Vitro Ascospore Germination Assay

This assay is particularly relevant as ascospores are the primary infective propagules for many Sclerotinia-incited diseases.

  • Ascospore Production: Produce apothecia from sclerotia of S. sclerotiorum under controlled conditions of temperature, light, and humidity. Collect ascospores by gently tapping the apothecia over a sterile surface or by using a spore collector.

  • Spore Suspension: Prepare a spore suspension in sterile distilled water and adjust the concentration to a known value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Fungicide Solutions: Prepare a series of aqueous solutions of the fungicides at the desired test concentrations.

  • Incubation: Mix the spore suspension with the fungicide solutions. A small aliquot of the mixture is then placed on a microscope slide or in the well of a microtiter plate.

  • Assessment: Incubate the slides or plates in a humid chamber at a suitable temperature (e.g., 20°C) for a defined period (e.g., 12-24 hours). Observe a predetermined number of spores (e.g., 100) under a microscope and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each treatment and determine the EC₅₀ value as described for the mycelial growth assay.

In Vivo Greenhouse Efficacy Trial

Greenhouse trials allow for the evaluation of fungicide performance on host plants under controlled environmental conditions.

  • Plant Material: Grow susceptible host plants (e.g., soybean, canola) in pots containing a sterile soil mix.

  • Inoculum Preparation: Grow S. sclerotiorum on a suitable substrate (e.g., autoclaved grains or PDA) to produce mycelium or ascospores for inoculation.

  • Fungicide Application: Apply the fungicides to the plants at the desired rates and growth stages using a calibrated sprayer to ensure uniform coverage. Applications can be made before (preventive) or after (curative) inoculation.

  • Inoculation: Inoculate the plants with the prepared inoculum. For Sclerotinia, this can involve placing mycelial plugs on leaves or stems, or spraying an ascospore suspension onto the flowers.

  • Environmental Conditions: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity and moderate temperatures).

  • Disease Assessment: After a suitable incubation period, assess disease severity using a standardized rating scale (e.g., percentage of stem or leaf area affected).

  • Data Analysis: Calculate the percentage of disease control for each fungicide treatment relative to the untreated inoculated control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of fungicides against Sclerotinia sclerotiorum.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Mycelial_Growth Mycelial Growth Inhibition Assay EC50_MIC_Calc EC50 / MIC Calculation Mycelial_Growth->EC50_MIC_Calc Data Analysis Spore_Germination Ascospore Germination Assay Spore_Germination->EC50_MIC_Calc Data Analysis Greenhouse_Trial Greenhouse Trial Disease_Assessment Disease Severity & Control Efficacy Greenhouse_Trial->Disease_Assessment Data Collection Field_Trial Field Trial Field_Trial->Disease_Assessment Data Collection Fungicide_Prep Fungicide Preparation (this compound & Azoxystrobin) Fungicide_Prep->Mycelial_Growth Fungicide_Prep->Spore_Germination Fungicide_Prep->Greenhouse_Trial Fungicide_Prep->Field_Trial Pathogen_Culture S. sclerotiorum Culture & Inoculum Prep Pathogen_Culture->Mycelial_Growth Pathogen_Culture->Spore_Germination Pathogen_Culture->Greenhouse_Trial Pathogen_Culture->Field_Trial Natural or Artificial Inoculation Efficacy_Comparison Comparative Efficacy Assessment EC50_MIC_Calc->Efficacy_Comparison Efficacy Comparison Disease_Assessment->Efficacy_Comparison Efficacy Comparison

Caption: General workflow for fungicide efficacy testing.

Conclusion

Both this compound and azoxystrobin are effective QoI fungicides for the control of Sclerotinia sclerotiorum. The available data suggests that this compound exhibits very high in vitro and in vivo activity against various stages of the pathogen's life cycle. Azoxystrobin also demonstrates significant efficacy, although its performance can be more variable depending on the fungal isolate and environmental conditions.

For researchers and drug development professionals, the choice between these two active ingredients may depend on specific factors such as the target crop, disease pressure, existing resistance profiles in the local pathogen population, and the desired level of preventive versus curative activity. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to generate head-to-head data, which is essential for making informed decisions in the development of effective disease management strategies. It is also crucial to adhere to resistance management guidelines by rotating or mixing fungicides with different modes of action to ensure the long-term sustainability of these valuable tools in agriculture.

References

Mandestrobin: A Comparative Analysis of its Efficacy in Field Trials Against Botytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Botytis cinerea, the causal agent of gray mold in a wide range of crops, the strobilurin fungicide Mandestrobin has emerged as a noteworthy option for disease management. This report provides a comprehensive comparison of this compound's effectiveness against this pervasive pathogen, supported by available field trial data and an examination of its mode of action at the cellular level.

Performance in the Field: A Comparative Overview

Field trials are the gold standard for validating the efficacy of any crop protection product. While extensive, direct comparative field trial data for this compound against a wide array of other fungicides for Botytis control is still emerging in publicly available literature, a 2019 report from the Cal Poly Strawberry Center provides valuable insights into its relative performance. In a multi-year study compiling results from nine trials, this compound (marketed as Intuity) was evaluated alongside numerous other conventional and biological fungicides for the control of Botytis gray mold in strawberries.

The study assigned efficacy ratings based on the percentage reduction of Botytis fruit rot. The grower standard, a rotation of Switch 62.5 WG and Captan 80 WG, achieved an average reduction of 52%. The most effective treatments, including Kenja 400 SC, Switch 62.5 WG, and Merivon 42.5 SC, all demonstrated a reduction of over 60%.[1]

In this comparative context, this compound received a rating of "+", indicating low efficacy in these specific trials.[1] It is important to note that fungicide efficacy can be influenced by numerous factors, including environmental conditions, pathogen pressure, and the prevalence of fungicide-resistant strains.[2]

Table 1: Fungicide Efficacy and Resistance Ratings for Botytis Grey Mold

Trade NameActive IngredientsFRAC Code¹Efficacy Rating²Resistance Status³
Kenjaisofetamid7++++
Switchfludioxonil + cyprodinil12, 9++++,
Merivonfluxapyroxad + pyraclostrobin7, 11++++,
Pristineboscalid + pyraclostrobin7, 11+++**, ***
Elevatefenhexamid17+++
Intuity This compound 11 + ***
CaptancaptanM4+--
Rovraliprodione2Not specifiedNot specified

¹FRAC = Fungicide Resistance Action Committee; numbers represent distinct fungicide modes of action; M = multi-site inhibitors. ²Efficacy rating: (+) low efficacy, (++) moderate efficacy, (+++) good efficacy, (++++) high efficacy. ³Resistance status: (--) no resistance, () low resistance, () moderate resistance, ( ) high resistance.

Source: Adapted from Blauer, K. and Holmes, G. - May 2019. Fungicide Efficacy and Resistance Ratings for Botrytis Grey Mold.[1]

Understanding the Mechanism: this compound's Mode of Action

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides, categorized under FRAC Group 11.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi.[3] Specifically, this compound targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By binding to the Qo site of this complex, it blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This energy deficit ultimately leads to the inhibition of fungal growth and development.

dot

cluster_Mitochondrion Mitochondrion (Inner Membrane) cluster_this compound ComplexI Complex I Q Ubiquinone Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC Inhibition Inhibition of Fungal Growth & Development ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ATP ATP ATPSynthase->ATP Produces Fungal Growth\n& Development Fungal Growth & Development ATP->Fungal Growth\n& Development Energy for This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Electron Transfer at Qo site

Caption: this compound's mode of action targeting Complex III of the mitochondrial electron transport chain.

The inhibition of the mitochondrial electron transport chain by QoI fungicides like this compound can have further downstream effects on the fungal cell. While detailed signaling pathways specific to this compound in Botrytis cinerea are a subject of ongoing research, inhibition of mitochondrial respiration is known to affect cellular processes beyond just ATP production. This can include the generation of reactive oxygen species (ROS), which can trigger various cellular stress responses and signaling cascades. However, the simultaneous application of QoI fungicides and alternative oxidase (AOX) inhibitors has been shown to have a fungistatic (inhibiting growth) rather than a fungicidal (killing) action on Botrytis cinerea spores, suggesting a complex cellular response to this mode of action.[4]

Experimental Protocols for Field Trial Validation

To ensure the robust evaluation of fungicides like this compound against Botrytis cinerea, standardized and detailed experimental protocols are crucial. Based on established methodologies from various field trials on gray mold in strawberries and grapes, a typical protocol would include the following key elements:

1. Experimental Design:

  • Layout: A randomized complete block design is commonly employed to minimize the effects of field variability.

  • Replicates: Each treatment, including an untreated control, is replicated multiple times (typically 4-5 blocks) to ensure statistical validity.

  • Plot Size: Plot dimensions are defined to be representative of commercial growing conditions.

2. Crop and Pathogen:

  • Host Plant: Commercially relevant and susceptible cultivars of the target crop (e.g., strawberry or grape) are used.

  • Inoculum: Trials may rely on natural infection or involve artificial inoculation with a known strain of Botrytis cinerea to ensure consistent disease pressure.

3. Fungicide Application:

  • Treatments: this compound and comparator fungicides are applied at recommended label rates. An untreated control is always included for baseline comparison.

  • Application Method: Applications are made using calibrated equipment that simulates commercial spray practices (e.g., backpack sprayers or tractor-mounted sprayers).

  • Timing and Frequency: Applications are timed based on critical periods for Botrytis infection, such as bloom, pre-bunch closure, and veraison in grapes, or at regular intervals (e.g., 7-14 days) during the flowering and fruiting stages in strawberries.

4. Data Collection and Assessment:

  • Disease Incidence: This is typically recorded as the percentage of infected plants, bunches, or fruit within a plot.

  • Disease Severity: The extent of disease on infected plant parts is assessed using a standardized rating scale (e.g., percentage of surface area affected).

  • Harvest Data: Yield and fruit quality parameters are often collected to assess the overall impact of the treatments.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

dot

A Field Selection & Plot Layout B Planting of Susceptible Cultivar A->B C Treatment Groups (this compound, Alternatives, Untreated Control) B->C D Fungicide Application (Pre-determined Schedule) C->D E Inoculation (Optional) with Botrytis cinerea D->E F Monitoring of Environmental Conditions D->F G Disease Assessment (Incidence & Severity) F->G H Data Collection (Yield, Quality) G->H I Statistical Analysis H->I J Efficacy Determination I->J

Caption: A generalized workflow for a field trial validating fungicide efficacy against Botrytis cinerea.

Conclusion

This compound, a QoI fungicide that inhibits mitochondrial respiration, represents a tool in the integrated pest management of Botrytis cinerea. While the available comparative field data from the Cal Poly Strawberry Center trials suggest a lower efficacy compared to some other fungicides under those specific conditions, it is crucial for researchers and drug development professionals to consider a broad range of data and conduct trials under local conditions to determine its optimal use. A thorough understanding of its mode of action and adherence to robust experimental protocols are essential for its effective and sustainable deployment in the fight against gray mold. Further independent and comparative field trials will be invaluable in providing a more complete picture of this compound's performance and its role in Botrytis management strategies.

References

A Comparative Analysis of Mandestrobin and Boscalid for the Management of Grape Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used fungicides, Mandestrobin and Boscalid, for the control of grape powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator. The information presented herein is a synthesis of available experimental data, focusing on the efficacy, mode of action, and application protocols of these two active ingredients.

Introduction

Grape powdery mildew is a devastating disease affecting grapevines worldwide, leading to significant reductions in yield and wine quality. Management of this disease heavily relies on the application of fungicides. This compound and Boscalid represent two different classes of fungicides with distinct modes of action, making them important tools in fungicide resistance management programs. This compound is a Quinone outside Inhibitor (QoI) fungicide, belonging to the FRAC (Fungicide Resistance Action Committee) Group 11. Boscalid is a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI), classified under FRAC Group 7. Understanding the comparative performance and characteristics of these fungicides is crucial for developing effective and sustainable disease control strategies.

Comparative Efficacy

While direct, peer-reviewed comparative field trial data for this compound and Boscalid used as standalone treatments for grape powdery mildew is limited in the readily available scientific literature, their efficacy can be inferred from various studies and technical documents. Boscalid, often formulated with other fungicides like Pyraclostrobin (e.g., in the product Pristine®), has demonstrated significant control of powdery mildew. This compound, a newer active ingredient, is marketed for its effectiveness against a range of diseases, including powdery mildew.

Table 1: Efficacy Data for Boscalid (in combination with Pyraclostrobin) against Grape Powdery Mildew

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Efficacy (%)Reference
Untreated Control-85.045.0-[1]
Boscalid + Pyraclostrobin12.8% + 25.2%5.01.596.7[1]

Table 2: Sensitivity of Erysiphe necator to Boscalid

Isolate TypeEC50 (mg/L)Reference
Sensitive Strains< 1[2]
Resistant Strains> 100[2]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.

Information from Cornell University indicates that Intuity® (this compound) provided "slight" powdery mildew control in their trials over three years.[3] It is important to note that product labels for Intuity® list it for "suppression" of powdery mildew in grapes, suggesting it may be less efficacious as a standalone product compared to fungicides specifically targeting powdery mildew.[2][4]

Mode of Action and Signaling Pathways

This compound and Boscalid disrupt the fungal respiratory chain at different points, leading to a cessation of energy production and ultimately, fungal death.

This compound , as a QoI fungicide (FRAC Group 11), targets the Quinone outside binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage inhibits the transfer of electrons, preventing the production of ATP.

Boscalid , an SDHI fungicide (FRAC Group 7), inhibits the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to this enzyme, Boscalid blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and energy production.

Fungicide_Mode_of_Action cluster_this compound This compound (QoI - FRAC 11) cluster_boscalid Boscalid (SDHI - FRAC 7) M This compound C3 Complex III (Cytochrome bc1) M->C3 Binds to Qo site ATP_M ATP Production (Inhibited) C3->ATP_M Electron transport blocked B Boscalid C2 Complex II (Succinate Dehydrogenase) B->C2 Inhibits ATP_B ATP Production (Inhibited) C2->ATP_B Electron transport blocked

Caption: Modes of action for this compound and Boscalid on the fungal mitochondrial electron transport chain.

Experimental Protocols

The following is a representative experimental protocol for a fungicide efficacy trial on grape powdery mildew, synthesized from various research reports.[5][6][7]

Objective: To evaluate the efficacy of fungicides in controlling grape powdery mildew (Erysiphe necator) under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4-5 replicate blocks.

  • Experimental Unit: 2-5 adjacent grapevines per plot.

  • Treatments:

    • Untreated control.

    • Fungicide A (e.g., this compound) at a specified rate.

    • Fungicide B (e.g., Boscalid) at a specified rate.

    • Other standard or experimental fungicides for comparison.

Materials and Methods:

  • Vineyard Site: A commercial or research vineyard with a history of powdery mildew and a susceptible grape cultivar (e.g., 'Chardonnay' or 'Chenin Blanc').

  • Fungicide Application:

    • Applications are typically made using a calibrated backpack sprayer or a commercial airblast sprayer to ensure thorough coverage of the foliage and fruit clusters.

    • Spray volumes are adjusted throughout the season to account for canopy growth, typically ranging from 50 to 200 gallons per acre.

    • Application timing is based on a calendar schedule (e.g., every 14-21 days) or a disease risk assessment model, such as the UC Davis Powdery Mildew Risk Index.[1]

  • Data Collection:

    • Disease Incidence: The percentage of leaves or clusters showing any powdery mildew symptoms. This is typically assessed on a random sample of 25-100 leaves and/or clusters per plot.

    • Disease Severity: The percentage of the surface area of leaves or clusters covered by powdery mildew. This is often estimated using a standardized rating scale.

    • Assessments are conducted at key grape growth stages, such as bloom, bunch closure, and veraison.

Data Analysis:

  • Data on disease incidence and severity are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.

  • Fungicide efficacy is often calculated using the following formula:

    • Efficacy (%) = [1 - (Disease in treated plot / Disease in untreated control)] x 100

Caption: A generalized workflow for a fungicide efficacy field trial.

Resistance Management

Both this compound and Boscalid have single-site modes of action, which makes them prone to the development of fungicide resistance.[8] To mitigate this risk, it is crucial to:

  • Rotate fungicides: Alternate applications of this compound (FRAC 11) and Boscalid (FRAC 7) with fungicides from different FRAC groups.

  • Tank mixing: In some cases, tank mixing with a multi-site fungicide can help delay resistance development.

  • Limit applications: Adhere to the label recommendations for the maximum number of applications per season for each fungicide class.

  • Integrated Pest Management (IPM): Incorporate cultural practices such as canopy management to reduce disease pressure and reliance on fungicides.

Conclusion

Both this compound and Boscalid are valuable tools for the management of grape powdery mildew. Boscalid has a well-documented history of providing good to excellent control, particularly when used in combination with other fungicides. This compound is a newer option that can be incorporated into a rotational program to help manage fungicide resistance, although its efficacy as a standalone product for severe powdery mildew pressure may be lower than that of more targeted fungicides. The choice of fungicide should be based on a comprehensive IPM strategy that considers local disease pressure, the history of fungicide use, and resistance management principles. Further direct comparative studies are warranted to provide a more precise quantitative comparison of the efficacy of these two active ingredients against grape powdery mildew.

References

Mandestrobin: A Comparative Performance Analysis Against Other QoI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mandestrobin's performance against other Quinone outside Inhibitor (QoI) fungicides. The information presented is a synthesis of data from various scientific publications and is intended to aid in research and development efforts.

Executive Summary

This compound, a methoxyacetamide fungicide, demonstrates high efficacy against a broad spectrum of fungal pathogens. As a member of the QoI (Quinone outside Inhibitors) class of fungicides (FRAC Group 11), its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), which ultimately disrupts the production of ATP in fungal cells. This guide presents a comparative analysis of this compound's in vitro efficacy, primarily through the half-maximal effective concentration (EC50), against other widely used QoI fungicides such as azoxystrobin (B1666510) and pyraclostrobin.

Quantitative Performance Data

The following tables summarize the in vitro efficacy (EC50 values in ppm or µg/ml) of this compound and other selected QoI fungicides against various fungal pathogens. It is important to note that these values are compiled from different studies and experimental conditions may have varied.

Table 1: In Vitro Efficacy (EC50) of this compound against Various Fungal Pathogens

Fungal SpeciesClassEC50 (ppm)
Sclerotinia sclerotiorumAscomycetes0.022
Monilinia fructicolaAscomycetes0.034
Venturia nashicolaAscomycetes0.016
Botrytis cinereaFungi Imperfecti0.075
Cercospora beticolaFungi Imperfecti0.0082
Alternaria alternataFungi Imperfecti0.065
Pyricularia oryzaeFungi Imperfecti0.062
Septoria triticiFungi Imperfecti0.18
Puccinia reconditaBasidiomycetes0.019
Gymnosporangium asiaticumBasidiomycetes0.014
Rhizoctonia solaniBasidiomycetes0.043
Phytophthora infestansO

A Comparative Guide to Analytical Methods for Mandestrobin Residue Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the fungicide Mandestrobin and its key metabolites. The information presented is curated from established scientific literature and regulatory documents to assist in the selection and implementation of robust analytical protocols for residue analysis in various matrices.

Comparative Analysis of Analytical Methods

The determination of this compound and its metabolites is predominantly achieved through highly sensitive and selective techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] The choice of method often depends on the specific matrix, the analytes of interest, and the required limits of quantification.[1]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products, often preceding instrumental analysis.[2][3][4]

Data Presentation: Performance Characteristics

The following tables summarize the performance of various analytical methods for the quantification of this compound and its metabolites.

Table 1: Performance of LC-MS/MS and GC-MS Methods for this compound Residue Analysis

Analyte(s)MatrixExtraction TechniqueInstrumentationLOQ (mg/kg)Recovery (%)RSD (%)Reference
This compound, 2-CH2OH-mandestrobin, and other metabolitesPlant commodities (high water, acid, oil, and starch content)QuEChERSHPLC-MS/MS0.01 for each analyte--[1]
This compoundCrops with high oil content (e.g., rape seeds)DFG-S19GC-MS0.01--[1][5]
This compoundCerealsQuEChERSUHPLC-MS/MS0.0184.8 - 100.3< 10.6[2][6]
This compoundLivestock CommoditiesAcetonitrile (B52724) and hexane (B92381) extractionHPLC-MS/MS0.02--[2][5]
This compoundWaterDirect InjectionHPLC-MS/MS0.10 µg/L95.9 - 98.72.5 - 3.6[2][3][7]
This compound and De-Xy-mandestrobinLiver, eggs, and cream-HPLC-MS/MS0.01 for each analyte--[5]

LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. A hyphen (-) indicates data not specified in the source.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on widely accepted and validated methods for this compound residue analysis.

Sample Preparation: QuEChERS Method

The QuEChERS protocol is a standard procedure for extracting pesticide residues from various food and agricultural matrices.[2][3]

Objective: To extract this compound and its metabolites from the sample matrix and remove interfering components.[2]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, cereals)

  • Acetonitrile (ACN)

  • HPLC grade water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)[2]

  • Centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1] For dry samples, add an appropriate amount of water for rehydration before adding the solvent.[1]

  • Add 10 mL of acetonitrile to the tube.[1][2]

  • Cap the tube and shake vigorously for 1 minute.[2]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[2]

  • Immediately cap and shake vigorously for another minute.[2]

  • Centrifuge at ≥3000 rcf for 5 minutes.[2]

  • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing sorbents like PSA and C18.[2]

  • Vortex for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.[2]

  • The resulting supernatant is the final extract, which may be filtered before instrumental analysis.[2][4]

Instrumental Analysis: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique used for the quantification of this compound and its metabolites.[2][4]

Objective: To separate, detect, and quantify this compound and its metabolites.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[2]

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1][2]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a modifier like 0.1% formic acid or ammonium (B1175870) formate.[2][7]

  • Flow Rate: 0.2 - 0.5 mL/min.[1][2]

  • Injection Volume: 1 - 10 µL.[1][2]

  • Column Temperature: 30 - 40°C.[2]

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2][7]

  • Ion Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. For this compound, a common quantitation transition is m/z 314 → 192.[2][3] At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte.[1]

Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of analytical standards.[1]

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards to quantify the analyte in the samples.[1]

Visualizations

The following diagrams illustrate the general workflow for this compound residue analysis and the logical relationships in analytical quality assurance.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

cluster_params Validation Parameters MethodValidation Method Validation ReliableResults Reliable Results MethodValidation->ReliableResults Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ QA Quality Assurance QA->MethodValidation QC Quality Control QC->MethodValidation

Caption: Logical relationships in analytical quality assurance.

References

Mandestrobin's Performance Under Environmental Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a fungicide's activity beyond its primary disease-control function is critical. This guide provides a comparative analysis of Mandestrobin's performance under various environmental stress conditions, drawing on available experimental data for this compound and other widely used strobilurin fungicides. While direct comparative studies on this compound under abiotic stress are limited, this guide synthesizes existing research to offer insights into its potential benefits and benchmarks its performance against alternatives like Azoxystrobin and Pyraclostrobin (B128455).

Physiological Effects and Yield Enhancement

This compound, a member of the strobilurin class of fungicides (QoI fungicides), has demonstrated positive physiological effects on plants, contributing to increased yield even in the absence of significant disease pressure.[1] Like other strobilurins, its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][3] However, these compounds also interact with the plant's own physiological processes, leading to what is often termed a "greening effect."[2]

A study on Brassica napus revealed that treatment with this compound resulted in an average yield increase of 6.3% under disease-free conditions.[1][3] This effect is attributed to delayed senescence, as evidenced by the delayed degradation of chlorophyll (B73375) in treated leaf discs.[1][3]

Performance Under Abiotic Stress Conditions

Drought Stress

Research on Azoxystrobin has shown its efficacy in enhancing drought tolerance in tomato plants. Application of Azoxystrobin to drought-stressed tomato plants led to significant increases in cell membrane stability, free proline content, and the activities of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and polyphenol oxidase (PPO). These physiological changes contribute to the plant's ability to withstand water deficit.

Salinity Stress

Pyraclostrobin has been demonstrated to mitigate the negative impacts of salinity stress. In studies on soybean, the combined application of pyraclostrobin and salicylic (B10762653) acid under saline conditions significantly increased water use efficiency (WUE) and grain yield.[4] This was associated with a reduction in oxidative damage markers like malondialdehyde (MDA) and hydrogen peroxide (H2O2), and an increase in the activity of antioxidant enzymes.[4] Similarly, in tomato plants under salt stress, pyraclostrobin application improved yield and fruit quality.

Temperature Stress

Studies on Trifloxystrobin, another strobilurin fungicide, have shown induced systemic tolerance to a range of temperature stresses in red pepper plants. Pre-treatment with Trifloxystrobin improved survival rates after exposure to frost, cold, and high-temperature conditions.[5][6]

Comparative Performance Data

The following tables summarize the quantitative data available from studies on this compound and other strobilurin fungicides, providing a basis for comparison.

Table 1: Effect of this compound on Crop Yield in the Absence of Disease

CropTreatmentYield Increase (%)Source
Brassica napusThis compound6.3 (average)[1][3]

Table 2: Performance of Strobilurin Fungicides Under Drought Stress

CropFungicideParameterResultSource
TomatoAzoxystrobinCell Membrane StabilityIncreased
Free Proline ContentIncreased
Catalase (CAT) ActivityIncreased
Peroxidase (POD) ActivityIncreased
Polyphenol Oxidase (PPO) ActivityIncreased

Table 3: Performance of Strobilurin Fungicides Under Salinity Stress

CropFungicideParameterResultSource
SoybeanPyraclostrobin + Salicylic AcidWater Use Efficiency (WUE)Increased by 46.3%[4]
Grain YieldIncreased by 57.5%[4]
Malondialdehyde (MDA)Decreased[4]
Hydrogen Peroxide (H2O2)Decreased[4]
Antioxidant Enzyme ActivityIncreased[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols synthesized from the reviewed literature for assessing the impact of fungicides on plant abiotic stress tolerance.

Protocol 1: Evaluation of Fungicide Effects on Drought Tolerance
  • Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) plants are grown in pots containing a standard potting mix in a greenhouse with controlled temperature and light conditions.

  • Drought Stress Induction: At the vegetative stage, drought stress is imposed by withholding irrigation until the soil water content reaches a predetermined level (e.g., 40% of field capacity), while control plants are maintained at optimal soil moisture (e.g., 80% of field capacity).

  • Fungicide Application: A solution of the test fungicide (e.g., Azoxystrobin at a specified concentration) is applied as a foliar spray to both well-watered and drought-stressed plants. Control plants are sprayed with water.

  • Data Collection and Analysis: After a defined period of stress, physiological parameters are measured. These include:

    • Relative Water Content (RWC): Determined from leaf samples.

    • Cell Membrane Stability (CMS): Assessed by measuring electrolyte leakage from leaf discs.

    • Proline Content: Quantified from leaf tissue extracts.

    • Antioxidant Enzyme Assays: Spectrophotometric measurement of the activity of enzymes like CAT, POD, and SOD in leaf extracts.

    • Yield Parameters: Number of fruits per plant and total fruit weight are recorded at harvest.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluation of Fungicide Effects on Temperature Stress Tolerance
  • Plant Material and Growth Conditions: Red pepper (Capsicum annuum) plants are grown in pots in a controlled environment chamber.

  • Fungicide Application: Plants are treated with a foliar spray of the test fungicide (e.g., Trifloxystrobin at various concentrations: half, standard, and double the recommended dose). Control plants are sprayed with water.

  • Temperature Stress Application: Five days after the fungicide application, plants are subjected to different temperature stress regimes:

    • Cold Stress: Exposure to -1°C for 9 hours.

    • Frost Stress: Exposure to -8°C for 30 minutes.

    • High-Temperature Stress: Exposure to a specific high temperature for a defined duration.

  • Data Collection and Analysis:

    • Survival Rate: The number of surviving plants is counted at a set time after the stress event.

    • Physiological Parameters: Relative water content and chlorophyll content can also be measured.

  • Statistical Analysis: Survival rates and other physiological data are statistically analyzed to compare the different treatments.

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Physiological Effects

The physiological effects of this compound in plants are linked to the modulation of key phytohormone signaling pathways. Gene expression analysis in Arabidopsis thaliana has shown that this compound treatment upregulates genes responsive to salicylic acid (SA) and downregulates genes related to jasmonic acid (JA).[1] This antagonistic interaction is a known mechanism in plant defense and senescence.

G This compound This compound SA_pathway Salicylic Acid (SA) Pathway This compound->SA_pathway Upregulates JA_pathway Jasmonic Acid (JA) Pathway This compound->JA_pathway Downregulates SA_pathway->JA_pathway Antagonizes Chlorophyll_degradation Chlorophyll Degradation JA_pathway->Chlorophyll_degradation Promotes Delayed_senescence Delayed Senescence & Increased Yield Chlorophyll_degradation->Delayed_senescence Inhibition leads to

Caption: this compound's influence on plant hormone signaling pathways.

Experimental Workflow for Abiotic Stress Testing

The following diagram illustrates a generalized workflow for conducting experiments to evaluate the performance of a fungicide like this compound under environmental stress.

G cluster_prep Preparation cluster_treatment Treatment Application cluster_stress Stress Induction cluster_analysis Data Collection & Analysis Plant_growth Plant Cultivation Fungicide_app Fungicide Application (e.g., this compound) Plant_growth->Fungicide_app Control_app Control Application (e.g., Water) Plant_growth->Control_app Stress Abiotic Stress (Drought, Salinity, Temp.) Fungicide_app->Stress No_Stress Optimal Conditions Fungicide_app->No_Stress Control_app->Stress Control_app->No_Stress Data_collection Physiological & Yield Data Collection Stress->Data_collection No_Stress->Data_collection Analysis Statistical Analysis Data_collection->Analysis

Caption: A typical experimental workflow for fungicide stress studies.

References

Mandestrobin Fungicide Blends: A Comparative Guide to Synergistic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and sustainable fungal disease management strategies in agriculture and medicine has led to a growing interest in the synergistic effects of fungicide combinations. Mandestrobin, a Quinone outside Inhibitor (QoI) fungicide, has demonstrated significant efficacy against a broad spectrum of fungal pathogens by inhibiting mitochondrial respiration.[1][2][3] This guide provides a comparative analysis of this compound's performance when combined with other fungicides, supported by available experimental data, to illuminate the potential of synergistic formulations.

Understanding Synergism in Fungicide Combinations

Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. This can lead to enhanced efficacy, a broader spectrum of activity, and a reduction in the development of fungicide resistance. The interaction between fungicides is typically quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained through methods like the checkerboard assay.

Performance of this compound in Combination with Other Fungicides

While comprehensive peer-reviewed studies detailing the synergistic interactions of this compound with a wide array of fungicides are still emerging, existing research and patent literature suggest promising potential, particularly when combined with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, such as Demethylation Inhibitors (DMIs) and Succinate Dehydrogenase Inhibitors (SDHIs).

A study on the physiological effects of a combination of this compound and the DMI fungicide tebuconazole (B1682727) on Brassica napus showed a significant increase in chlorophyll (B73375) content, suggesting enhanced plant health, which can contribute to disease resilience.[3] Although this study did not directly quantify synergistic fungicidal activity, it highlights a positive interaction between the two compounds.

Patent literature also points towards the synergistic potential of strobilurin fungicides, the class to which this compound belongs, with other fungicide groups. For instance, a patent for a composite sterilization composition containing the SDHI fungicide boscalid (B143098) and the QoI fungicide trifloxystrobin (B1683241) claims a high synergy effect in controlling a range of fungal diseases in various crops.[4] Another publication discusses the synergistic potential of combining trifloxystrobin with tebuconazole.[5] These examples, while not directly involving this compound, suggest a strong rationale for investigating similar combinations with this compound.

In Vitro Efficacy Data

A 2023 study by P.D.S. Calvo and colleagues provides valuable in vitro data on the efficacy of this compound and other fungicides against wild-type isolates of Botrytis cinerea, the causal agent of gray mold. While the study did not calculate synergy indices, the EC50 values (the concentration of a fungicide that inhibits 50% of fungal growth) offer a baseline for comparison and for designing future synergy studies.

FungicideFRAC GroupTarget SiteEC50 (µg/mL) for Botrytis cinerea (Wild-Type Isolates)
This compound 11 (QoI)Cytochrome bc1 complex (Quinone outside)< 0.3
Azoxystrobin11 (QoI)Cytochrome bc1 complex (Quinone outside)< 0.3
Famoxadone11 (QoI)Cytochrome bc1 complex (Quinone outside)< 0.3
CaptanM4Multi-site< 1.0
ThiramM3Multi-site< 1.0

Data sourced from Calvo, et al. (2023).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of fungicide synergy.

Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro interactions between two compounds and allows for the calculation of the FIC index.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner fungicide, both alone and in combination.

Materials:

  • This compound and partner fungicide stock solutions of known concentrations.

  • Fungal isolate (e.g., Botrytis cinerea).

  • 96-well microtiter plates.

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Fungicide Dilutions: A two-dimensional serial dilution of both fungicides is prepared in the 96-well plate. One fungicide is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculum Preparation: A standardized fungal inoculum is prepared and added to each well.

  • Incubation: The plates are incubated at an optimal temperature and duration for the specific fungal species.

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density using a microplate reader. The MIC is determined as the lowest concentration of the fungicide that inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated for each combination using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 4.0

    • Antagonism: FIC > 4.0

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of fungicide mixtures.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solutions (this compound & Partner) serial_dilution Perform 2D Serial Dilutions in 96-well Plate fungicide_prep->serial_dilution inoculum_prep Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MICs of Individual and Combined Fungicides incubation->mic_determination fic_calculation Calculate Fractional Inhibitory Concentration (FIC) Index mic_determination->fic_calculation interaction_determination Determine Interaction (Synergy, Additive, Antagonism) fic_calculation->interaction_determination

Caption: Workflow for assessing fungicide synergy.

Signaling Pathways and Potential for Synergy

This compound, as a QoI fungicide, targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, inhibiting ATP production.[1][2][3] Fungicides from other classes, such as DMIs and SDHIs, have different modes of action. DMIs inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, while SDHIs also target the mitochondrial respiratory chain but at a different site (Complex II).

The simultaneous inhibition of multiple key metabolic pathways can lead to a synergistic effect. For example, disrupting both energy production (via QoI and SDHI) and cell membrane integrity (via DMI) could be more effective than targeting either pathway alone. This multi-target approach can also be a valuable strategy for managing fungicide resistance.

G cluster_this compound This compound (QoI) cluster_partner Partner Fungicide cluster_dmi DMI Fungicide cluster_sdhi SDHI Fungicide This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Inhibits atp_production ATP Production complex_iii->atp_production Leads to fungal_death Fungal Cell Death (Synergistic Effect) atp_production->fungal_death Reduced dmi DMI Fungicide ergosterol_synthesis Ergosterol Biosynthesis dmi->ergosterol_synthesis Inhibits cell_membrane Fungal Cell Membrane ergosterol_synthesis->cell_membrane Essential for cell_membrane->fungal_death Disrupted sdhi SDHI Fungicide complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) sdhi->complex_ii Inhibits complex_ii->atp_production Contributes to

Caption: Potential for synergy by targeting multiple fungal pathways.

Conclusion

The investigation into the synergistic effects of this compound with other fungicides presents a promising avenue for the development of more effective and robust fungal disease management strategies. While the currently available peer-reviewed data with explicit synergy calculations for this compound combinations is limited, the foundational knowledge of its mode of action, coupled with data from related compounds and patent literature, strongly supports the rationale for exploring combinations with fungicides from different FRAC groups, particularly DMIs and SDHIs. The provided experimental protocols and conceptual diagrams offer a framework for researchers to design and interpret studies aimed at unlocking the full potential of this compound in synergistic fungicide formulations. Further in vitro and in vivo studies are warranted to quantify the synergistic interactions and to translate these findings into practical applications for enhanced crop protection and disease control.

References

Mandestrobin: A Comprehensive Guide to Long-Term Efficacy in Sustainable Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mandestrobin's performance with other fungicidal alternatives, supported by experimental data. It is designed to offer a comprehensive overview of this compound's long-term efficacy, mechanism of action, and physiological effects on plants, aiding in the development of sustainable disease management strategies.

Executive Summary

This compound is a broad-spectrum strobilurin (QoI) fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Group 11.[1] It effectively controls a range of fungal pathogens by inhibiting mitochondrial respiration.[1][2][3][4] Studies have demonstrated its preventive, curative, translaminar, and residual activity against various diseases, including Sclerotinia stem rot and pear scab. Notably, this compound also exhibits physiological effects on treated plants, such as delayed senescence and modulation of plant defense pathways, which can contribute to overall plant health and yield increases even in the absence of disease.[2]

Comparative Efficacy of this compound

This compound has shown high efficacy against several key fungal pathogens. The following tables summarize its performance in comparison to other fungicides based on available research data.

Table 1: Efficacy of this compound against Sclerotinia sclerotiorum (Sclerotinia Stem Rot) on Soybeans
FungicideApplication Rate (ppm)Efficacy Type% ControlSource
This compound 100 (half registered concentration)Preventive~90%[5]
This compound 200 (registered concentration)Curative>90%[5]
This compound 50 (1/4 registered concentration)Curative~70%[5]
This compound 133Residual (21 days)100%[5]
Boscalid333PreventiveNot specified in text[5]
Pyribencarb200Not specified in textNot specified in text[5]
Table 2: Efficacy of this compound against Venturia nashicola (Pear Scab)
FungicideApplication Rate (ppm)Efficacy Type% ControlSource
This compound 133 (lower limit concentration)Preventive97%[5]
This compound 133Curative>80%[5]
Difenoconazole25Not specified in textNot specified in text[5]
Table 3: Comparative Efficacy of Strobilurin and Other Fungicides against Botrytis cinerea (Gray Mold)
FungicideFRAC GroupEfficacy RatingResistance StatusSource
This compound 11+ [6]
Azoxystrobin11+[6]
Pyraclostrobin11++ [6]
Trifloxystrobin11+[6]
Boscalid + Pyraclostrobin7 + 11+++** / ***[6]
Fluxapyroxad + Pyraclostrobin7 + 11++++** / ***[6]
Fludioxonil12Not specified in textNot specified in text[7][8]
Iprodione2Not specified in textNot specified in text[7][8]
Pyrimethanil9Not specified in textNot specified in text[7][8]

Efficacy Rating: (+) low, (++) moderate, (+++) good, (++++) high Resistance Status: () low, () moderate, ( ) high

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. The following are summaries of experimental protocols used in the cited studies.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on fungal growth.

  • Medium Preparation : A culture medium (e.g., Potato Dextrose Agar - PDA) is amended with various concentrations of the test fungicide.

  • Inoculation : A mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum) is placed in the center of the amended and non-amended (control) plates.[5]

  • Incubation : Plates are incubated at a suitable temperature (e.g., 18°C) for a specific period (e.g., 48 hours).[5]

  • Assessment : The radial growth of the fungal colony is measured. The effective concentration to inhibit growth by 50% (EC50) is then calculated.[2][7][8]

Potted Plant Preventive and Curative Efficacy Trials

These trials evaluate the fungicide's ability to protect against infection and to halt disease progression after infection.

  • Plant Cultivation : Test plants (e.g., soybeans) are grown in pots under controlled greenhouse conditions.

  • Fungicide Application :

    • Preventive : Plants are treated with the fungicide at specified concentrations. One day after application, the plants are inoculated with the pathogen.[5]

    • Curative : Plants are first inoculated with the pathogen. After a set incubation period (e.g., allowing for infection to establish), the plants are treated with the fungicide.[5]

  • Inoculation : Plants are inoculated with a spore suspension or mycelial plugs of the target pathogen (e.g., Sclerotinia sclerotiorum).

  • Incubation : Plants are maintained in a high-humidity environment to facilitate disease development.

  • Assessment : Disease severity is assessed after a specific period by measuring lesion size or the percentage of infected tissue. Control efficacy is calculated relative to untreated, inoculated plants.[5]

Field Efficacy Trials

Field trials are essential for evaluating fungicide performance under real-world agricultural conditions.

  • Plot Design : The trial is set up in a randomized complete block design with multiple replications for each treatment.[9]

  • Treatments : Treatments include an untreated control, this compound at various application rates, and standard commercial fungicides for comparison.

  • Application : Fungicides are applied using standard agricultural spray equipment at specific crop growth stages or disease development timings.

  • Inoculation : Trials may rely on natural infection or be artificially inoculated to ensure sufficient disease pressure.

  • Assessment : Disease incidence and severity are rated at multiple time points throughout the season. Yield and crop quality parameters are often measured at harvest.[10]

  • Data Analysis : Statistical analysis is performed to determine significant differences between treatments.

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[2][3] This blockage disrupts the electron transport chain, halting ATP production and ultimately leading to fungal cell death.

cluster_Mitochondrion Fungal Mitochondrion ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ gradient drives synthesis H2O H₂O ADP ADP + Pi This compound This compound This compound->ComplexIII Inhibits Qo site cluster_Lab Laboratory Screening cluster_Greenhouse Greenhouse Trials cluster_Field Field Evaluation In_Vitro In Vitro Assay (Mycelial Growth Inhibition) Detached_Leaf Detached Leaf Assay In_Vitro->Detached_Leaf Promising Candidates Potted_Preventive Potted Plant Trial (Preventive) Detached_Leaf->Potted_Preventive Advance Potted_Curative Potted Plant Trial (Curative) Potted_Preventive->Potted_Curative Field_Trial Multi-Location Field Trials Potted_Curative->Field_Trial Advance Data_Analysis Statistical Analysis & Efficacy Determination Field_Trial->Data_Analysis cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway This compound This compound Application SA_Genes Upregulation of SA-related genes (e.g., PR1, PR5) This compound->SA_Genes Induces JA_Genes Downregulation of JA-related genes (e.g., MYC4, VSP1) This compound->JA_Genes Suppresses SA_Response Enhanced defense against biotrophic pathogens SA_Genes->SA_Response SA_Genes->JA_Genes Antagonistic Crosstalk JA_Response Altered defense against necrotrophic pathogens/insects JA_Genes->JA_Response

References

Mandestrobin: A Comparative Analysis of Translaminar and Systemic Activity in Key Crops

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and crop protection professionals on the performance of Mandestrobin, offering insights into its mobility within plant tissues compared to other leading fungicides.

This compound, a strobilurin fungicide, is recognized for its systemic and translaminar properties, offering both preventative and curative action against a range of fungal pathogens.[1] This guide provides a comprehensive comparison of this compound's activity with other key fungicides, supported by available experimental data. It also details the methodologies used in these evaluations and visualizes the underlying biological and experimental processes.

Comparative Performance Data

While direct, side-by-side quantitative comparisons of the translaminar and systemic activity of this compound with other fungicides under identical conditions are limited in publicly available literature, this section summarizes key findings from various studies.

Table 1: Summary of this compound Activity

CropTarget PathogenKey FindingsCitation
SoybeanSclerotinia sclerotiorum (Sclerotinia rot)Autoradiography confirmed the movement of 14C-labeled this compound from the application point on the petiole to the leaf tips, demonstrating systemic activity. Translaminar activity was also confirmed, leading to effective disease control on untreated leaf surfaces.[2]
CucumberNot specifiedAutoradiography showed movement of 14C-labeled this compound from the petiole to the leaf tips, indicating systemic translocation.[2]
WheatNot specifiedMetabolism studies after a single spray application showed that this compound penetrates into the foliage over time. At the final harvest, 2.8-3.3% of the total radioactive residue remained on the straw surface, with the rest absorbed into the plant tissue.[3]
Grapes, Strawberries, TurfBotrytis cinerea, Sclerotinia homoeocarpaRegistered for use with noted systemic and translaminar activity.[1]
Ornamental CropsBotrytis and other foliar diseasesExhibited good crop safety in numerous trials, with applications as a systemic and translaminar fungicide.[4][5]

Table 2: Summary of Comparator Fungicide Activity

FungicideCropTarget PathogenKey Findings on Translaminar/Systemic ActivityCitation
AzoxystrobinGrapevinePlasmopara viticola (Downy Mildew)Demonstrated significant translaminar activity, with 94% disease control when the upper leaf surface was treated 7 days before inoculation of the lower surface. Characterized as a broad-spectrum, systemic fungicide with xylem-mobile and translaminar movement.[6][7]
CitrusPenicillium digitatum (Green Mold)Differences in efficacy compared to other fungicides were attributed to differences in mobility within the fruit tissue.[8]
PicoxystrobinCanola, Cereals, Corn, SoybeansVarious foliar and soil-borne diseasesDescribed as a systemic and translaminar fungicide with preventative and curative activity.[9][10]
BoscalidGarlicRust diseaseExhibited local systemic and translaminar movement.[11]

Experimental Protocols

The validation of translaminar and systemic activity of fungicides involves precise methodologies to track their movement and efficacy within the plant.

Autoradiography for Systemic Movement

This technique provides visual evidence of a compound's translocation within a plant.

  • Radiolabeling: The fungicide, in this case, this compound, is synthesized with a radioactive isotope, such as Carbon-14 (14C).[2]

  • Application: A defined amount of the radiolabeled fungicide is applied to a specific part of the plant, often the petiole or a localized area on a leaf.[2]

  • Incubation: The plant is maintained under controlled conditions for a specific period (e.g., 24 hours) to allow for translocation of the compound.[2]

  • Visualization: The plant is then harvested, pressed, and exposed to X-ray film or a phosphor imager. The radioactivity from the translocated fungicide creates an image on the film, revealing its distribution throughout the plant.[2]

Bioassay for Translaminar Activity

This method assesses the ability of a fungicide to move from the treated leaf surface to the untreated surface and inhibit fungal growth.

  • Plant Cultivation: Healthy plants of a susceptible host (e.g., grapevine seedlings) are grown under controlled greenhouse conditions.

  • Fungicide Application: The upper (adaxial) surface of a leaf is treated with the fungicide at a specific concentration. The lower (abaxial) surface remains untreated.

  • Inoculation: After a set period (e.g., 1, 3, or 7 days), the untreated lower leaf surface is inoculated with a suspension of fungal spores (e.g., Plasmopara viticola).[6]

  • Incubation and Assessment: The plants are incubated under conditions favorable for disease development. The level of disease control on the untreated surface is then assessed by measuring parameters such as disease incidence, lesion size, or sporulation, and comparing it to control plants that were not treated with the fungicide.[6]

Visualizations

Signaling Pathway of Strobilurin Fungicides

Strobilurin fungicides, including this compound, Azoxystrobin, and Picoxystrobin, share a common mode of action. They inhibit fungal respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption prevents ATP synthesis, leading to the death of the fungal cells.

G Mode of Action of Strobilurin Fungicides cluster_Mito Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ATP_Synthase ATP Synthase ETC->ATP_Synthase QoSite Qo Site ComplexIII->QoSite Inhibition Inhibition ATP ATP (Energy) ATP_Synthase->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to Fungicide Strobilurin Fungicide (e.g., this compound) Fungicide->QoSite Binds to

Caption: Mode of action of strobilurin fungicides.

Experimental Workflow for Translaminar Activity Bioassay

The following diagram illustrates the key steps involved in a typical bioassay to evaluate the translaminar activity of a fungicide.

G Workflow for Translaminar Activity Bioassay Start Start: Healthy Susceptible Plant Treatment Apply Fungicide to Upper Leaf Surface Start->Treatment Incubation1 Incubation Period (e.g., 1-7 days) Treatment->Incubation1 Inoculation Inoculate Untreated Lower Leaf Surface with Fungal Spores Incubation1->Inoculation Incubation2 Incubation under Favorable Conditions for Disease Inoculation->Incubation2 Assessment Assess Disease Severity on Lower Leaf Surface Incubation2->Assessment Comparison Compare with Untreated Control Assessment->Comparison End End: Determine Translaminar Efficacy Comparison->End

Caption: Experimental workflow for a translaminar activity bioassay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Mandestrobin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of Mandestrobin, a strobilurin fungicide. By adhering to these guidelines, laboratory personnel can minimize exposure risks and maintain a safe research environment.

Personal Protective Equipment (PPE) for this compound

PPE CategoryRecommended EquipmentKey Specifications & Rationale
Eye Protection Chemical safety goggles or a face shieldProvides protection against splashes and airborne particles.[1]
Hand Protection Chemical-resistant glovesMaterial: Nitrile or neoprene are recommended.[1] Guidance: Breakthrough times can vary significantly between manufacturers for the same glove material. It is essential to consult the manufacturer's specific data. For incidental splashes, gloves should be removed and replaced immediately.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary under certain conditions.Primary Control: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] Secondary Control: If ventilation is inadequate or when handling large quantities, a respirator with an organic vapor cartridge or a P100 filter is recommended.[1]
Body Protection Laboratory coat or chemical-resistant apron worn over long-sleeved clothing and long pants.Provides a barrier against accidental spills and contact with the skin.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risks associated with this compound. The following workflow outlines the procedural steps for safe selection, use, and disposal of PPE.

PPE_Workflow Workflow for PPE Selection, Use, and Disposal for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Hazards 1. Assess Hazards - Review Safety Data Sheet (SDS) - Identify potential for splashes, dust, or aerosols Select_PPE 2. Select Appropriate PPE - Eye: Goggles/Face Shield - Hands: Nitrile/Neoprene Gloves - Body: Lab Coat/Apron - Respiratory: As needed based on ventilation Assess_Hazards->Select_PPE Informs Selection Inspect_PPE 3. Inspect PPE for Damage - Check for cracks, holes, or degradation Select_PPE->Inspect_PPE Before Use Don_PPE 4. Don PPE Correctly - Follow proper sequence (e.g., gown, mask, goggles, gloves) Inspect_PPE->Don_PPE Handle_this compound 5. Handle this compound Safely - Work in a well-ventilated area/fume hood - Avoid direct contact and inhalation Don_PPE->Handle_this compound Doff_PPE 6. Doff PPE Carefully - Avoid self-contamination - Remove gloves last Handle_this compound->Doff_PPE Segregate_Waste 7. Segregate Waste - Disposable PPE in designated waste stream - Unused product as hazardous waste Doff_PPE->Segregate_Waste Decontaminate 8. Decontaminate Reusable PPE - Clean according to manufacturer's instructions Segregate_Waste->Decontaminate Dispose_Waste 9. Dispose of Waste Properly - Follow institutional and local regulations Decontaminate->Dispose_Waste

PPE selection, use, and disposal workflow.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Unused Product

Unused this compound should be treated as hazardous waste.[1]

  • Do not dispose of it down the drain or in regular trash.[1]

  • Contact a licensed professional waste disposal service for pickup and disposal in accordance with local, state, and federal regulations.[1]

Empty Containers

Properly decontaminated containers may be recyclable, depending on local regulations.

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or methanol).[1]

  • Collect the rinsate and dispose of it as hazardous waste.[1]

  • Puncture the cleaned container to prevent reuse and dispose of it according to local regulations.[1]

Contaminated PPE

Disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of accordingly. Follow your institution's guidelines for the disposal of chemically contaminated solid waste. Reusable PPE must be thoroughly decontaminated according to the manufacturer's instructions before reuse.

By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility in research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.